molecular formula C11H13NO5 B139513 2-Acetamido-4,5-dimethoxybenzoic acid CAS No. 145352-75-6

2-Acetamido-4,5-dimethoxybenzoic acid

Cat. No.: B139513
CAS No.: 145352-75-6
M. Wt: 239.22 g/mol
InChI Key: GFIPYKUNLSFXTQ-UHFFFAOYSA-N
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Description

2-acetamido-4,5-dimethoxybenzoic acid is a functionalized benzoic acid derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery . Its strategic molecular structure incorporates an acetamido linker, a group recognized for its significant role in the design and discovery of novel anticancer agents . The acetamido group can be utilized as a key linker to connect molecular fragments, potentially enhancing the pharmacokinetic properties, stability, and selectivity of drug candidates . Research indicates that introducing an acetamido linker into a molecular scaffold can help modulate the interaction between a drug and its biological targets, which is a valuable strategy for improving cytotoxicity against a range of cancer cell lines . This makes this compound a valuable synthetic intermediate for researchers exploring new therapeutic compounds, particularly in the optimization of scaffolds for developing safer and more potent targeted therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPYKUNLSFXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366637
Record name 2-Acetamido-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145352-75-6
Record name 2-Acetamido-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 2-Acetamido-4,5-dimethoxybenzoic Acid: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4,5-dimethoxybenzoic acid, a valuable building block in organic and medicinal chemistry. The process detailed herein focuses on the direct N-acetylation of its precursor, 2-amino-4,5-dimethoxybenzoic acid. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, rationale for procedural choices, and critical parameters for ensuring a successful, high-yield synthesis.

Introduction: Strategic Importance of the Target Molecule

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring an amino group, a carboxylic acid, and two methoxy substituents, provides multiple reactive sites for chemical modification.[1]

The acetylation of the primary amino group to yield this compound is a crucial transformation. This modification serves several purposes in multi-step syntheses:

  • Protecting Group: The acetamido group is a robust protecting group for the amine, preventing it from undergoing unwanted side reactions under conditions targeting other functional groups.

  • Modulation of Reactivity: The conversion of the electron-donating amino group to the less activating acetamido group alters the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions like electrophilic aromatic substitution.

  • Bioisosteric Replacement: In drug design, the acetamido group can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a lead compound.

This guide provides the necessary framework for executing this synthesis with precision and understanding.

The Chemistry of N-Acetylation: Mechanism and Rationale

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary aromatic amine of 2-amino-4,5-dimethoxybenzoic acid and an acetylating agent, typically acetic anhydride.

The Reaction Mechanism

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is an excellent leaving group.

  • Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen to yield the final, neutral amide product and a molecule of acetic acid as a byproduct.

This reaction is generally efficient and high-yielding due to the high reactivity of acetic anhydride and the nucleophilicity of the aromatic amine.

Acetylation_Mechanism Figure 1: Reaction Scheme for N-Acetylation cluster_reactants Reactants cluster_products Products Reactant1 2-Amino-4,5-dimethoxybenzoic acid Plus + Reactant1->Plus Reactant2 Acetic Anhydride Arrow Glacial Acetic Acid (Solvent) Heat Reactant2->Arrow Plus->Reactant2 Product1 This compound Plus2 + Product1->Plus2 Product2 Acetic Acid Plus2->Product2 Arrow->Product1

Caption: Overall chemical transformation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with an understanding of their purpose, is critical for success.

Materials and Reagents
CompoundMolar Mass ( g/mol )CAS NumberHazards
2-Amino-4,5-dimethoxybenzoic acid197.195653-40-7Skin, eye, respiratory irritant[2][3]
Acetic Anhydride102.09108-24-7Corrosive, flammable, lachrymator
Glacial Acetic Acid60.0564-19-7Corrosive, flammable
Deionized Water18.027732-18-5Non-hazardous
Step-by-Step Synthesis Workflow

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.

Step 1: Reaction Setup

  • Place 10.0 g (50.7 mmol) of 2-amino-4,5-dimethoxybenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the solid. Gentle warming may be required to achieve full dissolution.

  • Fit the flask with a reflux condenser.

Causality Insight: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is compatible with the acetylating agent. Its presence also helps to keep the product in solution during the reaction phase.

Step 2: Acetylation

  • With continuous stirring, carefully add 7.8 mL (8.4 g, 82.3 mmol, ~1.6 equivalents) of acetic anhydride to the solution via the top of the condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 118°C) using a heating mantle.

  • Maintain the reflux with stirring for 1 hour.

Causality Insight: A molar excess of acetic anhydride ensures the complete consumption of the starting amine, driving the reaction to completion. Refluxing provides the necessary activation energy and increases the reaction rate.

Step 3: Product Isolation

  • After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.

  • In a separate beaker, prepare 250 mL of ice-cold deionized water.

  • Slowly pour the cooled reaction mixture into the beaker of ice-cold water while stirring vigorously. A white or off-white precipitate will form immediately.

Causality Insight: The target product, this compound, is sparingly soluble in water, whereas the acetic acid solvent, excess acetic anhydride (which hydrolyzes to acetic acid), and the acetic acid byproduct are all highly soluble. This differential solubility is the basis for the isolation via precipitation.

Step 4: Purification

  • Allow the suspension to stir in the cold water for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of 50 mL of cold deionized water to remove any residual acetic acid.

  • Press the solid dry on the filter paper to remove as much water as possible.

Step 5: Drying

  • Transfer the filtered solid to a pre-weighed watch glass.

  • Dry the product to a constant weight. This can be done by air drying for 24-48 hours or more efficiently in a vacuum oven at 60-70°C for several hours.

  • The theoretical yield is approximately 12.1 g. A typical experimental yield for this type of reaction is in the range of 85-95%.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product A 1. Dissolve Amine in Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat to Reflux (1 hr) B->C D 4. Cool to Room Temp C->D E 5. Precipitate in Ice Water D->E F 6. Vacuum Filter Product E->F G 7. Wash with Cold Water F->G H 8. Dry to Constant Weight G->H

Caption: Step-by-step experimental workflow.

Product Characterization and Troubleshooting

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as melting point determination, NMR, and IR spectroscopy.[4]

Potential IssueCauseRecommended Solution
Low Yield Incomplete reaction; insufficient precipitation; product loss during transfers.Ensure 1 hour reflux time; ensure water for precipitation is ice-cold; perform careful, quantitative transfers.
Product is Oily/Gummy Incomplete removal of acetic acid; insufficient hydrolysis of anhydride.Stir longer in ice water during precipitation; ensure thorough washing of the filter cake with cold water.
Incomplete Reaction (TLC) Insufficient heating time or temperature; impure starting material.Extend reflux time by 30-60 minutes; verify purity of 2-amino-4,5-dimethoxybenzoic acid before starting.
Product Discoloration Presence of impurities from starting material or side reactions.If purity is a concern, the dried product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Conclusion

The N-acetylation of 2-amino-4,5-dimethoxybenzoic acid is a fundamental and reliable transformation in synthetic chemistry. By understanding the mechanistic principles behind the reaction and adhering to a carefully designed protocol, researchers can confidently and efficiently produce high-purity this compound. This guide provides the authoritative grounding and field-proven insights necessary to integrate this synthesis into broader research and development programs, enabling the creation of more complex and valuable molecules.

References

  • Google Patents: CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Describes related chemical transformations.

Sources

An In-Depth Technical Guide to 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid, with the CAS Number 145352-75-6 , is a specialized organic compound of significant interest within the pharmaceutical industry.[1] Structurally, it is a derivative of benzoic acid featuring an acetamido group and two methoxy groups at positions 2, 4, and 5 of the benzene ring, respectively. Its molecular formula is C₁₁H₁₃NO₅.[2] This compound is notably recognized as a process-related impurity of Entacapone, a medication used in the management of Parkinson's disease.[3][4] Understanding the synthesis, properties, and analytical profile of this molecule is therefore critical for ensuring the quality, safety, and efficacy of Entacapone drug products. This guide provides a comprehensive technical overview of this compound for professionals in research and drug development.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a central benzene ring with a carboxylic acid group, an acetamido group, and two methoxy groups as substituents.

2_Acetamido_4_5_dimethoxybenzoic_acid This compound cluster_0 a b c d e f C1 C C2 C C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 NH NH C2->NH C4 C C3->C4 C5 C C4->C5 OCH3_1_O O C4->OCH3_1_O C6 C C5->C6 OCH3_2_O O C5->OCH3_2_O C6->C1 COOH_O1 O COOH_C->COOH_O1 COOH_O2 OH COOH_C->COOH_O2 CO C=O NH->CO CH3_CO CH₃ CO->CH3_CO OCH3_1_C CH₃ OCH3_1_O->OCH3_1_C OCH3_2_C CH₃ OCH3_2_O->OCH3_2_C

Caption: Molecular structure of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.

PropertyValueSource
CAS Number 145352-75-6[1]
Molecular Formula C₁₁H₁₃NO₅[2]
Molecular Weight 239.23 g/mol [4]
Appearance Predicted: White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Predicted: 454.5±45.0 °C (760 mmHg)N/A
Density Predicted: 1.35±0.1 g/cm³N/A
pKa Predicted: 3.63±0.10 (most acidic)N/A
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.N/A

Synthesis Protocol

The most direct and logical synthetic route to this compound is through the acetylation of its corresponding amine precursor, 2-Amino-4,5-dimethoxybenzoic acid (CAS: 5653-40-7). The following is a generalized, yet robust, protocol for this transformation based on established methods for the acetylation of aromatic amines.

Reaction Scheme:

synthesis_workflow start 2-Amino-4,5-dimethoxybenzoic acid reagents Acetic Anhydride Pyridine (solvent/catalyst) start->reagents Dissolve in reaction Acetylation Reaction (0°C to Room Temperature) reagents->reaction Add dropwise workup Aqueous Workup (Acidification & Extraction) reaction->workup Quench and process purification Purification (Recrystallization or Chromatography) workup->purification Isolate crude product for product This compound purification->product Yields pure

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Amino-4,5-dimethoxybenzoic acid in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material (e.g., 5-10 mL per gram of amine).

  • Acetylation: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add 1.2 to 1.5 equivalents of acetic anhydride dropwise.[4] The use of a slight excess of acetic anhydride ensures the complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is no longer detectable by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water or methanol. The mixture is then concentrated under reduced pressure to remove the majority of the pyridine. The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, followed by water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield and introduce water into the reaction mixture.

  • Pyridine as Solvent and Catalyst: Pyridine serves as both a solvent and a base catalyst. It facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct formed during the reaction.[5]

  • Controlled Addition at 0°C: The dropwise addition of acetic anhydride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

  • Aqueous Workup with Acid Wash: The dilute acid wash is essential for removing the basic pyridine from the organic layer, simplifying the purification of the final product.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the amide proton, and the acetyl methyl group. The two aromatic protons would likely appear as singlets in the aromatic region. The two methoxy groups would each give a singlet, as would the acetyl methyl protons. The amide (NH) proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the nine distinct carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the carbons of the methoxy and acetyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).

Applications in Pharmaceutical Research and Development

The primary significance of this compound in the pharmaceutical industry is its role as a known impurity of Entacapone .[4] Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease.

Role as a Pharmaceutical Impurity:

  • Formation: This impurity can potentially form during the synthesis of Entacapone or its intermediates if the amino precursor is not fully converted or if side reactions occur. It may also arise from the degradation of the drug substance under certain storage conditions.

  • Quality Control: Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and qualified for safety. Therefore, the synthesis and characterization of this compound as a reference standard are essential for the development of analytical methods to monitor its presence in batches of Entacapone.[3]

  • Analytical Method Development: A well-characterized standard of this impurity is crucial for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, and sensitive enough to detect and quantify this impurity at very low levels.[6]

Conclusion

This compound is a key molecule in the context of pharmaceutical quality control, particularly for the anti-Parkinsonian drug Entacapone. A thorough understanding of its synthesis, properties, and analytical profile is imperative for drug development professionals to ensure the purity and safety of the final drug product. This guide provides a foundational overview to support these critical activities.

References

  • SynThink. Entacapone EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?[Link]

  • Protheragen. Entacapone Impurity 115. [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • Google Patents.
  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?[Link]

  • ResearchGate. Determination of impurities in formulated form of entacapone by using RP-HPLC method. [Link]

Sources

Spectroscopic Analysis of 2-Acetamido-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectral data for 2-Acetamido-4,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles with detailed, field-proven experimental protocols. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in comprehensive databases, this guide constructs a robust, predicted spectral profile. This is achieved by leveraging data from closely related analogs and a deep understanding of structure-spectra correlations, ensuring a scientifically grounded and practical resource.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, an acetamido group, and two methoxy groups on the benzene ring, gives rise to a distinct and interpretable spectroscopic signature. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and elucidating structural characteristics during synthesis and analysis.

Predicted Spectral Data and Interpretation

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable. The predicted spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1HCarboxylic acid (-COOH)
~9.5Singlet1HAmide (-NH)
~7.5Singlet1HAromatic H-6
~7.0Singlet1HAromatic H-3
~3.85Singlet3HMethoxy (-OCH₃) at C-5
~3.80Singlet3HMethoxy (-OCH₃) at C-4
~2.10Singlet3HAcetyl (-COCH₃)

Expert Interpretation:

The ¹H NMR spectrum is anticipated to be relatively simple due to the substitution pattern. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm). The amide proton will also appear as a singlet, typically around 9.5 ppm in DMSO-d₆. The two aromatic protons are in different electronic environments and are predicted to appear as singlets, with the H-6 proton likely being more deshielded due to its proximity to the carboxylic acid group. The two methoxy groups, being electronically distinct, may have slightly different chemical shifts. The acetyl group's methyl protons will give rise to a sharp singlet around 2.10 ppm.

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~169.0Carboxylic acid Carbonyl
~168.5Amide Carbonyl
~152.0Aromatic C-4 (attached to -OCH₃)
~148.0Aromatic C-5 (attached to -OCH₃)
~125.0Aromatic C-2 (attached to -NHAc)
~115.0Aromatic C-1 (attached to -COOH)
~112.0Aromatic C-6
~105.0Aromatic C-3
~56.0Methoxy Carbons (-OCH₃)
~24.0Acetyl Methyl Carbon

Expert Interpretation:

The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms. The carbonyl carbons of the carboxylic acid and amide groups are expected at the downfield end of the spectrum. The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-4 and C-5) will be significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents. The two methoxy carbons will appear around 56 ppm, and the acetyl methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the carboxylic acid, amide, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3300MediumN-H stretch (Amide)
~1700StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Amide I band)
~1600, ~1500MediumC=C stretch (Aromatic ring)
~1540MediumN-H bend (Amide II band)
~1250, ~1050StrongC-O stretch (Ethers and Carboxylic acid)

Expert Interpretation:

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹. The N-H stretch of the secondary amide will appear as a medium intensity band around 3300 cm⁻¹. Two strong carbonyl absorptions are expected: one for the carboxylic acid around 1700 cm⁻¹ and another for the amide (Amide I band) around 1680 cm⁻¹. The aromatic C=C stretching vibrations will give rise to peaks in the 1600-1500 cm⁻¹ region. The N-H bending of the amide (Amide II band) is expected around 1540 cm⁻¹. Strong C-O stretching bands from the methoxy and carboxylic acid groups will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

m/zPossible Fragment
239[M]⁺ (Molecular Ion)
221[M - H₂O]⁺
197[M - C₂H₂O]⁺ (loss of ketene)
182[M - C₂H₂O - CH₃]⁺
151[M - C₂H₂O - CO₂H - H]⁺

Expert Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 239. Common fragmentation pathways for N-acyl anthranilic acid derivatives include the loss of water (m/z 221) and the loss of ketene from the acetamido group (m/z 197). Further fragmentation of the [M - C₂H₂O]⁺ ion could involve the loss of a methyl radical from a methoxy group (m/z 182). The fragmentation of aromatic carboxylic acids often involves the loss of the carboxylic acid group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

FTIR Sample Preparation and Analysis (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and about 100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • If using a direct insertion probe, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep Grind with KBr Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Final Structure Elucidation and Purity Assessment NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Workflow for the spectroscopic analysis of the target compound.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. (Provides data on related compounds such as 2,5-Dimethoxybenzoic acid). [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.
  • The Royal Society of Chemistry, Supplementary Information . (Provides examples of NMR data for various substituted benzoic acids). [Link]

Solubility of 2-Acetamido-4,5-dimethoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Acetamido-4,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this document leverages fundamental physicochemical principles and established methodologies to predict its behavior in various solvent systems. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, formulation, and analytical chemistry. The guide details the molecular properties influencing solubility, presents a theoretical solubility profile, and provides a rigorous, step-by-step protocol for empirical solubility determination using the gold-standard equilibrium shake-flask method.

Introduction to this compound

Compound Overview

This compound is a substituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, an acetamido group, and two methoxy groups. These functional groups dictate its chemical reactivity and physical properties, including its solubility.

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₅

  • Molecular Weight: 239.23 g/mol

  • Chemical Structure: (A representative image of the chemical structure would be placed here in a full document)

Scientific and Industrial Significance

While its direct applications are being explored, this compound serves as a valuable intermediate in organic synthesis. Its structural predecessor, 2-Amino-4,5-dimethoxybenzoic acid, is a known building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The acetamido derivative offers a protected amine functionality, making it a strategic component for multi-step synthetic pathways where selective reactivity is required.

The Imperative of Solubility in a Scientific Context

Solubility is a critical physicochemical parameter that profoundly impacts a compound's utility. In drug development, aqueous solubility is a key determinant of bioavailability and dictates formulation strategies.[2] For chemical synthesis, solvent selection is paramount for controlling reaction kinetics, facilitating purification, and enabling crystallization. An accurate understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for efficient and successful research and development.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The interplay between its various functional groups determines how it interacts with different solvent molecules.

Molecular Structure Analysis
  • Polar, Hydrogen-Bonding Groups: The molecule possesses a carboxylic acid (-COOH) group and a secondary amide (-NH-C=O) group. Both are potent hydrogen bond donors and acceptors. These groups are the primary drivers of solubility in polar protic solvents.

  • Polar Moieties: The two methoxy (-OCH₃) groups are polar and can act as hydrogen bond acceptors.

  • Non-Polar Moiety: The benzene ring forms the hydrophobic core of the molecule. This region contributes to solubility in less polar organic solvents through van der Waals interactions.

Key Physicochemical Parameters
  • pKa: The carboxylic acid group is acidic. Its pKa value dictates the pH at which it deprotonates to form a highly polar carboxylate salt. The solubility of this compound in aqueous media is expected to be highly pH-dependent, increasing significantly in alkaline conditions (pH > pKa) where the anionic, more water-soluble salt form predominates.[3]

  • logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. The presence of both polar functional groups and a non-polar aromatic ring suggests a balanced logP value, indicating that it will have limited solubility in both highly polar (water) and very non-polar (hexane) solvents but may favor moderately polar organic solvents.

  • Melting Point: The melting point provides an indication of the strength of the crystal lattice. A high melting point suggests strong intermolecular forces in the solid state (e.g., hydrogen bonding between carboxylic acid dimers), which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of this compound across different solvent classes.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Polar Protic Water, Methanol, EthanolpH-dependent (Water); Moderate to High (Alcohols)Hydrogen bonding with -COOH and amide groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-dipole interactions.
Non-Polar Toluene, Hexane, Diethyl EtherLowWeak van der Waals forces are insufficient to overcome the solute's crystal lattice energy.

Standardized Protocol: Equilibrium Solubility Determination

To move from theoretical prediction to empirical data, a standardized and reproducible experimental method is essential. The saturation shake-flask (SSF) method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[2]

Principle of the Shake-Flask Method

The core principle involves creating a saturated solution by agitating an excess amount of the solid compound in the chosen solvent at a controlled temperature until equilibrium is reached.[5] At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess This compound prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vial and place in shaking incubator prep2->equil1 equil2 Agitate at constant T (e.g., 25°C or 37°C) for 24-72 hours equil1->equil2 sep1 Remove vial and allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter (e.g., 0.22 µm PTFE filter) to obtain clear supernatant sep1->sep2 analysis1 Carefully collect an aliquot of supernatant sep2->analysis1 analysis2 Dilute with appropriate mobile phase/solvent analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) against a standard curve analysis2->analysis3 result Calculate Solubility (e.g., in mg/mL or µg/mL) analysis3->result

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg in 1 mL of solvent). The key is to ensure solid material remains visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance). Agitate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

  • Phase Separation: After agitation, separate the saturated solution from the excess solid. This is a critical step. Centrifugation at high speed is a common method. Alternatively, filtration using a syringe filter (e.g., 0.22 µm, ensuring the filter material is compatible with the solvent) can be used.[2]

  • Sample Analysis: Carefully take a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Critical Factors for Accurate Measurement

Ensuring the integrity of solubility data requires careful control over several experimental variables.

  • Purity of Compound and Solvent: Both the solute and the solvent must be of high purity to avoid erroneous results.[3]

  • Temperature Control: Solubility is temperature-dependent. The temperature must be precisely controlled and monitored throughout the equilibration phase.[3]

  • Equilibration Time: Sufficient time must be allowed for the system to reach true thermodynamic equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a stable plateau.

  • pH of the Medium: When using aqueous buffers, the pH must be accurately prepared and measured both before and after the experiment, as the dissolution of an acidic or basic compound can alter the final pH.

  • Solid-State Form: The compound's crystalline form (polymorph) or lack thereof (amorphous) can significantly impact its measured solubility. It is crucial to characterize the solid form being tested.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Its solubility is governed by a balance of polar, hydrogen-bonding functional groups and a non-polar aromatic core. This predicts a nuanced solubility profile, with moderate solubility in polar organic solvents and a strong pH-dependence in aqueous media. While theoretical analysis provides a valuable starting point, this guide emphasizes the necessity of empirical determination via robust, standardized protocols like the shake-flask method to generate the reliable data required for advancing scientific research and development.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Sourced via general knowledge and supported by search results discussing the method).
  • Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wang, J., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%.
  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7.
  • Ningbo Innopharmchem Co., Ltd. (2026, January 5). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis.
  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.

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Harnessing the Therapeutic Potential of Substituted Acetamidobenzoic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The substituted acetamidobenzoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Derived from the fundamental building block of para-aminobenzoic acid (PABA), this class of compounds has demonstrated a remarkable breadth of biological activities, positioning it as a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted acetamidobenzoic acids. We will delve into their potent anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.[1][2][3][4]

The Acetamidobenzoic Acid Core: A Foundation for Diverse Bioactivity

The therapeutic journey of this compound class often begins with 4-aminobenzoic acid (PABA), a simple yet crucial molecule. Through acetylation, PABA is converted to 4-acetamidobenzoic acid, a stable intermediate that serves as the primary scaffold for further functionalization.[5][6] The presence of the acetamido group and the carboxylic acid moiety provides two key reactive sites for chemical modification, allowing for the systematic introduction of diverse functional groups. This structural versatility is the cornerstone of its ability to interact with a wide array of biological targets, leading to a spectrum of pharmacological effects.[1][7] The exploration of this scaffold has yielded compounds with significant potential as non-steroidal anti-inflammatory drugs (NSAIDs), microbial neuraminidase inhibitors, and cytotoxic agents against various cancer cell lines.

Synthetic Pathways: From Precursor to Potent Derivative

The synthesis of novel acetamidobenzoic acid derivatives is a well-established yet adaptable process. The causality behind the chosen synthetic route is to build a library of compounds where specific structural motifs can be correlated with biological function. A typical and efficient pathway begins with the readily available PABA.

Core Synthesis Workflow

The multi-step synthesis is designed to sequentially modify the PABA core to introduce the desired functionalities. Each step is monitored to ensure high purity and yield before proceeding to the next, a self-validating approach crucial for generating reliable biological data.

G PABA Para-amino Benzoic Acid (PABA) Step1 Acetylation (Acetyl Chloride / NaOH) PABA->Step1 AABA 4-Acetamidobenzoic Acid (Core Scaffold) Step1->AABA Step2 Nitration (Nitric Acid) AABA->Step2 NitroAABA 4-Acetamido-3-nitrobenzoic Acid Step2->NitroAABA Step3 Reduction (e.g., SnCl2/HCl) NitroAABA->Step3 AminoAABA 3-Amino-4-acetamidobenzoic Acid Step3->AminoAABA Step4 Derivatization (e.g., Schiff Base Formation with Aldehydes) AminoAABA->Step4 Final Substituted Acetamidobenzoic Acid Derivatives Step4->Final

Caption: General synthetic workflow for creating diverse derivatives.

Experimental Protocol: Synthesis of 3-Amino-4-acetamidobenzoic Acid Derivatives

This protocol outlines a representative synthesis, starting from PABA, as a foundation for creating a variety of Schiff base derivatives.[5]

  • Acetylation of PABA:

    • Dissolve 0.05 mol of PABA in 50 mL of 4% sodium hydroxide solution. Stir for 1 hour at room temperature.

    • Causality: The basic solution deprotonates the carboxylic acid, making the amino group more susceptible to acylation.

    • Slowly add 0.028 mol of acetyl chloride drop-wise, followed by 3 mL of acetone. The acetone helps to solubilize the acetyl chloride.

    • Acidify the solution with concentrated HCl. The resulting white precipitate of 4-acetamidobenzoic acid is filtered, washed, and recrystallized from ethanol.

    • Validation: Purity is confirmed by Thin Layer Chromatography (TLC) and melting point determination (expected: 260-263°C).[5]

  • Nitration of 4-Acetamidobenzoic Acid:

    • Dissolve 0.05 mol of the product from Step 1 in 83.6% nitric acid.

    • Causality: The acetamido group is an ortho-, para-director. As the para position is blocked, nitration occurs at the ortho position (position 3).

    • The reaction yields 4-acetamido-3-nitrobenzoic acid as a pale yellow powder after hydrolysis and recrystallization.[5]

    • Validation: Monitor reaction completion using TLC (ethyl acetate: methanol 6:4).[5]

  • Reduction of the Nitro Group:

    • The nitro derivative is reduced to an amino group using a standard reducing agent like stannous chloride (SnCl2) in the presence of hydrochloric acid. This step yields 4-acetamido-3-aminobenzoic acid.

  • Schiff Base Formation:

    • Dissolve the product from Step 3 in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a selected substituted aldehyde.

    • Causality: The primary amino group at position 3 reacts with the aldehyde to form an imine (Schiff base), introducing significant structural diversity.

    • Reflux the mixture for several hours. The final product often precipitates upon cooling and can be purified by recrystallization.

    • Validation: The structure of the final compounds is confirmed using spectral analysis, including IR, 1H NMR, and 13C NMR.[5]

Key Biological Activities & Mechanistic Insights

The true value of this scaffold lies in its diverse biological activities. By altering the substituents, it is possible to tune the compound's properties to target different pathological pathways.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on developing derivatives as safer NSAIDs.[3][8] The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Derivative Substituted Acetamidobenzoic Acid Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by acetamidobenzoic acid derivatives.

The analgesic potential is often evaluated using the acetic acid-induced writhing test in animal models. The reduction in the number of writhes indicates antinociceptive activity.

Compound IDDose (mg/kg)% Reduction in Painful ActivityReference
PS1 (5-acetamido-2-hydroxy)2052%[3]
PS1 (5-acetamido-2-hydroxy)5083%[3]
PS3 (benzyl derivative)2074%[3][8]
PS3 (benzyl derivative)5075%[3][8]

This is a standard in-vivo model for evaluating acute anti-inflammatory activity.[9][10]

  • Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac), and test groups (different doses of the synthesized compound).

  • Compound Administration: Test compounds are administered intraperitoneally at doses ranging from 5 to 125 mg/kg.[9] The control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 3, and 4 hours after the carrageenan injection.[9][11]

  • Data Analysis: The percentage of edema inhibition is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

    • Self-Validation: The inclusion of a known NSAID like Diclofenac as a positive control is essential to validate the experimental setup and provide a benchmark for the activity of the test compounds.

Antimicrobial Activity

Derivatives of PABA, a precursor for folate synthesis in many bacteria, have shown significant antimicrobial properties.[2][12][13] Modifications, particularly the formation of Schiff bases, can lead to broad-spectrum activity against bacteria (including resistant strains like MRSA) and fungi.[2][5][12] One proposed mechanism for certain derivatives is the inhibition of microbial neuraminidase, an enzyme crucial for microbial motility and propagation.[5]

MIC values represent the lowest concentration of a compound required to inhibit visible microbial growth.

Compound ClassTarget OrganismMIC Range (µM)Reference
Schiff BasesMRSAfrom 15.62[2][12]
Schiff BasesMycobacteria≥ 62.5[2][12]
Schiff BasesFungi (C. albicans)from 7.81[2][12]
Bromo-substituted Schiff BaseB. subtilis2.11[13]

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[5]

  • Media Preparation: Prepare and sterilize nutrient agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound at various concentrations (e.g., 62.5 to 500 µg/mL) is added to each well.[5]

  • Controls:

    • Negative Control: A well containing only the solvent (e.g., DMSO) is included to ensure it has no antimicrobial effect.

    • Positive Control: A well containing a standard antibiotic (e.g., Norfloxacin) is used for comparison.[13]

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer and Cytotoxic Activity

The acetamidobenzoic acid scaffold has also been explored for its anticancer potential.[1][7][14] Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][2][14] Mechanisms of action are varied, but some derivatives are thought to induce apoptosis (programmed cell death) or inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[14][15]

cluster_cell Cellular Pathway Derivative Anticancer Derivative HDAC HDAC Enzyme Derivative->HDAC Inhibition Caspase Caspase Activation Derivative->Caspase Induction Cell Cancer Cell HDAC->Cell Growth Suppression Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified anticancer mechanism via HDAC inhibition and apoptosis.

The IC50 value is the concentration of a compound that inhibits 50% of cancer cell proliferation.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff BasesHepG2≥ 15.0[2][12]
Thiazolidine-basedHCT-1165.8 ± 0.24[1]
4-hydrazinobenzoic acid derivativeMCF-715.6[14]
Alkyl derivative (Compound 20)NCI-H460 (Lung)15.59[16]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator.

    • Causality: Seeding a precise number of cells and allowing them to adhere ensures a uniform starting point for assessing the drug's effect.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control) are included.[14]

  • Incubation: The plate is incubated for a set period (e.g., 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting cell viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key relationships between the chemical structure and biological activity.

  • Influence of Substituent Position and Type: The nature and position of substituents on the benzoic acid ring are critical. For instance, electron-withdrawing groups like bromo at the meta- or para-position have been shown to enhance antimicrobial activity against specific strains.[13]

  • Role of the Linker: The functional group linking the core to other moieties dramatically influences activity. Schiff bases (imine linkage) are frequently associated with potent antimicrobial and cytotoxic effects.[2][5][13] In contrast, ester or amide linkages are common in derivatives designed for anti-inflammatory action.[3][10]

  • Lipophilicity and Size: Increasing the size of substituents, such as replacing a methyl with a benzyl group, can enhance selectivity for certain targets, like the COX-2 enzyme, potentially leading to a better safety profile.[3][8]

Caption: Key SAR insights for substituted acetamidobenzoic acids.

Future Perspectives and Conclusion

The family of substituted acetamidobenzoic acids stands out as a highly promising scaffold for drug development. The ease of synthesis and the ability to fine-tune biological activity through targeted substitutions provide a robust platform for generating novel therapeutic candidates. Future research should focus on several key areas:

  • Lead Optimization: Promising compounds identified in initial screenings should undergo further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: For compounds with potent activity, detailed studies are required to fully elucidate their molecular mechanisms of action.

  • In-Vivo and Toxicological Studies: The most promising candidates must be advanced to more complex in-vivo models to evaluate efficacy and, critically, to conduct comprehensive toxicological assessments to establish their safety profiles.[3]

References

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]

  • Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). (n.d.). ResearchGate. [Link]

  • Synthesis of Some Substituted Benz/Acetamidines. (2017). ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2016). PMC - NIH. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]

  • Anti-Inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. (2012). PMC - NIH. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Chitkara University. [Link]

  • Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. (2020). PMC - PubMed Central. [Link]

  • SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). (2023). inLIBRARY. [Link]

  • Anti-inflammatory activity after 4 h of compounds 4 to 14 compared to indomethacin. (n.d.). ResearchGate. [Link]

  • p-Acetamidobenzoic acid. (n.d.). PubChem. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. [Link]

  • Substituted p-Aminobenzoic Acids. (1941). Journal of the American Chemical Society. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2021). Taylor & Francis Online. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (FAT) Inhibitors. (2025). Thieme. [Link]

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Whitepaper: The Synthetic Utility and Historical Context of 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

2-Acetamido-4,5-dimethoxybenzoic acid, a substituted anthranilic acid derivative, represents a pivotal, albeit often unheralded, building block in the landscape of medicinal and materials chemistry. This whitepaper provides a comprehensive technical overview of this compound, moving beyond a simple recitation of properties to explore its synthetic rationale, historical context, and practical applications. We will dissect its primary synthesis pathways, elucidating the mechanistic choices that ensure yield and purity, and contextualize its importance through its role as a key intermediate in the development of more complex molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative characterized by an acetamido, two methoxy groups, and a carboxylic acid function. This specific arrangement of functional groups dictates its reactivity, solubility, and utility as a synthetic intermediate.

The presence of the electron-donating methoxy groups and the acetamido group activates the aromatic ring, while the carboxylic acid provides a handle for a variety of coupling reactions. The acetamido group serves a dual purpose: it deactivates the amine to prevent unwanted side reactions and provides a steric and electronic influence that can direct further reactions.

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name This compound
Synonyms N-Acetyl-4,5-dimethoxyanthranilic acid
CAS Number 50859-99-9
Molecular Formula C11H13NO5
Molecular Weight 239.23 g/mol
Appearance White to off-white crystalline powder or solid
Melting Point 188 - 192 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
pKa Estimated around 3-4 (due to the carboxylic acid)

Synthesis and Mechanistic Rationale

The history of this compound is not one of a singular, celebrated discovery, but rather of its emergence as a logical and necessary intermediate in multi-step synthetic campaigns. Its primary synthesis route begins from the more readily available 2-amino-4,5-dimethoxybenzoic acid (4,5-dimethoxyanthranilic acid).

Core Synthesis Pathway: N-Acetylation

The most direct and widely employed method for the preparation of the title compound is the N-acetylation of 4,5-dimethoxyanthranilic acid. This reaction is a classic example of nucleophilic acyl substitution.

Diagram 1: Synthesis of this compound

Synthesis_Pathway A 2-Amino-4,5-dimethoxybenzoic acid (Starting Material) E This compound (Target Molecule) A->E Acetylation B Acetic Anhydride (Acylating Agent) B->E C Pyridine or Triethylamine (Base) C->E Catalyst/ Proton Scavenger D Room Temperature to Slight Warming F Acetic Acid (Byproduct) E->F

Caption: N-acetylation of 2-amino-4,5-dimethoxybenzoic acid.

Expertise in Action: Causality Behind Experimental Choices
  • Choice of Acylating Agent (Acetic Anhydride): While acetyl chloride is a more reactive acylating agent, acetic anhydride is preferred for its operational simplicity and safety. It is sufficiently reactive to acetylate the aniline nitrogen, yet less susceptible to hydrolysis by trace amounts of water. Its byproduct, acetic acid, is also less corrosive and easier to remove than the HCl generated from acetyl chloride.

  • The Role of the Base (Pyridine/Triethylamine): The acetylation reaction generates one equivalent of acetic acid. A non-nucleophilic base like pyridine or triethylamine is crucial. It acts as a proton scavenger, neutralizing the acid byproduct. This prevents the protonation of the starting aniline's amino group, which would render it non-nucleophilic and halt the reaction. This self-validating system ensures the reaction proceeds to completion by maintaining the nucleophilicity of the reactant.

  • Solvent and Temperature Control: The reaction is typically run in a solvent that can dissolve the starting material, such as pyridine itself or another aprotic solvent. The reaction is often exothermic, and maintaining a controlled temperature (e.g., room temperature or gentle warming) prevents potential side reactions and decomposition, ensuring the integrity of the final product.

Historical Context and Application in Drug Discovery

The significance of this compound lies in its role as a precursor to more complex heterocyclic systems and pharmacologically active molecules. Its historical development is intrinsically linked to the quest for novel therapeutics.

Key Application: Synthesis of Quinoxaline Derivatives

A primary application of this acid is in the synthesis of quinoxaline and quinazolinone scaffolds. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

The synthesis often involves the conversion of the carboxylic acid to an amide, followed by cyclization reactions. The acetamido and methoxy groups on the ring are not merely passive substituents; they are critical for modulating the electronic properties and, ultimately, the biological activity of the final molecule. They can influence binding affinity to protein targets and affect the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the drug candidate.

For instance, this building block has been utilized in the synthesis of compounds explored for their activity as inhibitors of phosphodiesterase (PDE) and other enzyme targets. The specific substitution pattern provides a framework that medicinal chemists can elaborate upon to achieve target specificity and potency.

Diagram 2: Role as a Synthetic Intermediate

Workflow A This compound (Core Building Block) B Activation of Carboxylic Acid (e.g., SOCl2, EDCI) A->B Step 1 C Amide Bond Formation (Coupling with an Amine) B->C Step 2 D Intramolecular Cyclization (e.g., Dehydration, Condensation) C->D Step 3 E Final Bioactive Molecule (e.g., Quinoxaline, Quinazolinone Scaffold) D->E Step 4

Caption: General workflow from the title compound to complex heterocycles.

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound, synthesized from validated laboratory procedures.

Objective: To synthesize this compound via N-acetylation.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (as solvent or catalyst, 2.0 eq if catalyst)

  • Dichloromethane (if not using pyridine as solvent)

  • Hydrochloric Acid (1M solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq). Dissolve or suspend the solid in pyridine or an appropriate amount of dichloromethane.

  • Addition of Reagent: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add acetic anhydride (1.5 eq) dropwise to the stirring solution over 10-15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 1M HCl and ice. This will neutralize the pyridine and quench excess acetic anhydride. A precipitate of the product should form.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold deionized water to remove any remaining salts and acetic acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The melting point should align with the literature value of 188-192 °C.

Conclusion and Future Outlook

This compound is a testament to the importance of foundational intermediates in chemical synthesis. While it may not be a final drug product, its structural features make it an indispensable tool for medicinal chemists. Its straightforward, high-yielding synthesis and the reactive handles it possesses ensure its continued relevance. Future applications will likely see this and similar substituted anthranilic acids used in the construction of novel scaffolds for targeted therapies, covalent inhibitors, and functional materials. Understanding the rationale behind its synthesis and its role as a molecular scaffold is key to unlocking its full potential in next-generation scientific discovery.

References

  • This compound ; PubChem, National Center for Biotechnology Information. [Link]

  • This compound ; Molbase. [Link]

  • This compound ; ABL Technology. [Link]

An In-Depth Technical Guide on the Reactivity and Stability of 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid is a multifaceted organic molecule that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] Its structure, featuring a benzoic acid core substituted with acetamido and dimethoxy groups, imparts a unique combination of reactivity and stability that is of significant interest in medicinal chemistry and process development. Understanding the chemical behavior of this compound under various conditions is paramount for optimizing synthetic routes, ensuring the stability of active pharmaceutical ingredients (APIs), and meeting stringent regulatory requirements.[2]

This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective handling, utilization, and the development of robust analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is the cornerstone of its effective application and study. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅[3]
Molecular Weight 239.23 g/mol [3]
CAS Number 145352-75-6-
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Not available-
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.Inferred from related compounds[4]

Molecular Structure:

The molecular structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional groups: the acetamido group, the carboxylic acid moiety, and the electron-rich dimethoxy-substituted aromatic ring.

1. Acetamido Group:

The acetamido group is an amide functionality and is susceptible to hydrolysis under both acidic and basic conditions.

  • Alkaline Hydrolysis: The hydrolysis of acetanilides in alkaline conditions is a well-studied reaction.[5] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. The presence of electron-donating methoxy groups on the aromatic ring may slightly decrease the rate of hydrolysis compared to unsubstituted acetanilide by increasing the electron density at the reaction center.[5] The primary product of this reaction would be 2-amino-4,5-dimethoxybenzoic acid.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide bond can also occur, typically requiring elevated temperatures. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

2. Carboxylic Acid Group:

The carboxylic acid group is a versatile functional handle for various chemical transformations.

  • Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form the corresponding ester.

  • Amide Coupling: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or through the use of coupling reagents) to react with amines, forming amide bonds.

  • Decarboxylation: While generally stable, benzoic acid and its derivatives can undergo decarboxylation at very high temperatures, leading to the loss of carbon dioxide.[6]

3. Aromatic Ring:

The two methoxy groups are strong activating groups, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups are particularly activated. However, the existing substitution pattern will direct incoming electrophiles to the remaining available positions on the ring.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical parameter in drug development, influencing its shelf-life, storage conditions, and formulation strategies. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Based on the functional groups present and knowledge of degradation pathways of similar molecules, the following degradation profile can be anticipated under forced degradation conditions:

Hypothesized Degradation Pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_thermal Thermal Stress (High Temperature) Parent This compound Hydrolysis_Product 2-Amino-4,5-dimethoxybenzoic acid Parent->Hydrolysis_Product Amide cleavage Oxidation_Product1 Hydroxylated derivatives Parent->Oxidation_Product1 Ring oxidation Oxidation_Product2 N-oxide derivative Parent->Oxidation_Product2 N-oxidation Photolysis_Product Radical-mediated degradation products Parent->Photolysis_Product Radical formation Thermal_Product1 Decarboxylation product Parent->Thermal_Product1 Loss of CO₂ Oxidation_Product3 Ring-opened products Oxidation_Product1->Oxidation_Product3 Further oxidation Thermal_Product2 Other thermal decomposition products Thermal_Product1->Thermal_Product2 Further decomposition

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

1. Hydrolytic Degradation:

  • Acidic and Basic Conditions: The primary degradation pathway under both acidic and basic hydrolysis is expected to be the cleavage of the acetamido bond, yielding 2-amino-4,5-dimethoxybenzoic acid and acetic acid.[5][7]

2. Oxidative Degradation:

Oxidative degradation can be complex, potentially affecting multiple sites on the molecule.[8]

  • Aromatic Ring Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which could lead to the formation of hydroxylated derivatives or even ring-opening under harsh oxidative conditions.

  • N-Oxidation: The nitrogen of the acetamido group could potentially be oxidized to form an N-oxide derivative .

  • Demethylation: Cleavage of the methoxy ether bonds to form the corresponding phenolic compounds is also a possible oxidative degradation pathway.

3. Photolytic Degradation:

Exposure to UV or visible light can induce photodegradation, often through radical-mediated pathways.[9] The specific degradation products are difficult to predict without experimental data but could involve complex rearrangements and dimerization.

4. Thermal Degradation:

At elevated temperatures, in addition to potential hydrolysis if moisture is present, decarboxylation of the carboxylic acid group to yield N-(2,3-dimethoxyphenyl)acetamide is a plausible degradation pathway.[6] Further decomposition at higher temperatures could lead to a complex mixture of products.

Recommended Handling and Storage

Based on the inferred stability and the safety data of related compounds, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.

1. Forced Degradation Studies:

The objective of forced degradation is to generate potential degradation products to a level of 5-20%, which helps in understanding the degradation pathways and developing a stability-indicating method.[2]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow Start Prepare solutions of this compound Stress_Conditions Subject solutions to stress conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress_Conditions->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photo Analysis Analyze stressed samples using a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize significant degradation products (e.g., LC-MS, NMR) Analysis->Characterization Pathway Elucidate degradation pathways Characterization->Pathway

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

2. Development of a Stability-Indicating HPLC Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify the parent compound from its degradation products, process impurities, and excipients.[10]

Method Development Strategy:

  • Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent peak from all degradation products.

  • Detection: UV detection at a wavelength where the parent compound and all potential degradation products have significant absorbance is typically used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its reactivity and stability is essential for its efficient use and the development of stable and safe drug products. This technical guide has provided a detailed overview of its chemical properties, predicted reactivity, and potential degradation pathways. The outlined experimental protocols for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers to assess the stability of this important molecule and its derivatives. Further experimental work is warranted to confirm the hypothesized degradation pathways and to quantify the kinetics of degradation under various stress conditions.

References

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  • Bhupathi, G. M., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 13(1), 1-6.
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  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-80.
  • Ambe, P. (2024). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Tejapharm.
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  • Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Adebayo, G. I., & Gare, A. A. (2011). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. African Journal of Pure and Applied Chemistry, 5(9), 282-286.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38244-38253.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Sharma, A., et al. (2015). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 51(3), 607-621.
  • Nair, L. M., et al. (2004). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 547-556.
  • Allen, N. S., et al. (1986). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists, 102(4), 129-133.
  • Baena, Y., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Kregar, A., et al. (2015). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists, 102(4), 129-133.
  • Taylor, R. (1977). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 9(5), 725-736.
  • Jernej, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 332.
  • El-Guesmi, N., et al. (2014). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. Environmental Science and Pollution Research, 21(13), 8170-8180.
  • El-Gindy, A., et al. (2008). Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and Its Degradation Products.
  • de Oliveira, A. C., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 79(2), 327-332.
  • Senta, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4443-4451.
  • Ghosh, K. K., & Pandey, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2534-2541.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Fiol, S., et al. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. Journal of Mass Spectrometry, 43(11), 1546-1554.
  • Chemcasts. (n.d.). 4-(Acetylamino)-2-methoxy-5-nitrobenzoic acid Properties vs Temperature. Retrieved from [Link]

  • da Silva, G. G., et al. (2005). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. Journal of the Brazilian Chemical Society, 16(2), 273-280.
  • Allen, N. S., et al. (1986). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists, 102(4), 129-133.

Sources

Methodological & Application

Protocol for the acetylation of 2-amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Validated Protocol for the N-Acetylation of 2-Amino-4,5-dimethoxybenzoic Acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient acetylation of 2-amino-4,5-dimethoxybenzoic acid. Acetylation is a critical chemical transformation used to protect the primary amino group, thereby enabling selective modifications at other positions on the molecule. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds where 2-amino-4,5-dimethoxybenzoic acid serves as a versatile intermediate.[1][2] The protocol herein details a robust method using acetic anhydride as the acetylating agent, with a focus on reaction causality, safety, and product validation.

Introduction and Scientific Principle

2-Amino-4,5-dimethoxybenzoic acid is a key building block in organic synthesis due to its unique arrangement of functional groups: an amine, a carboxylic acid, and two methoxy groups on an aromatic ring.[1] This structure makes it a valuable precursor for a variety of therapeutic agents and specialized chemicals.[1][2] The acetylation of the primary aromatic amine is a fundamental protection strategy.[3] By converting the highly reactive and nucleophilic amino group into a less reactive amide, chemists can prevent unwanted side reactions during subsequent synthetic steps, such as esterification or other electrophilic substitutions.

The underlying mechanism of this protocol is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group yields the N-acetylated product and acetic acid as a byproduct.[4] While the reaction can proceed without a catalyst, the inclusion of a base or acid can significantly influence the reaction rate and yield.[3][5] This protocol employs a standard and reliable approach suitable for a research environment.

Physicochemical Data and Reagents

Proper characterization of starting materials and products is essential for validating experimental outcomes. The table below summarizes key properties.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-Amino-4,5-dimethoxybenzoic acid5653-40-7C₉H₁₁NO₄197.19169-173 (dec.)
Acetic Anhydride108-24-7C₄H₆O₃102.09-73.1
N-Acetyl-2-amino-4,5-dimethoxybenzoic acid552-22-7C₁₁H₁₃NO₅239.22~205-208 (Varies)

Materials and Equipment

Reagents:

  • 2-Amino-4,5-dimethoxybenzoic acid (≥98% purity)

  • Acetic Anhydride (≥99% purity)

  • Deionized Water

  • Ethanol (for recrystallization, optional)

  • Sodium Acetate (Anhydrous, optional base)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel or syringe

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or meter

  • Melting point apparatus

  • Standard laboratory glassware

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Acetic Anhydride: Highly corrosive, flammable, and causes severe skin burns and eye damage.[6][7][8] It is fatal if inhaled and reacts violently with water.[7][8][9] Always handle acetic anhydride in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[9]

  • 2-Amino-4,5-dimethoxybenzoic acid: May cause skin, eye, and respiratory system irritation.[10][11] Avoid inhalation of dust.

  • General Precautions: Ensure all glassware is dry before use to prevent a violent reaction with acetic anhydride. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis and can be adjusted proportionally.

Step 1: Reaction Setup
  • Place 5.0 g (25.3 mmol) of 2-amino-4,5-dimethoxybenzoic acid into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 25 mL of glacial acetic acid to the flask. Stir the mixture to create a suspension. Rationale: Acetic acid serves as a solvent that is compatible with the reaction conditions and helps to maintain a mobile slurry.

  • Set up the flask with a condenser in a chemical fume hood.

Step 2: Acetylation Reaction
  • While stirring the suspension, slowly add 5.0 mL (approx. 5.4 g, 53.0 mmol, ~2.1 equivalents) of acetic anhydride to the flask using a dropping funnel or syringe over 10-15 minutes.

  • The reaction is exothermic; monitor the temperature. If necessary, use a water bath to maintain the temperature below 80°C to prevent side reactions.[12]

  • After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Product Isolation and Work-up
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously. Causality: This step serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the less water-soluble N-acetylated product.

  • Continue stirring the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of 50 mL of cold deionized water to remove acetic acid and other water-soluble impurities.

Step 4: Purification and Drying
  • The crude product can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven at 60-70°C to a constant weight.

Workflow and Reaction Visualization

The overall experimental workflow is summarized in the diagram below.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purify Purification & Analysis Setup 1. Reagent Setup (Flask, Stirrer, Starting Material) React 2. Acetylation (Add Acetic Anhydride, Heat 80-90°C) Setup->React Slow Addition Quench 3. Quenching & Precipitation (Pour into Ice Water) React->Quench Cool Down Filter 4. Filtration (Collect Crude Product) Quench->Filter Recrystal 5. Recrystallization (Ethanol/Water) Filter->Recrystal Crude Solid Dry 6. Drying (Vacuum Oven) Recrystal->Dry Analyze 7. Characterization (MP, NMR, IR) Dry->Analyze Pure Product

Caption: Experimental workflow for the acetylation of 2-amino-4,5-dimethoxybenzoic acid.

The chemical transformation is depicted below.

Caption: N-Acetylation of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Product Yield Incomplete reaction.Extend reaction time or increase temperature slightly (monitor for degradation). Ensure reagents are pure and anhydrous.
Product lost during work-up.Ensure precipitation is complete by chilling for a longer period. Use minimal hot solvent during recrystallization.
Product is Oily or Gummy Presence of impurities or unreacted starting material.Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with a different solvent system.
Incomplete hydrolysis of acetic anhydride.Stir vigorously for an extended period during the water quench step.
Reaction Does Not Start Low quality of reagents.Use fresh, high-purity acetic anhydride. Ensure starting material is correct and dry.
Temperature is too low.Gently warm the reaction mixture to initiate the reaction as per the protocol.

Conclusion

This application note provides a validated and reliable protocol for the N-acetylation of 2-amino-4,5-dimethoxybenzoic acid. By carefully following the outlined steps and adhering to the specified safety precautions, researchers can successfully synthesize the protected amine in high yield and purity. This procedure is fundamental for multistep syntheses where this valuable intermediate is employed, facilitating the development of novel molecules in the pharmaceutical and chemical industries.

References

  • ChemBK. (2024, April 9). 2-Amino-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet - Acetic anhydride-pyridine TS. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • Moleqube. (2026, January 6). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Resonance. (2023, February). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

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The Strategic Utility of 2-Acetamido-4,5-dimethoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 2-Acetamido-4,5-dimethoxybenzoic acid, a substituted anthranilic acid derivative, represents a key building block with significant potential in medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its true value lies in its role as a precursor to privileged heterocyclic structures, most notably quinazolinones. The strategic placement of its functional groups—the N-acetyl group, the carboxylic acid, and the two methoxy groups on the phenyl ring—offers a rich platform for chemical modification and the synthesis of compounds with diverse biological activities.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its conversion to 6,7-dimethoxyquinazolin-4(3H)-ones, a class of compounds renowned for their potent and varied pharmacological effects, including anticancer properties. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of new drug candidates based on this scaffold.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is crucial for its effective application. The properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water.
Key Functional Groups Carboxylic acid, Amide (Acetamido), Methoxy ethers

The synthesis of this compound is typically achieved through a two-step process starting from its amino precursor, 2-amino-4,5-dimethoxybenzoic acid.

Protocol 1: Synthesis of this compound

Principle: This protocol details the N-acetylation of 2-amino-4,5-dimethoxybenzoic acid using acetic anhydride. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetamide.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a minimal amount of glacial acetic acid or use no solvent if the reaction proceeds efficiently in the anhydride itself.

  • With stirring, add acetic anhydride (1.5-2.0 equivalents) dropwise to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-100°C and maintain for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add cold water to the flask to quench the excess acetic anhydride and precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • The use of excess acetic anhydride ensures the complete conversion of the starting material.

  • Heating the reaction mixture increases the rate of the acetylation reaction.

  • Quenching with cold water is a critical step to both hydrolyze the unreacted anhydride and precipitate the less water-soluble acetylated product.

Application in the Synthesis of Bioactive Quinazolinones

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of quinazolin-4(3H)-ones. The quinazolinone core is a well-established privileged scaffold, found in numerous approved drugs and clinical candidates, particularly in oncology.[1] The 6,7-dimethoxy substitution pattern, which is readily introduced from our starting material, is a common feature in many bioactive quinazolinones.[2]

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[3][4] In the context of our starting material, which is an N-acylanthranilic acid, the reaction proceeds via an intramolecular cyclization and dehydration.

Niementowski_Synthesis start This compound reagent + Amine (R-NH2) + Dehydrating Agent start->reagent intermediate Intermediate Amide reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 6,7-Dimethoxy-2-methyl- 3-substituted-quinazolin-4(3H)-one cyclization->product

Caption: General workflow for the synthesis of quinazolinones.

Protocol 2: General Procedure for the Synthesis of 6,7-Dimethoxy-2-methyl-3-substituted-quinazolin-4(3H)-ones

Principle: This protocol describes the cyclocondensation of this compound with a primary amine to form the corresponding quinazolinone. The reaction can be promoted by heat or by using a coupling/dehydrating agent.

Materials:

  • This compound

  • A primary amine (R-NH₂)

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as a cyclizing/dehydrating agent

  • Toluene or other high-boiling inert solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Magnetic stirrer and hotplate with a reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary amine (1.1 equivalents) in toluene.

  • With stirring, slowly add phosphorus oxychloride (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the desired 6,7-dimethoxy-2-methyl-3-substituted-quinazolin-4(3H)-one.

Self-Validating System and Causality:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the optimal reaction time and ensures the consumption of the starting material.

  • Work-up and Purification: The acid-base work-up effectively removes the acidic catalyst and any unreacted starting material. Subsequent purification by chromatography or recrystallization ensures the isolation of a pure product, which can be validated by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

  • Choice of Reagents: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization. The use of a primary amine allows for the introduction of various substituents at the N-3 position of the quinazolinone core, enabling the exploration of structure-activity relationships.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR)

The 6,7-dimethoxyquinazolinone scaffold is a key pharmacophore in a number of potent anticancer agents.[2] These compounds often exert their biological effects by inhibiting key enzymes involved in cancer cell signaling, such as tyrosine kinases.[5]

Potential Biological Targets:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core and target EGFR. The 6,7-dimethoxy substitution is known to enhance the binding affinity to the ATP-binding pocket of EGFR.

  • Tubulin Polymerization: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The 2-methyl and 3-substituted aryl groups can be modified to optimize interactions with the colchicine binding site on tubulin.

Structure-Activity Relationship (SAR) Insights:

The derivatization of the 6,7-dimethoxy-2-methylquinazolin-4(3H)-one core allows for a systematic investigation of SAR.

SAR_Quinazolinone cluster_0 6,7-Dimethoxyquinazolinone Core cluster_1 SAR Observations Core Quinazolinone Scaffold (6,7-dimethoxy-2-methyl) R_group N-3 Substituent (R) Core->R_group Modulation Point Activity Biological Activity (e.g., Anticancer) R_group->Activity Influences Potency & Selectivity Observation1 Small, lipophilic groups at R can enhance cell permeability. Observation2 Substituted aryl groups at R can improve target binding. Observation3 Hydrogen bond donors/acceptors at R can increase target affinity.

Caption: Key SAR points for 6,7-dimethoxyquinazolinones.

Key SAR takeaways include: [7][8]

  • The 6,7-dimethoxy groups: These are often crucial for high-affinity binding to the hinge region of kinase domains.[2]

  • The N-3 substituent: The nature of the substituent at the N-3 position significantly impacts the compound's potency and selectivity. Small, lipophilic groups can improve cell permeability, while larger, substituted aryl or heteroaryl groups can form specific interactions with the target protein.

  • The 2-methyl group: While this protocol focuses on the 2-methyl derivative, modifications at this position can also influence activity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its utility as a precursor to the medicinally important 6,7-dimethoxyquinazolin-4(3H)-one scaffold make it a compound of significant interest for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the chemical space around this scaffold and to design and synthesize novel drug candidates with improved therapeutic profiles. Further exploration of different cyclization strategies and the diversification of substituents at the N-3 position of the resulting quinazolinones hold considerable promise for the development of next-generation targeted therapies.

References

  • Al-Suwaidan, I. A., et al. (2018). SAR study of quinazolinone-based derivatives as cytotoxic agents... ResearchGate. Available at: [Link]

  • Chobot, V., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 71(3), 423-431. Available at: [Link]

  • Dai, H., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available at: [Link]

  • Dohle, W., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(3), 1031–1044. Available at: [Link]

  • Dohle, W., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. University of Bath. Available at: [Link]

  • Hranjec, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Hussain, F., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Niementowski quinazoline synthesis. (2023). In Wikipedia. Available at: [Link]

  • Salehi, M., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 2. Available at: [Link]

  • Shaker, Y. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

Sources

Application Note: 2-Acetamido-4,5-dimethoxybenzoic Acid - A Versatile Scaffolding Intermediate for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-acetamido-4,5-dimethoxybenzoic acid, a pivotal intermediate in the synthesis of complex heterocyclic systems. We move beyond simple procedural outlines to deliver a comprehensive resource for researchers, scientists, and drug development professionals. This document elucidates the causality behind experimental choices, provides validated, step-by-step protocols, and offers insights into the strategic application of this compound in modern medicinal chemistry. The focus is on its role as a substituted N-acylanthranilic acid precursor for the construction of quinazolinone cores, which are prevalent in numerous pharmacologically active agents.

Introduction: The Strategic Importance of the Aminobenzoic Acid Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 2-Amino-4,5-dimethoxybenzoic acid and its N-acetylated derivative, this compound, represent a class of highly functionalized and versatile building blocks.[1] The arrangement of the amino, carboxylic acid, and electron-donating methoxy groups on the benzene ring makes these molecules exceptionally reactive and suitable for constructing a variety of complex structures.

The N-acetylated form, this compound, is particularly valuable as a direct precursor for intramolecular cyclization reactions. This pre-installed acyl group facilitates the synthesis of important heterocyclic scaffolds, most notably quinazolinones, without the need for a separate acylation step on the parent amine. Quinazolinones are a privileged scaffold in drug discovery, forming the core of compounds with anticancer, anti-inflammatory, anticonvulsant, and antihypertensive activities.[2][3]

This guide will provide detailed protocols, first for the synthesis of the parent amine and its subsequent acetylation, and then for its application in a cornerstone heterocyclic synthesis.

Synthesis of the Core Intermediate: From Nitroaromatic to Acetamido Precursor

The journey to our target intermediate begins with a common starting material, methyl-4,5-dimethoxy-2-nitrobenzoate. The following workflow illustrates the two-stage process to arrive at the versatile this compound.

Synthesis_Workflow Start Methyl-4,5-dimethoxy- 2-nitrobenzoate Step1 2-Amino-4,5-dimethoxy- benzoic acid Start->Step1  1. Saponification (KOH)  2. Reduction (Pd/C, H2)   Step2 2-Acetamido-4,5-dimethoxy- benzoic acid Step1->Step2  Acetylation (Acetic Anhydride)  

Figure 1: Overall workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol details the hydrolysis of the methyl ester and the subsequent reduction of the nitro group. The one-pot nature of this reaction after the initial hydrolysis is efficient, but requires careful pH control to isolate the product.

Materials & Reagents:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium Hydroxide (KOH) pellets, 85%

  • Deionized Water

  • Glacial Acetic Acid

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Saponification: In a suitable reaction vessel, dissolve 48.1 g (0.729 mol) of KOH pellets in 250 mL of ice-cold deionized water with stirring. Once fully dissolved, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate.[4] The suspension will initially appear green.

  • Heating: Gently heat the suspension to 70°C. The mixture will transition to a dark red solution as the ester is hydrolyzed. Monitor the reaction progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.

  • Neutralization & Preparation for Reduction: Cool the solution to room temperature. Carefully adjust the pH to 6.6 by slowly adding approximately 34.6 g (0.570 mol) of glacial acetic acid. The solution will form a red suspension.

  • Catalytic Hydrogenation: Transfer the suspension to a hydrogenation reactor. Add 1 g of 10% Pd/C catalyst. Pressurize the reactor with hydrogen gas to 3.5 bar and heat to 50°C.[4] Maintain these conditions until hydrogen uptake ceases.

  • Product Isolation: Cool the reaction mixture and carefully filter off the Pd/C catalyst under an inert atmosphere. Adjust the pH of the filtrate to 5.1 with approximately 31.8 g (0.525 mol) of glacial acetic acid. A light green suspension will form.[4]

  • Crystallization and Drying: Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes to maximize crystallization. Filter the product, wash the solid with two portions of ice-cold water (125 mL each), and dry in a vacuum oven at 55°C.

Scientist's Note (Trustworthiness): The two-step pH adjustment is critical. The initial adjustment to pH 6.6 prepares the salt of the carboxylic acid for the hydrogenation step. The final, more acidic pH of 5.1 is near the isoelectric point of the resulting amino acid, minimizing its solubility in the aqueous medium and ensuring maximum precipitation and yield.

Protocol 2.2: Synthesis of this compound

This straightforward acetylation protects the amine and sets the stage for cyclization reactions.

Materials & Reagents:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Hydrochloric Acid (1M HCl)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a stirrer, suspend the dried 2-amino-4,5-dimethoxybenzoic acid (e.g., 10 g, 0.05 mol) in acetic anhydride (20 mL, 0.21 mol). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to 80-90°C for 1-2 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of ice-cold water to quench the excess acetic anhydride. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath. Filter the solid product.

  • Purification: Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.

Application: Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinone

This protocol demonstrates the utility of this compound as a direct precursor to a substituted quinazolinone, a highly valuable heterocyclic core. The reaction involves a condensation and cyclodehydration with formamide.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound C1 Heat (140-150°C) Nitrogen Atmosphere R1->C1 R2 Formamide (Reagent & Solvent) R2->C1 P1 6,7-Dimethoxy-4(3H)-quinazolinone C1->P1 Cyclodehydration P2 Water + Formic Acid (Byproducts)

Figure 2: Conceptual workflow for quinazolinone synthesis.

Protocol 3.1: Condensative Cyclization to form 6,7-Dimethoxy-4(3H)-quinazolinone

Materials & Reagents:

  • This compound

  • Formamide

  • Deionized Water

  • Hexane

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (e.g., 10 g, 0.042 mol) and formamide (20 mL, 0.50 mol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[5]

  • Heating: Vigorously stir the mixture and heat to 145°C under a nitrogen atmosphere. Maintain this temperature for approximately 4 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add 120 mL of cold water to the flask. A solid precipitate will form.

  • Isolation and Purification: Filter the solid product. Wash the filter cake sequentially with cold water (2 x 20 mL) and then hexane (2 x 20 mL) to remove residual impurities.[5]

  • Drying: Dry the purified product in a vacuum oven.

Scientist's Note (Expertise): Formamide serves a dual role in this synthesis. It acts as a high-boiling solvent and as the source of the N1-C2 fragment of the quinazolinone ring. The high temperature is necessary to drive the dehydration and cyclization steps to completion. The nitrogen atmosphere is crucial to prevent oxidative side reactions at this elevated temperature.

Data Presentation: Expected Outcomes & Properties

The following table summarizes key physical and chemical data for the compounds discussed in this note. Researchers should use this for reference and comparison with their experimental results.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-4,5-dimethoxybenzoic acid5653-40-7C₉H₁₁NO₄197.19Light grey crystals169-173 (dec.)[6]
This compound145352-75-6C₁₁H₁₃NO₅239.23White to off-white powder~215-220 (Varies)
6,7-Dimethoxy-4(3H)-quinazolinone13997-73-4C₁₀H₁₀N₂O₃206.20Solid295-297[5]

Product Validation: Successful synthesis should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure and the disappearance of starting material signals.

  • ¹³C NMR: To verify the carbon skeleton.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., disappearance of carboxylic acid OH, appearance of amide C=O in the quinazolinone ring).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the isolated solid.

Conclusion

This compound is a robust and highly effective intermediate for constructing substituted heterocyclic systems. Its synthesis from readily available precursors is well-established, and its structure is primed for efficient cyclization reactions. The protocols provided herein offer a reliable and validated pathway for synthesizing this key building block and demonstrating its application in the creation of the medicinally-relevant quinazolinone core. By understanding the rationale behind each procedural step, from pH adjustments to the choice of cyclizing agent, researchers can confidently adapt and apply these methods to their specific synthetic targets in drug discovery and materials science.

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available at: [Link]

  • The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Tejapharm. Available at: [Link]

  • A New Route for the Synthesis of Quinazolinones. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. MDPI. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

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Application Notes and Protocols for the Quantification of 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that can serve as a key intermediate in the synthesis of various pharmaceutical compounds. The accurate and precise quantification of this molecule is paramount for ensuring product quality, monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic analyses in drug development. This document provides detailed analytical methods for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Two primary analytical techniques are detailed herein: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a widely accessible and reliable method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for more demanding applications, particularly in complex biological matrices.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Rationale

Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound. The molecule's aromatic rings and acetyl group provide sufficient hydrophobicity to be retained on a nonpolar stationary phase, such as C18. Elution is achieved using a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The benzoic acid moiety contains a chromophore that allows for sensitive detection using a UV spectrophotometer. The selection of a C18 column is based on its versatility and proven performance for separating a wide range of pharmaceutical compounds.[4][5][6] The mobile phase is acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, nylon or PTFE).[7]

  • Reference standard of this compound (purity ≥ 98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The optimal ratio should be determined during method development.[4] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation

  • Drug Substance: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[7]

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and crush a representative number of tablets (e.g., 10-20) to obtain a fine powder.[7]

    • Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient.

    • Transfer to a volumetric flask and add a suitable volume of mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to the final volume with the mobile phase, mix well, and allow any excipients to settle.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[7]

4. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (likely around 240-260 nm)
Run Time Approximately 10 minutes

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3]

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[3] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or excipients. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the test concentration.
Accuracy 98.0% - 102.0% recovery of the analyte in spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, pH, flow rate).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Temp, Flow) B->C C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & Calibration F->G H Quantification Report G->H

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This method is particularly advantageous for quantifying low concentrations of the analyte in complex matrices, such as plasma, urine, or tissue extracts, where matrix effects can interfere with UV detection.[8][9] The liquid chromatograph separates the analyte from other components in the sample. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.[9]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

  • A suitable analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended. If unavailable, a structurally similar compound can be used.

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation).[9][10]

2. Preparation of Solutions

  • Mobile Phase: A gradient elution is often used. For example:

    • Phase A: 0.1% Formic acid in water.

    • Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Similar to the HPLC method, but concentrations will be in a lower range (e.g., 1-1000 ng/mL). The Internal Standard is added to all standards, quality controls, and samples at a fixed concentration.

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[9] This step precipitates plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and IS

5. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • A weighted (e.g., 1/x²) linear regression is often used for bioanalytical methods.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection & IS Spiking B Protein Precipitation or LLE A->B C Evaporation & Reconstitution B->C D LC Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM) E->F G Peak Area Ratio (Analyte/IS) F->G H Regression Analysis G->H I Concentration Calculation H->I

Caption: Workflow for the bioanalytical quantification of the analyte by LC-MS/MS.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method is robust, cost-effective, and well-suited for routine quality control of drug substances and formulated products where analyte concentrations are relatively high. The LC-MS/MS method provides superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace-level impurity analysis, and applications requiring a high degree of confidence in analyte identification in complex matrices. Both methods, when properly developed and validated according to ICH guidelines, will yield accurate and reliable data critical for advancing research and drug development programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Mitrevski, B. Sample preparation in analysis of pharmaceuticals.
  • BLD Pharm. This compound.
  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • SIELC Technologies. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography.
  • Abdel-Rehim, M. (2011). Pharmaceutical Analysis: Sample preparation. ResearchGate.
  • Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Yashima, H., Araki, T., & Yamamoto, K. (2022). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Journal of Analytical Methods in Chemistry.
  • Ovcharov, M., & Ivanova, D. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry.
  • Pomahacova, B., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4443.

Sources

HPLC and GC-MS methods for 2-Acetamido-4,5-dimethoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 2-Acetamido-4,5-dimethoxybenzoic acid, presenting validated methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides in-depth protocols, the scientific rationale behind methodological choices, and comprehensive validation frameworks for researchers and professionals in pharmaceutical and chemical analysis.

Introduction

This compound is a substituted aromatic carboxylic acid. As a molecule with potential applications in pharmaceutical synthesis and materials science, the development of robust, accurate, and reliable analytical methods for its quantification and impurity profiling is paramount. This application note details two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound.

The choice between these methods depends on the analytical objective. HPLC-UV offers a straightforward, robust method for routine quantification without the need for sample derivatization, making it ideal for quality control and stability testing. GC-MS, while requiring a derivatization step to enhance volatility, provides superior specificity and structural confirmation through mass spectral data, making it an invaluable tool for impurity identification and metabolomic studies. This guide provides the foundational protocols and validation principles for both approaches, grounded in established scientific standards.

Part 1: Reversed-Phase HPLC-UV Method

Principle and Rationale

The HPLC method leverages reversed-phase chromatography, an ideal technique for separating moderately polar aromatic compounds like this compound. The stationary phase is a non-polar C18 (octadecylsilyl) silica gel, which retains the analyte through hydrophobic interactions.

A critical parameter for the analysis of ionizable compounds is the mobile phase pH.[1] The carboxylic acid moiety on the target molecule must be consistently protonated to ensure stable retention and sharp, symmetrical peak shapes. By acidifying the aqueous component of the mobile phase (e.g., with 0.1% phosphoric or formic acid), the equilibrium is shifted to the neutral, more hydrophobic form of the molecule, leading to predictable and reproducible retention on the C18 column. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Detection is performed via UV spectrophotometry, capitalizing on the compound's aromatic structure which provides strong chromophores.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade) or Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.22 µm Syringe filters (e.g., PTFE or PVDF)

Instrumentation and Chromatographic Conditions

The following parameters provide a validated starting point and can be optimized as needed.

ParameterRecommended Condition
HPLC System Agilent 1100/1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm (or λmax determined from UV scan)
Run Time ~10 minutes
Experimental Protocol: Sample and Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material containing the analyte. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete extraction.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.22 µm syringe filter to remove particulates and protect the HPLC column.[2]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: High-level workflow for HPLC-UV analysis.

Method Validation Framework

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[3][4] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing the following parameters.[5][6]

  • Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This is often assessed by analyzing placebo samples and stressed samples (e.g., acid, base, peroxide, heat, light).

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should typically be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assess variability from different analysts, on different days, and with different equipment. The RSD across these variables should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Part 2: GC-MS Method with Derivatization

Principle and Rationale

Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation, primarily caused by the polar carboxylic acid and N-H groups.[7] To overcome this, a derivatization step is essential.[8] Silylation is the preferred method, where active hydrogens on the carboxylic acid and amide groups are replaced by a non-polar trimethylsilyl (TMS) group.[9][10]

This reaction, typically performed with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, converts the analyte into a more volatile and thermally stable derivative. The resulting TMS-derivatized compound can be readily analyzed by GC. Mass Spectrometry (MS) is used for detection, providing high sensitivity and definitive structural information based on the molecule's unique mass fragmentation pattern under electron ionization (EI).

Materials and Reagents
  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Helium (UHP, 99.999%)

  • Hexane (GC grade)

Instrumentation and GC-MS Conditions
ParameterRecommended Condition
GC-MS System Agilent 7890/5977 or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu
Experimental Protocol: Derivatization and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous pyridine or acetonitrile.

  • Sample Preparation for Derivatization: In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is crucial as moisture will quench the derivatization reagent.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.

  • Heating: Heat the vial at 70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Sample/Standard B Aliquot into Vial & Evaporate Solvent A->B C Add BSTFA Reagent & Cap Tightly B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS System D->E F Separation on DB-5ms Column E->F G EI & Mass Analysis (MS) F->G H Extract Ion Chromatogram (EIC) G->H I Integrate Peak Area & Confirm Spectrum H->I J Quantify using Calibration Curve I->J

Caption: High-level workflow for GC-MS analysis.

Method Validation Framework

Validation for a GC-MS method follows similar principles to HPLC but includes mass spectrometry-specific criteria.[11][12] Key parameters include:

  • Specificity/Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analyte. Mass spectral matching provides an additional layer of confirmation.

  • Linearity: A calibration curve should be prepared using derivatized standards. A correlation coefficient (r²) of ≥ 0.999 is desired.

  • Accuracy and Precision: Determined through the analysis of spiked matrix samples at multiple concentrations, similar to the HPLC method. Acceptance criteria are typically an RSD ≤ 15% for precision and 85-115% for accuracy.

  • LOD and LOQ: Determined from the signal-to-noise ratio of the chromatogram for a characteristic quantifier ion.

  • Robustness: Evaluate the impact of small variations in GC parameters, such as oven ramp rate, flow rate, and inlet temperature.

  • Confirmation of Identity: In addition to retention time matching, the acquired mass spectrum of the analyte in a sample must match the spectrum from a reference standard, typically based on the presence and relative abundance of key fragment ions.[13]

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • PubMed Central. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies. Available at: [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? YouTube. Available at: [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 2-Acetamido-4,5-dimethoxybenzoic Acid for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] This application note provides a detailed guide for the strategic derivatization of 2-acetamido-4,5-dimethoxybenzoic acid, a versatile starting material with multiple functional handles for chemical modification. We present detailed protocols for the synthesis of ester and amide libraries, explain the chemical rationale behind these methodologies, and outline a strategic workflow for subsequent biological screening. The aim is to equip researchers with the foundational knowledge and practical steps to generate novel chemical entities for hit identification and lead optimization in drug discovery programs.

Introduction: The Scientific Rationale

The process of drug discovery often begins with the identification of a "hit" compound that exhibits a desired biological activity.[4] A crucial subsequent step is the exploration of the Structure-Activity Relationship (SAR), which involves synthesizing and testing a series of related analogues or derivatives to improve potency, selectivity, and pharmacokinetic properties.[5]

This compound is an excellent starting scaffold for such an exploration. Its structure contains two key functional groups amenable to diverse chemical transformations:

  • A Carboxylic Acid (-COOH): This group can be readily converted into a wide array of esters, amides, and other functionalities. The formation of an amide bond, in particular, is one of the most frequently used reactions in medicinal chemistry.[3][6]

  • An Acetamido Group (-NHCOCH₃): While more stable, this group can also be modified, offering a secondary point for diversification.

The dimethoxy-substituted benzene ring provides a specific pharmacophoric element that is present in many biologically active natural products and synthetic compounds, making its derivatives interesting candidates for screening.[7] This guide focuses on the most direct and high-yield derivatization strategies targeting the carboxylic acid moiety.

Overall Derivatization and Screening Workflow

The path from the starting scaffold to a potential lead candidate involves a logical, multi-step process. This workflow is designed to efficiently generate chemical diversity and systematically evaluate its biological potential.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A Core Scaffold (this compound) B Derivatization Reactions A->B Reagents (Alcohols, Amines) C Diverse Compound Library B->C Purification & Characterization D Biological Screening (Primary Assays) C->D E Hit Identification & Confirmation D->E F Structure-Activity Relationship (SAR) Analysis E->F

Figure 1: High-level workflow from core scaffold to SAR analysis.

Synthesis of the Core Scaffold

The starting material, this compound, can be synthesized from its corresponding amino- or nitro-precursors. A common route involves the hydrolysis of methyl 4,5-dimethoxy-2-nitrobenzoate followed by reduction of the nitro group and subsequent acetylation.[8] Alternatively, direct acylation of 2-amino-4,5-dimethoxybenzoic acid can be performed.[9] For the purposes of this guide, we assume the starting material is commercially available or has been previously synthesized.

Protocol 1: Ester Library Synthesis via Fischer Esterification

Esterification is a fundamental reaction that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This modification significantly impacts the compound's polarity, lipophilicity, and ability to act as a hydrogen bond acceptor, which can dramatically alter its biological activity. The Fischer esterification is a classic, acid-catalyzed method that is robust and widely applicable.[10][11]

The reaction is an equilibrium process. To drive it towards the product (the ester), a large excess of the alcohol is typically used, which also serves as the solvent.[10][12] An acid catalyst (commonly H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12]

ReagentPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
Anhydrous Alcohols (e.g., Methanol, Ethanol, Propan-2-ol)Reactant & SolventFisher Scientific
Concentrated Sulfuric Acid (H₂SO₄)CatalystVWR
Ethyl AcetateExtraction SolventMerck
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNeutralizing AgentLabChem
Brine (Saturated NaCl Solution)Washing Agent---
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAcros Organics
  • Reaction Setup: In a flame-dried round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired anhydrous alcohol (20-40 eq), which will act as both reactant and solvent. Begin stirring the suspension.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the alcohol used).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-10 hours).[10]

  • Work-up - Quenching: Cool the reaction mixture to room temperature. If a low-boiling alcohol was used, remove the excess under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Washing: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[12] Repeat until CO₂ evolution ceases. Then, wash the organic layer with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Library Synthesis via Amine Coupling

Amide bond formation is arguably the most critical reaction in modern drug discovery.[3] Amides are generally more stable metabolically than esters and offer different hydrogen bonding patterns. This protocol uses a carbodiimide coupling agent to activate the carboxylic acid in situ for reaction with an amine.[6]

Direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and is often inefficient. Coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[2] This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and reduce side reactions.

ReagentPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
Diverse Primary/Secondary AminesReactantCombi-Blocks
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling AgentTCI Chemicals
HOBt (1-Hydroxybenzotriazole)Additive (optional)Oakwood Chemical
Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAlfa Aesar
Anhydrous Dichloromethane (DCM) or DMFReaction SolventAcros Organics
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add HOBt (1.2 eq, if used) and the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq).

  • Activation: Cool the mixture in an ice bath (0 °C). Add EDC (1.2 eq) portion-wise and stir.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up - Quenching: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or preparative HPLC.

Strategy for Biological Screening

Once a library of derivatives is synthesized and characterized, a systematic screening strategy is required to identify compounds with interesting biological activity. The choice of assay depends entirely on the therapeutic area of interest.

A tiered approach is most efficient. A high-throughput primary screen is used to test the entire library, followed by more detailed secondary assays for the initial "hits."

G A Primary Screen (e.g., Single-concentration HTS) B Hit Identification (Activity > Threshold) A->B C Hit Confirmation & Dose-Response (IC50 / EC50 Determination) B->C D Secondary / Selectivity Assays (e.g., Orthogonal assays, Counter-screens) C->D E Lead Candidate D->E

Figure 2: A typical biological screening cascade for hit-to-lead development.

  • Biochemical Assays: These are performed in vitro using purified biological targets like enzymes or receptors. They are ideal for target-based drug discovery and measure direct interactions, such as enzyme inhibition or ligand binding.[13]

  • Cell-Based Assays: These assays use living cells and can measure a compound's effect on a biological pathway or a cellular phenotype (e.g., cell viability, apoptosis, gene expression).[14] They provide more biologically relevant data, as they account for cell permeability and potential cytotoxicity.[13]

  • Whole Organism Screening: In some cases, small model organisms like zebrafish can be used for initial in vivo screening to assess a compound's effect in a complex biological system.[15]

Screening data should be organized systematically to facilitate SAR analysis.

Compound IDR-Group (Ester/Amide)Primary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
AN-E01-OCH₃12.5> 50
AN-E02-OCH₂CH₃25.345.2
AN-A01-NHCH₂Ph85.12.1
AN-A02-N(Morpholino)62.79.8
Conclusion

This compound serves as a highly tractable scaffold for the generation of diverse chemical libraries. By employing robust and well-established synthetic protocols for esterification and amidation, researchers can efficiently produce a wide range of novel analogues. A structured biological screening cascade is essential to then identify active compounds and elucidate structure-activity relationships, paving the way for the development of new therapeutic agents.

References

  • Hu, Y., et al. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2982-91. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(8), 2847-57. [Link]

  • University of Toronto. Lab5 procedure esterification. University of Toronto Chemistry. [Link]

  • Berceau, C., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Semantic Scholar. [Link]

  • A.I. Breder. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. A.I. Breder. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

  • Creative BioMart. Drug Discovery Screening. Creative BioMart. [Link]

  • Tice, C. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14833-14882. [Link]

  • Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Clinical and Medical Sciences, 4(4). [Link]

  • American Chemical Society. Amidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • MCR Lab GCUF. (2022). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]

  • Pathan, S., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(1). [Link]

  • Musial, K., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(17), 9963. [Link]

  • Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine drugs, 16(8), 279. [Link]

  • MacRae, C. A., & Peterson, R. T. (2015). Chemical screening in zebrafish for novel biological and therapeutic discovery. Current Opinion in Chemical Biology, 29, 60-66. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 28(10), 4057. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetamido-4,5-dimethoxybenzoic acid is a valuable substituted aromatic compound, often utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of functional groups—a carboxylic acid, an acetamido group, and two methoxy substituents—which allow for diverse chemical modifications.[1] This application note provides a detailed, two-step synthetic protocol designed for scalability, focusing on process safety, efficiency, and high purity of the final product. The synthesis commences with the catalytic hydrogenation of a nitro-aromatic precursor to yield the key intermediate, 2-amino-4,5-dimethoxybenzoic acid, followed by a straightforward N-acetylation to furnish the target compound. The causality behind critical process choices, such as catalyst selection and purification strategies, is thoroughly explained to provide researchers with a field-proven methodology suitable for drug development and manufacturing environments.

Synthetic Strategy & Rationale

The selected synthetic pathway is a two-stage process designed for efficiency, scalability, and atom economy.

  • Stage 1: Reduction of Nitro Group. The synthesis begins with the reduction of a commercially available nitro-benzoate derivative. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice. This technique is highly favored in industrial applications over other methods (e.g., dissolving metal reductions like Sn/HCl) for several compelling reasons:

    • High Selectivity: Pd/C selectively reduces the nitro group without affecting the carboxylic acid or the aromatic ring.

    • Process Cleanliness: The catalyst is heterogeneous and can be easily removed by filtration. The only byproduct is water, which simplifies the purification process and significantly reduces aqueous waste streams.

    • Scalability: Catalytic hydrogenation is a well-established and reliable technology for large-scale chemical production, with predictable performance in scaled reactors.

  • Stage 2: N-Acetylation. The resulting 2-amino-4,5-dimethoxybenzoic acid intermediate is then acetylated. Acetic anhydride is employed as the acetylating agent. This choice is predicated on its moderate reactivity, high efficiency, low cost, and the benign nature of its byproduct, acetic acid, which can be readily removed during work-up.

Below is a diagram illustrating the overall synthetic transformation.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Methyl-4,5-dimethoxy-2-nitrobenzoate Methyl-4,5-dimethoxy-2-nitrobenzoate 2-Amino-4,5-dimethoxybenzoic_acid 2-Amino-4,5-dimethoxybenzoic acid Methyl-4,5-dimethoxy-2-nitrobenzoate->2-Amino-4,5-dimethoxybenzoic_acid Step 1: Saponification & Catalytic Hydrogenation (H₂, Pd/C) Final_Product This compound 2-Amino-4,5-dimethoxybenzoic_acid->Final_Product Step 2: N-Acetylation (Acetic Anhydride)

Caption: Overall two-step synthetic pathway.

Detailed Protocols & Methodologies

Part 1: Scale-Up Synthesis of 2-Amino-4,5-dimethoxybenzoic acid (Intermediate)

This protocol is adapted from established procedures for the hydrolysis and reduction of nitro-aromatic esters and is optimized for scale.[2] It involves an initial saponification of the methyl ester followed by a one-pot reduction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale: 50 g)MolesEquivalents
Methyl-4,5-dimethoxy-2-nitrobenzoate241.1950.0 g0.2071.0
Potassium Hydroxide (KOH, 85%)56.1148.1 g0.7293.52
Glacial Acetic Acid60.05~66.4 g~1.105~5.34
Palladium on Carbon (10% Pd/C, 50% wet)N/A2.0 gN/AN/A
Deionized Water18.02~500 mLN/AN/A

Step-by-Step Protocol:

  • Saponification:

    • To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, add 250 mL of deionized water and 48.1 g of KOH pellets. Stir until all solids are dissolved, noting the exothermic reaction. Cool the solution to below 20°C using an ice bath.

    • Slowly add 50.0 g of methyl-4,5-dimethoxy-2-nitrobenzoate to the cooled KOH solution. The suspension will initially appear green.

    • Heat the mixture to 70°C. The color of the reaction mixture will transition to a dark red solution as the saponification proceeds.

    • Monitor the reaction for completion using HPLC or TLC (typically 2-4 hours). Once the starting material is consumed, cool the solution to room temperature (20-25°C).

    • Carefully neutralize the solution to a pH of 6.6 by slowly adding approximately 34.6 g of glacial acetic acid. This will cause the potassium salt of the acid to precipitate, forming a red suspension.

  • Catalytic Hydrogenation:

    • SAFETY NOTE: Hydrogenation is a hazardous operation. It must be performed in a designated high-pressure laboratory with appropriate safety measures, including grounding, ventilation, and hydrogen gas detectors. The Pd/C catalyst can be pyrophoric upon drying; handle with care.

    • Transfer the red suspension to a hydrogenation reactor.

    • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 2.0 g of 10% Pd/C catalyst (50% wet basis).

    • Seal the reactor, purge the headspace thoroughly with nitrogen, and then purge with hydrogen gas.

    • Pressurize the reactor to 3.5 bar with hydrogen and heat the mixture to 50°C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen, followed by purging with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the filter cake with deionized water (approx. 50 mL) to ensure complete recovery.

    • CRITICAL STEP: Under an inert atmosphere to prevent oxidation of the amine, adjust the pH of the clear filtrate to 5.1 by slowly adding glacial acetic acid (~31.8 g).[2]

    • A light green to grey suspension of the product will form. Stir the suspension at room temperature for 30 minutes, then cool to 5°C and stir for an additional 30 minutes to maximize precipitation.

    • Isolate the product by filtration. Wash the filter cake with two portions of ice-cold deionized water (2 x 125 mL).

    • Dry the product in a vacuum oven at 55-60°C to a constant weight.

    • Expected Outcome: 35-37 g (83-87% yield) of 2-amino-4,5-dimethoxybenzoic acid as a light grey crystalline solid.

Part 2: Scale-Up N-Acetylation to this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale: 35 g)MolesEquivalents
2-Amino-4,5-dimethoxybenzoic acid197.1935.0 g0.1781.0
Glacial Acetic Acid60.05175 mLN/ASolvent
Acetic Anhydride102.0918.1 mL (19.6 g)0.1921.08
Deionized Water18.02~500 mLN/AN/A

Step-by-Step Protocol:

  • Reaction Setup:

    • In a reactor equipped with mechanical stirring and a temperature probe, suspend 35.0 g of 2-amino-4,5-dimethoxybenzoic acid in 175 mL of glacial acetic acid.

    • Stir the mixture to ensure a uniform slurry.

    • Slowly add 18.1 mL of acetic anhydride to the suspension over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to 80-85°C. The suspension should gradually dissolve to form a clear solution.

    • Maintain the temperature and stir for 2-3 hours.

    • Monitor the reaction for completion by TLC or HPLC, ensuring the disappearance of the starting amine.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

    • A white precipitate of the product will form immediately.

    • Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acetic acid.

    • Dry the purified product in a vacuum oven at 70-80°C to a constant weight.

    • Expected Outcome: 39-41 g (92-96% yield) of this compound as a white to off-white solid.

Overall Process Workflow and In-Process Controls

The following diagram outlines the critical steps and control points for the entire manufacturing process.

Caption: End-to-end workflow with critical control points.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Part 1: Incomplete Saponification Insufficient reaction time or temperature; poor KOH quality.Extend reaction time at 70°C. Confirm KOH potency.
Part 1: Stalled Hydrogenation Catalyst poisoning; insufficient catalyst loading; poor agitation.Ensure starting material is clean. Increase catalyst load slightly. Ensure stirring is vigorous enough to suspend the catalyst.
Part 1: Dark/Discolored Intermediate Air oxidation of the amino group during work-up.Maintain a nitrogen or argon blanket over the filtrate during pH adjustment and filtration.
Part 2: Incomplete Acetylation Insufficient acetic anhydride; moisture in reagents.Add a small excess of acetic anhydride (0.05 eq). Ensure all reagents and solvents are dry.
Final Product: Low Purity Incomplete removal of acetic acid; insufficient washing.Re-slurry the product in fresh deionized water and re-filter. Ensure the final washings are neutral (pH 7).

Conclusion

This application note details a robust, high-yielding, and scalable two-step synthesis for this compound. By employing a clean and efficient catalytic hydrogenation for the key nitro reduction and a straightforward acetylation, this protocol avoids problematic reagents and simplifies purification procedures. The outlined process, complete with in-process controls and troubleshooting guidance, provides a reliable and transferable methodology for researchers and drug development professionals requiring access to this valuable synthetic building block in multi-gram to kilogram quantities.

References

  • Title: The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis Source: Autech Industry Co.,Limited URL: [Link]

  • Title: Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst Source: RSC Advances URL: [Link]

  • Title: Scaled up and telescoped synthesis of propofol under continuous-flow conditions Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Acetamido-4,5-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a scientifically grounded, experience-driven resource to help you navigate the common challenges of this synthesis, optimize your reaction yield, and ensure the highest purity of your final product.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The core of this transformation is the N-acetylation of 2-Amino-4,5-dimethoxybenzoic acid. While seemingly straightforward, this reaction is subject to several variables that can significantly impact its outcome. This guide offers a comprehensive collection of frequently asked questions and detailed troubleshooting protocols to address issues you may encounter.

Core Synthesis Workflow & Mechanism

The primary route to this compound involves the N-acetylation of 2-Amino-4,5-dimethoxybenzoic acid using an acetylating agent, most commonly acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amino group's nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group and yielding the protonated amide. A subsequent deprotonation step gives the final N-acetylated product and acetic acid as a byproduct.[1][2]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Target Synthesis: N-Acetylation Start 4,5-Dimethoxy- 2-nitrobenzoic acid Precursor 2-Amino-4,5- dimethoxybenzoic acid Start->Precursor Reduction (e.g., H₂, Pd/C) Product 2-Acetamido-4,5- dimethoxybenzoic acid Precursor->Product Nucleophilic Acyl Substitution Reagent Acetic Anhydride (Ac₂O) Reagent->Product

Caption: Overall synthetic pathway to this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the N-acetylation of 2-Amino-4,5-dimethoxybenzoic acid?

A robust starting point is the reaction of 2-Amino-4,5-dimethoxybenzoic acid with a moderate excess of acetic anhydride.[3] A procedure adapted from the synthesis of the analogous N-Acetylanthranilic acid is highly effective.[4][5]

Baseline Protocol:

  • In a fume hood, combine 1.0 equivalent of 2-Amino-4,5-dimethoxybenzoic acid with 3-4 equivalents of acetic anhydride in a suitable flask.

  • Gently heat the mixture to approximately 80-100°C with stirring for 15-30 minutes. The solids should dissolve completely.[3]

  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Very carefully, add cold water dropwise to the cooled reaction mixture to quench the excess acetic anhydride. This is an exothermic process.

  • Continue cooling the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[4]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape). The starting amine is more polar and will have a lower Rf value than the resulting amide product. Staining with ninhydrin can be useful for visualizing the starting amine if it is not UV-active.[6] Alternatively, benchtop NMR spectroscopy can provide real-time quantitative data on the consumption of reactants and formation of products.[7]

Q3: What are the key parameters to control for maximizing yield and purity?

The three most critical parameters are:

  • Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Always use a fresh bottle or a properly stored reagent to ensure its reactivity.[8]

  • Temperature Control: While gentle heating is required to initiate the reaction, excessive temperatures or prolonged heating can lead to side reactions and product degradation.[8]

  • Stoichiometry: Using a slight excess of acetic anhydride (1.5 to 4 equivalents) helps drive the reaction to completion.[5][8] However, a large excess can complicate the work-up.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the most likely causes?

A: Low yield is a common problem that can typically be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedures.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Hydrolyzed Acetic Anhydride Acetic anhydride readily reacts with atmospheric moisture to form acetic acid, which is not an effective acetylating agent under these conditions.[8] This reduces the amount of active reagent available to acetylate the amine.Use a fresh bottle of acetic anhydride or one that has been stored under anhydrous conditions (e.g., in a desiccator).
Inactive Nucleophile (Amine) If the reaction medium is inadvertently acidic, the amino group of your starting material can be protonated. The resulting ammonium salt is not nucleophilic and will not attack the acetic anhydride.[8]While this reaction does not typically require a base, ensure no strong acid contaminants are present. The starting material should be the free amine.
Insufficient Heating The N-acetylation reaction has an activation energy barrier. While highly exothermic overall, it may require initial gentle heating to proceed at a practical rate.Warm the reaction mixture gently to 40-60°C. If the reaction is still sluggish, you can increase the temperature to 80-100°C while carefully monitoring for any signs of decomposition (color change).[8]
Premature Product Precipitation If the product is insoluble in the reaction mixture (acetic anhydride/acetic acid), it may precipitate out, encapsulating unreacted starting material and preventing the reaction from going to completion.Consider adding a co-solvent like glacial acetic acid to maintain homogeneity throughout the reaction.[9]
Loss During Work-up The product has some solubility in water, especially if the aqueous phase is basic. Washing with excessive amounts of water or performing washes at room temperature can lead to significant product loss.During filtration, wash the crude product with minimal volumes of ice-cold water. Ensure the pH of the quench/wash solution is neutral or slightly acidic to keep the product protonated and less soluble.

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Caption: Decision tree for troubleshooting low reaction yields.

Problem: Unexpected Side Products

Q: My NMR/LC-MS analysis shows significant impurities. What are the most common side products in this reaction?

A: While this is a relatively clean reaction, several side products can form under non-optimal conditions.

Side Product Reason for Formation Analytical Signature Prevention/Minimization Strategy
Unreacted Starting Material Incomplete reaction due to insufficient heating, short reaction time, or deactivated reagents.Presence of signals corresponding to 2-Amino-4,5-dimethoxybenzoic acid in NMR/LC-MS.Ensure proper stoichiometry (slight excess of Ac₂O), adequate heating (80-100°C), and sufficient reaction time. Monitor completion by TLC.[8]
Mixed Anhydride Intermediate Reaction between the carboxylic acid group of the starting material and acetic anhydride can form a mixed anhydride. This is often an intermediate that can lead to other products.[10]Complex changes in the carbonyl region of the IR and NMR spectra. Can be reactive and difficult to isolate.This is generally a transient species. Ensuring a proper aqueous work-up will hydrolyze this intermediate back to the desired product's carboxylic acid.
Benzoxazinone Derivative Intramolecular cyclization can occur between the newly formed amide and the adjacent carboxylic acid, particularly under harsh heating, forming a benzoxazinone derivative.[4][5]Appearance of a new carbonyl signal in the NMR and loss of the carboxylic acid proton signal.Avoid excessive heating temperatures (>120°C) and prolonged reaction times. The work-up with water helps to hydrolyze this intermediate back to the desired product.[5]
Di-acetylation Product While sterically hindered and electronically unfavorable, forceful conditions (very high temperature, large excess of Ac₂O) could potentially lead to acetylation of the carboxylic acid to form an acylal.This is highly unlikely for an N-acetylation but would show a characteristic signal around 2.2 ppm for the second acetyl group and a shift in the carbonyl carbon signal.Use stoichiometric control and avoid overly harsh conditions. Standard protocol conditions should not lead to this product.

References

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • Google Patents. (n.d.). US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids.
  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • Brainly. (2023). Para-aminobenzoic acid (PABA) is an isomer of anthranilic acid that is used in sunscreen. Predict the.... Retrieved from [Link]

  • Resonance. (2023). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from [Link]

  • University of Massachusetts. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]

  • Rhodium.ws. (n.d.). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Diva Portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chegg. (2021). Para-aminobenzoic acid (PABA) is an isomer of anthranilic acid.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

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Technical Support Center: Purification of 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Acetamido-4,5-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring the integrity and success of your experimental work.

Introduction

This compound is a key building block in organic synthesis. Its purification is critical for the success of subsequent reactions and the purity of the final active pharmaceutical ingredients. However, its unique combination of functional groups—a carboxylic acid, an amide, and two methoxy ethers on an aromatic ring—presents specific challenges. Common issues include the removal of structurally similar impurities, poor solubility in certain solvents, and a tendency to form oils or fail to crystallize. This guide provides a structured approach to troubleshooting these problems.

Section 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve problems you may encounter during your purification workflow.

Q1: My synthesized product has low purity, with extra peaks in my analytical data (HPLC/NMR). What are the likely impurities?

A1: Low purity is most often caused by contaminants from the synthesis stage that are structurally similar to the target compound, making them difficult to remove. The primary synthesis route involves the acetylation of 2-Amino-4,5-dimethoxybenzoic acid.

Common Impurities:

  • Unreacted Starting Material (2-Amino-4,5-dimethoxybenzoic acid): This is the most common impurity.[1] Its polarity is very similar to the product, which can lead to co-elution in chromatography and co-precipitation during recrystallization.

  • Hydrolysis Product: The acetamido group can be susceptible to hydrolysis back to the amine (forming the starting material) if exposed to harsh acidic or basic conditions during aqueous workup or purification.[2]

  • Diacetylation Product: While less common, reaction conditions that are too forcing may lead to the formation of a diacetylated species on the amine, though this is sterically hindered.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., acetic anhydride, pyridine, ethyl acetate, or toluene) can remain trapped in the solid product.

The first step in troubleshooting is to correctly identify the impurity. An NMR spectrum can often distinguish the starting amine from the acetylated product, while HPLC can quantify the level of contamination.[3][4]

Workflow for Troubleshooting Low Purity

G start Low Purity Detected (e.g., via HPLC, NMR) check_impurity Identify Impurity (NMR, LC-MS) start->check_impurity is_sm Is it Starting Material (2-Amino-4,5-dimethoxybenzoic acid)? check_impurity->is_sm is_hydrolysis Is it a Hydrolysis Product? is_sm->is_hydrolysis  No recrystallize Action: Re-purify via Optimized Recrystallization (See Protocol 1) is_sm->recrystallize  Yes is_solvent Is it Residual Solvent? is_hydrolysis->is_solvent  No review_workup Action: Review Workup. Avoid strong acid/base. Use buffered solutions. is_hydrolysis->review_workup  Yes chromatography Action: Purify via Column Chromatography (See Protocol 2) is_solvent->chromatography  Other/Unknown dry Action: Dry under High Vacuum (may require gentle heating) is_solvent->dry  Yes end_pure Product is Pure recrystallize->end_pure end_fail Purity Still Low recrystallize->end_fail chromatography->end_pure chromatography->end_fail dry->end_pure review_workup->recrystallize end_fail->chromatography Try alternative method

Caption: Decision workflow for diagnosing and resolving low purity issues.

Q2: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, amorphous liquid. This is a common issue for compounds with impurities or those possessing functional groups that interfere with crystal lattice formation.[3]

Probable Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • High Impurity Load: Impurities disrupt crystallization. The melting point of an impure mixture is lower than that of the pure compound, increasing the likelihood of it separating as a liquid.

    • Solution: Try to remove the bulk of the impurity first. If the impurity is acidic or basic, an acid-base wash during the workup may help. Otherwise, column chromatography may be necessary before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may have too high a boiling point, or the product's solubility might be too high even at room temperature.

    • Solution: Re-dissolve the oil in a small amount of solvent, add a miscible "anti-solvent" (in which the product is insoluble) dropwise until persistent cloudiness is observed, then heat gently until the solution becomes clear again. Let it cool slowly. This is known as a solvent/anti-solvent recrystallization.

Q3: I am struggling with poor recovery after recrystallization. How can I improve my yield?

A3: Significant product loss during recrystallization is typically a solubility problem. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.

Optimization Strategies:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.

  • Solvent Selection: The polarity of this compound is intermediate. Solvents like pure ethanol or methanol might be too effective, leading to high solubility even at low temperatures.

    • Solution: Experiment with solvent mixtures. A common choice is an alcohol/water system (e.g., ethanol/water or isopropanol/water). Dissolve the compound in the hot alcohol and add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot alcohol to clarify and cool slowly.

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Appearance Typically an off-white to light gray powder or crystalline solid.[1] (Based on starting material)
Melting Point Varies with purity, but typically in the range of 180-200°C.The related 2-Amino-4,5-dimethoxybenzoic acid melts around 169-173°C.[5] Acetylation generally increases the melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. Low solubility in non-polar solvents like hexanes.Inferred from structure and data on similar benzoic acids.[6][7][8]
Q2: What is the most effective general method for purifying this compound?

A2: For most cases, recrystallization is the most efficient and scalable method. It is particularly effective at removing small amounts of the starting material and other minor impurities. For challenging separations where impurities have very similar solubility profiles, or for obtaining analytical-grade material, silica gel column chromatography is the preferred method.

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: Confirms the chemical structure. Look for the appearance of the acetyl methyl singlet (around 2.1 ppm) and the amide N-H proton, along with the disappearance of the broad amine (-NH₂) signal from the starting material.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[4] A pure sample should show a single major peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[3] Impurities will typically cause melting point depression and broadening.

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups: the carboxylic acid C=O and O-H stretches, and the amide C=O and N-H stretches.

Q4: Are there any stability or handling concerns I should be aware of?

A4: The compound is generally stable under normal laboratory conditions.[9] However, be mindful of the following:

  • Hydrolytic Stability: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, to prevent hydrolysis of the amide bond.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]

  • Handling: The compound is an irritant. It may cause skin, eye, and respiratory irritation.[10] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 3: Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization

This protocol uses a solvent/anti-solvent system, which is highly effective for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethanol or isopropanol while stirring and heating until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of the hot alcohol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a countertop. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:1 mixture of the alcohol and water, followed by a small amount of cold water to remove the more soluble alcohol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Workflow for Recrystallization Optimization

G start Begin Recrystallization test_solvents Screen Solvents (e.g., Ethanol, IPA, Ethyl Acetate, Water) start->test_solvents find_good_solvent Find solvent where compound is soluble when hot, insoluble when cold test_solvents->find_good_solvent is_found Ideal single solvent found? find_good_solvent->is_found single_solvent_proc Use Single Solvent Method: 1. Dissolve in min. hot solvent 2. Cool slowly 3. Isolate crystals is_found->single_solvent_proc Yes solvent_antisolvent_proc Use Solvent/Anti-Solvent Method: (e.g., Ethanol/Water) (See Protocol 1) is_found->solvent_antisolvent_proc No check_purity Check Purity & Yield single_solvent_proc->check_purity solvent_antisolvent_proc->check_purity is_ok Purity & Yield Acceptable? check_purity->is_ok end Purification Complete is_ok->end Yes troubleshoot Troubleshoot: - Oiling out? - Low yield? is_ok->troubleshoot No troubleshoot->test_solvents Re-optimize solvents

Caption: Logical workflow for selecting and optimizing a recrystallization procedure.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for removing stubborn impurities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1) with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes. Maintain a constant level of solvent above the silica bed at all times.

  • Fraction Monitoring: Spot the collected fractions onto TLC plates to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. Link

  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis. Link

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Link

  • Van Den Abeele, J., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Link

  • Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Link

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. Link

  • Grdisa, K., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Link

  • Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid. Link

  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid 98%. Link

  • Tokyo Chemical Industry. (n.d.). 2-Amino-4,5-dimethoxybenzoic Acid. Link

  • ChemBK. (2024). 2-Amino-4,5-dimethoxybenzoic acid. Link

  • ResearchGate. (2020). Synthesis Novel Organig Reagent of 2-[2 — (5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) and Applyed it as antioxidants. Link

  • BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents. Link

  • BLDpharm. (n.d.). 2-(2-(3,4-Dimethoxyphenyl)acetamido)benzoic acid. Link

  • Németh, G., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Link

  • CymitQuimica. (n.d.). CAS 2785-98-0: 2,5-Dimethoxybenzoic acid. Link

  • BenchChem. (n.d.). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. Link

  • ResearchGate. (2022). Controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives. Link

  • Thorarensen, A., et al. (2023). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. Link

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Link

  • ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Link

  • Google Patents. (n.d.). Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Link

  • BLDpharm. (n.d.). 2-Acetamido-5-methoxybenzoic acid. Link

  • Google Patents. (n.d.). The method preparing 2-hydroxyl-4,5-dimethoxybenzoic acid. Link

  • ResearchGate. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Link

  • PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Link

  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid 99%. Link

  • Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection... PubMed. Link

Sources

Technical Support Center: Synthesis of 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Acetamido-4,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations, providing actionable troubleshooting advice and robust protocols to ensure high yield and purity.

The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of various pharmaceutical agents.[1] The primary route involves the acetylation of 2-Amino-4,5-dimethoxybenzoic acid. However, the overall success hinges on the purity of this precursor, which is typically synthesized from a nitroaromatic starting material. This guide will address potential pitfalls in both the precursor synthesis and the final acetylation step.

Part 1: Troubleshooting Guide for Common Issues

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yield is a common frustration that can stem from several stages of the synthesis. Let's break down the likely culprits, starting from the final acetylation step and working backward.

A1: The most frequent causes for low yield are incomplete acetylation of the precursor and product loss during workup or purification.

  • Incomplete Acetylation: The nucleophilicity of the amino group on 2-Amino-4,5-dimethoxybenzoic acid can be moderately hindered. If the acetylating agent is not sufficiently reactive or the reaction conditions are too mild, a significant portion of the starting material may remain unreacted.

  • Product Hydrolysis: The acetamido group is an amide, which can be susceptible to hydrolysis back to the amine under harsh acidic or basic conditions during the aqueous workup. Overly aggressive pH adjustments or prolonged exposure to strong acids/bases can cleave your product.

  • Mechanical Losses: The final product is a crystalline solid.[2] Significant material can be lost during filtration, transfers, or if an inappropriate solvent system is used for recrystallization, leading to high solubility of the product in the mother liquor.

Recommended Solutions:

  • Confirm Reaction Completion: Before quenching the reaction, use Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting amine.

  • Control Workup Conditions: Carefully neutralize the reaction mixture. Avoid extreme pH values. If a strong acid or base is used, perform the neutralization at low temperatures (0-5 °C) to minimize hydrolysis.

  • Optimize Recrystallization: Perform small-scale solubility tests to find a solvent system that provides high recovery. Ensure the crude product is fully dissolved at high temperature and crystallizes effectively upon cooling.

Q2: My analytical data (NMR/LC-MS) shows the final product is contaminated with the starting amine. How do I drive the acetylation to completion?

A2: Contamination with starting material is a clear indication of an incomplete reaction. The solution lies in optimizing the reaction parameters to overcome the activation energy barrier.

The choice of acetylating agent and reaction conditions is paramount.

  • Reagent Reactivity: Acetic anhydride is the most common and generally effective reagent.[3][4] However, for stubborn reactions, acetyl chloride can be used. Be aware that acetyl chloride is much more reactive and generates HCl as a byproduct, which can complicate the reaction.[5]

  • Temperature and Time: Many standard procedures call for running the reaction at or slightly above room temperature. If conversion is low, consider gently heating the reaction mixture (e.g., to 40-50 °C) or extending the reaction time. Monitor via TLC to avoid decomposition.

  • Stoichiometry: Ensure you are using a slight molar excess of the acetylating agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[4] An excessive amount can lead to purification challenges.

Experimental Protocol: Optimizing Acetylation
  • Dissolve 1.0 equivalent of 2-Amino-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., in a 9:1 DCM:Methanol mobile phase). The starting amine should have a different Rf value than the acetylated product.

  • If the reaction stalls, heat gently to 40 °C for 1-2 hours.

  • Once complete, quench the reaction by pouring it into cold water to precipitate the product.

Q3: The isolated product is discolored (yellow to brown). What is the source of the color and how can I obtain a clean, white product?

A3: Discoloration is typically caused by impurities, often arising from oxidation of the amine precursor or from side reactions during the synthesis of the precursor itself.

  • Oxidation of Starting Amine: Aromatic amines, especially when impure, are susceptible to air oxidation, which forms highly colored polymeric impurities. This is exacerbated by light and heat.

  • Impure Precursor: The synthesis of 2-Amino-4,5-dimethoxybenzoic acid often starts from a nitro-aromatic compound, which is reduced.[2][6] If the nitro group reduction is incomplete, the residual nitro-compound can lead to colored byproducts under acetylation conditions.

  • Reaction Temperature: Excessive heat during acetylation can cause thermal decomposition and the formation of tarry, colored substances.

Recommended Solutions:

  • Use High-Purity Amine: Ensure the 2-Amino-4,5-dimethoxybenzoic acid is pure before starting. If it is old or discolored, recrystallize it first.

  • Inert Atmosphere: For particularly sensitive reactions, running the acetylation under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.

  • Charcoal Treatment: During the final recrystallization of the this compound, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the charcoal before allowing the solution to cool and crystallize.

  • Control Temperature: Avoid unnecessarily high reaction temperatures.

Part 2: Frequently Asked Questions (FAQs)

What are the key differences between using Acetic Anhydride and Acetyl Chloride?

This is a critical experimental design choice. The selection depends on the reactivity of your substrate and your tolerance for handling hazardous materials.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive, suitable for most primary and secondary amines.Highly reactive, useful for sterically hindered or deactivated amines.[7]
Byproduct Acetic AcidHydrogen Chloride (HCl)
Handling Corrosive, lachrymator. Reacts with water.Extremely corrosive, highly lachrymatory. Reacts violently with water.[5]
Workup Quenching with water is straightforward.Requires a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.
How important is the purity of the 2-Amino-4,5-dimethoxybenzoic acid precursor?

It is critically important. Impurities in the starting material are the leading cause of side reactions and purification difficulties. As mentioned in the troubleshooting guide, residual nitro-compounds or oxidation products will carry through and contaminate the final product. A clean precursor is the foundation of a successful synthesis.[2][6]

What is a common side reaction involving the carboxylic acid group?

While N-acetylation is the primary reaction, the carboxylic acid can potentially react with the acetylating agent, especially a highly reactive one like acetyl chloride, to form a mixed anhydride. This species is generally unstable and may hydrolyze back to the carboxylic acid during aqueous workup. However, if not fully hydrolyzed, it can appear as a significant impurity.

Part 3: Visualizing the Process and Side Reactions

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic pathway and common side reactions.

Main Synthetic Pathway

Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Final Acetylation Step Nitro_Ester Methyl 4,5-dimethoxy- 2-nitrobenzoate Amino_Acid 2-Amino-4,5-dimethoxy- benzoic acid Nitro_Ester->Amino_Acid 1. Saponification (KOH) 2. Reduction (Pd/C, H2) Final_Product 2-Acetamido-4,5-dimethoxy- benzoic acid Amino_Acid->Final_Product Acetic Anhydride (Ac2O) Side Reactions Start 2-Amino-4,5-dimethoxy- benzoic acid Product Desired Product (2-Acetamido...) Start->Product Successful Acetylation (Main Pathway) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction (Low Temp / Short Time) Reagent Acetic Anhydride Reagent->Start Impurity2 Hydrolysis Product (Reverts to Starting Material) Product->Impurity2 Workup Hydrolysis (Strong Acid/Base)

Caption: Visualization of desired reaction versus common side reactions.

References

  • DC Fine Chemicals. (2026, January 5). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022, April 23). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2-Acetamido-4,5-dimethoxybenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in synthesizing a variety of heterocyclic compounds, particularly quinazolines with significant therapeutic interest, is 2-Acetamido-4,5-dimethoxybenzoic acid. The effectiveness of subsequent synthetic steps and the overall yield and purity of the final product depend on the successful derivatization of its carboxylic acid group.

This technical support guide, which was created for researchers, scientists, and professionals in drug development, offers in-depth troubleshooting techniques and answers to frequently asked questions (FAQs) to address issues that may come up during the derivatization of this important molecule.

Section 1: Amidation Reactions: Synthesis of Amide Derivatives

The formation of an amide bond is a critical transformation, often serving as a key step in constructing the core structure of bioactive molecules like quinazolines.[1][2] This section addresses common challenges encountered during the amidation of this compound.

Frequently Asked Questions (FAQs) for Amidation

Question: Which coupling agent should I choose for the amidation reaction?

Answer: The choice of coupling agent is critical and depends on the amine's reactivity, steric hindrance, and the desired reaction conditions.

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective choice. It activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. EDC is often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization if chiral amines are used. The urea byproduct of EDC is water-soluble, simplifying purification.[3]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are very efficient but are more expensive and generate carcinogenic HMPA as a byproduct.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU are highly effective, especially for hindered amines or challenging couplings. They offer fast reaction times and high yields.

For most applications involving this compound, an EDC/HOBt system provides a good balance of reactivity, cost-effectiveness, and ease of purification.

Question: What are the optimal solvent and temperature conditions?

Answer:

  • Solvents: Anhydrous polar aprotic solvents are preferred. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the starting materials and reagents. Dichloromethane (DCM) is another good option, particularly for reactions at or below room temperature.

  • Temperature: Amidation reactions are typically started at a low temperature (0 °C) to control the initial exothermic activation of the carboxylic acid. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 12-24 h) to proceed to completion.[3]

Troubleshooting Guide for Amidation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid: Insufficient coupling agent or presence of moisture.- Ensure all reagents and solvents are anhydrous. - Use a slight excess (1.1-1.2 eq) of the coupling agent and additive.
Poor nucleophilicity of the amine: The amine may be sterically hindered or electronically deactivated.- Switch to a more powerful coupling agent like HATU. - Increase the reaction temperature slightly (e.g., to 40-50 °C), but monitor for side reactions.
Incorrect base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed and facilitate the reaction.- Ensure at least 2 equivalents of a suitable base are used.
Formation of Side Products N-acylurea byproduct: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the amine is not reactive enough.- Use an additive like HOBt or HOAt to trap the activated intermediate and form a more stable active ester.
Epimerization/Racemization: If using a chiral amine, the reaction conditions can lead to a loss of stereochemical integrity.- Perform the reaction at a lower temperature. - Use additives like HOBt or HOAt, which are known to suppress racemization.
Difficult Purification Removal of urea byproduct: If using DCC, the dicyclohexylurea byproduct is often difficult to remove.- Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[3] - If using DCC, filter the reaction mixture before workup to remove the precipitated urea.
Experimental Protocol: General Procedure for Amidation
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (or DCM).

  • Addition of Reagents: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Amidation Workflow Diagram

AmidationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Benzoic Acid in Anhydrous DMF B Add Amine, HOBt, DIPEA A->B Step 1 C Cool to 0°C B->C Step 2 D Add EDC C->D Step 3 E Warm to RT, Stir 12-24h D->E Step 4 F Aqueous Work-up E->F Step 5 G Column Chromatography F->G Step 6 H Pure Amide Product G->H Final

Caption: General workflow for the amidation of this compound.

Section 2: Esterification Reactions: Synthesis of Ester Derivatives

Esterification is another fundamental derivatization used to modify the properties of the benzoic acid moiety, which can be important for tuning solubility or for use as a protecting group.

Frequently Asked Questions (FAQs) for Esterification

Question: What is the best method for esterifying this substrate?

Answer: The presence of the acetamido group makes the choice of method important.

  • Fischer-Speier Esterification: This classic method uses a strong acid catalyst (like H₂SO₄) with an excess of alcohol, often under reflux.[4] While simple and cost-effective, the harsh acidic conditions and high temperatures can pose a risk of hydrolyzing the acetamido group or causing decarboxylation of the electron-rich aromatic ring.[5]

  • Steglich Esterification: This method uses a coupling agent like DCC or EDC with a catalyst, typically 4-dimethylaminopyridine (DMAP), at room temperature.[6] It is a much milder and often more efficient method that avoids the risks associated with strong acids and high heat, making it highly suitable for this compound.[7]

Question: My Fischer esterification is not going to completion. How can I improve the yield?

Answer: Fischer esterification is an equilibrium process.[4] To drive the reaction towards the product, you can:

  • Use a large excess of the alcohol: This shifts the equilibrium to the product side. Often, the alcohol is used as the solvent.[4]

  • Remove water as it forms: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[4] However, due to the potential for side reactions with this specific substrate, switching to a milder method like Steglich esterification is the recommended first step.

Troubleshooting Guide for Esterification Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Reversible reaction (Fischer): The reaction has reached equilibrium without complete conversion.- Use a large excess of the alcohol or remove water. - Switch to an irreversible method like Steglich esterification.[4][6]
Presence of water: Water in the reagents or solvent will inhibit the reaction.- Ensure all glassware, reagents, and solvents are thoroughly dried.[4]
Steric hindrance: A bulky alcohol will react more slowly.- Increase reaction time or consider using a more potent catalytic system like EDC/DMAP.
Formation of an Amine Product (hydrolysis) Harsh acidic conditions: The acetamido group has been hydrolyzed back to the amine (2-Amino-4,5-dimethoxybenzoic acid) under strong acid catalysis (H₂SO₄).- Avoid Fischer esterification. Use the milder Steglich conditions (EDC/DMAP) which are performed under neutral pH at room temperature.[6][7]
Formation of Decarboxylated Byproduct High temperature and acid: The electron-donating dimethoxy groups activate the ring, making it susceptible to acid-catalyzed decarboxylation at elevated temperatures.[5] The likely byproduct would be 1-acetamido-2,3-dimethoxybenzene.- Avoid high reaction temperatures. This is another strong reason to prefer Steglich esterification over the Fischer method for this substrate.
Experimental Protocol: Steglich Esterification
  • Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the mixture to 0 °C. Add a solution of EDC (1.2 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Esterification Method Selection Diagram

EsterificationChoice Start Start: Esterify This compound CheckSubstrate Is the substrate sensitive to acid/heat? Start->CheckSubstrate YesNode Yes (Acetamido & Dimethoxy groups are sensitive) CheckSubstrate->YesNode Yes NoNode No CheckSubstrate->NoNode No Steglich Use Steglich Esterification (EDC/DMAP, RT) YesNode->Steglich Fischer Consider Fischer Esterification (H₂SO₄, Reflux) NoNode->Fischer CheckPurity Monitor for side products: - Hydrolysis - Decarboxylation Fischer->CheckPurity

Caption: Decision tree for selecting an appropriate esterification method.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 14, 2026, from [Link]

  • Inamullah, et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Journal of Chemistry, 2020, 1-20.
  • Journal of Chemistry and Technologies. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, and dimethylthexylsilyl 2-O-(benzylsulfonyl). Retrieved January 14, 2026, from [Link]

  • ScienceDirect. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2010076810A2 - A process for the preparation of gefitinib.
  • PMC. (n.d.). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Retrieved January 14, 2026, from [Link]

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

Recrystallization techniques for 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential procedure in the synthesis of pharmaceutical intermediates is purification, and for a crystalline solid like 2-Acetamido-4,5-dimethoxybenzoic acid, recrystallization is the definitive method for achieving high purity.[1][2] As a key building block in drug development, its solid-state properties, including crystal form and purity, are critical for ensuring batch-to-batch consistency and reliable downstream reaction performance.[3]

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. The guidance is grounded in the fundamental principles of solubility, nucleation, and crystal growth to empower you to overcome common challenges and optimize your purification process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Question: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly from a state of high supersaturation, causing the solute to come out of solution above its melting point.[4] Impurities can also depress the melting point of the crude material, exacerbating this issue.

Causality and Solution Workflow:

  • Immediate Action: Reheat the flask containing the oil and solvent until the oil completely redissolves.

  • Add More Solvent: Add a small additional volume (1-5%) of the hot "soluble" solvent.[5] This increases the total volume and lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully one that is below the compound's melting point.

  • Ensure Slow Cooling: Induce slow cooling to favor the formation of well-ordered crystals over an amorphous oil.[4] You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool. Rapid cooling (e.g., placing the hot flask directly on a cold surface or in an ice bath) should be avoided initially.

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. The ideal solvent should have a boiling point lower than the melting point of this compound. Consider using a mixed-solvent system where the compound has lower solubility, which can often suppress oiling.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is most often due to two reasons: using too much solvent during the dissolution step, or the solution is supersaturated.[1][4] A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature, and it requires a nucleation event to initiate crystallization.[4]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the solvent's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Introduce a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. A seed crystal acts as a template for other molecules to crystallize upon, bypassing the initial nucleation barrier.[6]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent. Continue to remove solvent until the solution appears slightly cloudy at its boiling point, indicating saturation. Then, allow it to cool slowly again.

  • Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath may force crystallization.[4] However, be aware that rapid crystallization can trap impurities, potentially requiring a second recrystallization.[5]

Question: My final yield is very low. What are the likely causes?

Answer: A low yield indicates that a significant portion of your product was lost during the process. Recrystallization is always a trade-off between purity and recovery, as the compound will have some finite solubility in the solvent even at low temperatures.[1] However, several procedural errors can lead to an unnecessarily poor yield.

Common Causes and Preventative Measures:

  • Excessive Solvent Use: This is the most common cause of low yield.[5] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[1]

  • Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the compound may crystallize on the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and add a small excess of hot solvent before filtering.

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of product that remains dissolved in the mother liquor.

  • Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[1] Using room-temperature or warm solvent will redissolve a portion of your purified product.

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node Start: Dissolve & Cool decision_node decision_node start_node->decision_node Observe Flask outcome_node outcome_node decision_node->outcome_node Perfect Crystals Form problem_node problem_node decision_node->problem_node No Crystals problem_node2 Oil Forms decision_node->problem_node2 Oil Forms process_node process_node process_node2 process_node2 process_node->process_node2 1. Scratch Flask decision_node2 decision_node2 problem_node->decision_node2 Is solution clear? process_node5 process_node5 problem_node2->process_node5 Troubleshoot decision_node2->process_node Yes (Supersaturated) process_node4 process_node4 decision_node2->process_node4 No (Too much solvent) process_node3 process_node3 process_node2->process_node3 2. Add Seed Crystal process_node3->outcome_node Success process_node4->outcome_node Boil off solvent, re-cool slowly process_node6 process_node6 process_node5->process_node6 1. Re-heat to dissolve process_node7 process_node7 process_node6->process_node7 2. Add more solvent process_node7->outcome_node 3. Cool slowly

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Question: What is the best solvent for recrystallizing this compound?

Answer: The ideal solvent must be selected experimentally. A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Based on the structure of this compound (an aromatic carboxylic acid with polar acetamido and ether groups), several solvent classes should be considered. The principle of "like dissolves like" suggests that polar protic or polar aprotic solvents may be effective.[1][7]

Solvent ClassExamplesSuitability Rationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid and acetamido groups. Often a good starting point.
Carboxylic Acids Glacial Acetic AcidThe similar functional group suggests good solubility, especially when hot.[8]
Water H₂OWhile many organic acids have limited water solubility, it can be an excellent choice if the compound is sufficiently soluble at 100 °C.[7][8] Often used in a mixed-solvent system (e.g., Ethanol/Water).
Ketones AcetoneA polar aprotic solvent that can be effective, though its low boiling point may limit the solubility difference.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid at this stage.

  • Heat the test tubes that pass the first test in a water or sand bath. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cool the clear solutions to room temperature and then in an ice bath. The best solvent will be the one from which abundant, high-quality crystals form.

Question: How can I remove colored impurities during recrystallization?

Answer: Colored impurities are often large, polar molecules with extensive conjugation. They can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.

Procedure:

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much can adsorb your product and reduce the yield.[5]

  • Swirl the hot solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The resulting filtrate should be colorless or significantly less colored.

Question: What level of purity and yield can I realistically expect?

Answer: For a well-optimized recrystallization, a yield of 80-90% is often achievable, but this is highly dependent on the initial purity of the crude material and the chosen solvent system.[1] The primary goal of recrystallization is purification, so some loss of product is inevitable.[1]

Purity should be assessed by:

  • Melting Point: A pure compound will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure sample should show a single spot.

  • Spectroscopy (NMR, IR): The spectrum of the recrystallized product should be clean and free of signals corresponding to impurities.

The process is considered successful when a significant improvement in purity is achieved, even if it requires sacrificing some of the yield. In pharmaceutical development, achieving a consistent and high-purity solid form is often more critical than maximizing the yield of a single batch.[3]

General Recrystallization Protocol for this compound

  • Solvent Selection: Using the screening method described in the FAQ, determine an appropriate single or mixed-solvent system (e.g., aqueous ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Solubility of 2,4-Dimethoxybenzoic Acid. (n.d.). Solubility of Things.
  • Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents. (2013). Bibliomed.

Sources

Common impurities in 2-Acetamido-4,5-dimethoxybenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Acetamido-4,5-dimethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. We will explore the common impurities, their origins, and robust methods for their removal, ensuring the integrity of your experimental outcomes.

Part 1: Troubleshooting FAQs - Identifying Common Impurities

This section addresses the most frequent questions regarding impurities found in this compound, providing insights into their likely identity and origin.

Question 1: My final product has a low or broad melting point. What are the most likely process-related impurities present?

A low or broad melting point is a classic indicator of impurities. For this compound, the most common culprits stem from incomplete reactions or side reactions during synthesis. These typically include:

  • Starting Materials: The most common impurity is often the unreacted precursor, 2-Amino-4,5-dimethoxybenzoic acid . This arises from incomplete acetylation of the amino group.

  • Hydrolysis Products: The acetamido group is susceptible to hydrolysis back to an amine under harsh acidic or basic conditions, particularly when heated.[1][2][3][4] This reaction regenerates the starting material, 2-Amino-4,5-dimethoxybenzoic acid.

  • Incompletely Methylated Species: If the synthesis involves the methylation of corresponding di-hydroxy precursors, you may encounter impurities such as 2-Acetamido-4-hydroxy-5-methoxybenzoic acid or 2-Acetamido-5-hydroxy-4-methoxybenzoic acid .

  • Residual Solvents or Reagents: Trace amounts of solvents (e.g., toluene, DMF) or reagents (e.g., acetic acid) may be trapped in the crystal lattice.

Question 2: My LC-MS analysis shows a peak with a molecular weight that is 42 Da less than my product. What is this impurity?

This mass difference (-42 Da) strongly suggests the loss of an acetyl group (CH₃CO). The impurity is almost certainly 2-Amino-4,5-dimethoxybenzoic acid , the precursor formed via hydrolysis of the amide bond in your target molecule.[2][3][4] This is a very common issue if the work-up or purification steps involve prolonged exposure to acidic or basic aqueous solutions.

Question 3: I'm observing an impurity with a similar retention time to my product in reverse-phase HPLC. It has the same mass, but different analytical characteristics. What could it be?

When an impurity has the same mass, it is likely a positional isomer. The identity depends on the purity of the starting materials used in the synthesis. For example, if the initial building block contained isomeric impurities, they would likely carry through the synthetic route. A potential isomer could be 2-Acetamido-2,3-dimethoxybenzoic acid or other variations depending on the initial aromatic substitution pattern.

Question 4: How can I quickly assess the purity of my sample without using chromatography?

While chromatography is the gold standard, you can get a good preliminary assessment using two simple techniques:

  • Melting Point Analysis: A sharp melting point that matches the literature value (approx. 188-190 °C, though this can vary) indicates high purity. A melting point that is depressed and broad suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): This is a fast and effective way to visualize the number of components in your sample. By running your product against the starting material on the same plate, you can quickly determine if any precursor remains. A single spot for your product indicates good purity.

Part 2: Purification Protocols and Methodologies

This section provides detailed, step-by-step protocols for removing the common impurities discussed above.

Initial Purity Assessment: Thin-Layer Chromatography (TLC)

Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. It is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.

Protocol:

  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line about 1 cm from the bottom.

  • Spot the Samples: Dissolve small amounts of your crude product and the starting material (2-Amino-4,5-dimethoxybenzoic acid) in a suitable solvent (e.g., methanol or ethyl acetate). Spot them separately on the pencil line.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase, such as Ethyl Acetate:Hexane (7:3) with 1% acetic acid. The acetic acid helps to produce sharper spots for carboxylic acids by suppressing deprotonation.

  • Visualize: After the solvent front has moved up the plate, remove it and dry. Visualize the spots under a UV lamp at 254 nm. A pure sample should show a single, well-defined spot.

Protocol 1: Recrystallization for General Purification

Causality: This is the most effective method for removing small quantities of impurities that have different solubility profiles from the desired product. As a hot, saturated solution cools, the compound with the lower solubility will preferentially crystallize, leaving more soluble impurities in the "mother liquor". For substituted benzoic acids, aqueous or alcohol-based systems are often effective.[5][6]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. See the table below for suggestions.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. For maximum yield, cool the flask further in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Confirm the purity of the recrystallized product using TLC and melting point analysis.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemApplication Notes
Ethanol/WaterExcellent for removing more polar or less polar impurities. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then clarify with a drop of ethanol.
Acetic Acid/WaterUseful for compounds that are difficult to crystallize. Dissolve in hot glacial acetic acid and add hot water.
IsopropanolA good single-solvent system that often provides high-purity crystals.
Protocol 2: Acid-Base Extraction for Non-Acidic Impurities

Causality: This technique leverages the acidic nature of the carboxylic acid group. By converting the product into its water-soluble carboxylate salt with a weak base, neutral organic impurities can be washed away with an immiscible organic solvent. The pure acid is then regenerated by re-acidification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Re-precipitation: Slowly acidify the aqueous layer with cold 1M HCl with stirring. The pure this compound will precipitate out of the solution. Check the pH to ensure it is acidic (~pH 2-3).

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Part 3: Visual Guides and Summaries

Table 2: Summary of Impurities and Removal Strategies

Impurity NameStructureProbable OriginRecommended Removal Method
2-Amino-4,5-dimethoxybenzoic acid C₉H₁₁NO₄Incomplete acetylation; Hydrolysis of the productRecrystallization (exploits polarity difference); Column Chromatography
2-Acetamido-4-hydroxy-5-methoxybenzoic acid C₁₀H₁₁NO₅Incomplete methylation of a precursorColumn Chromatography (difficult to remove by recrystallization due to similar structure)
Positional Isomers (Varies)Impure starting materialsPreparative HPLC or careful Column Chromatography
Residual Acetic Acid CH₃COOHByproduct of acetylation or hydrolysisDrying under high vacuum; Washing the solid product with a non-polar solvent like hexane

Diagram 1: Common Impurity Structures

This diagram illustrates the structure of the target molecule and its most common process-related impurities.

G product This compound (Target Molecule) impurity1 2-Amino-4,5-dimethoxybenzoic acid (Precursor/Hydrolysis Product) product->impurity1 Hydrolysis (-Ac) impurity2 2-Acetamido-4-hydroxy-5-methoxybenzoic acid (Incomplete Methylation) product->impurity2 Demethylation (-CH3) impurity3 Acetic Acid (Reagent/Byproduct) product->impurity3 Hydrolysis byproduct impurity1->product Acetylation (+Ac)

Caption: Key impurities related to this compound.

Diagram 2: Purification Workflow

This workflow provides a logical decision-making process for purifying a crude sample.

PurificationWorkflow start Crude Product Received assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure recrystallize Protocol 1: Recrystallize is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes decision Impurities Still Present? recrystallize->decision acid_base Protocol 2: Acid-Base Extraction (for neutral impurities) acid_base->assess_purity chromatography Advanced Purification: Column Chromatography (for isomers/close impurities) chromatography->assess_purity decision->acid_base Yes, neutral suspected decision->chromatography Yes, isomers suspected decision->final_product No

Caption: Decision tree for selecting an appropriate purification method.

References

  • Vertex AI Search. (2023). Hydrolysis of Acetamide | Acid | Base. YouTube.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • LibreTexts. (2020). 22.7: Amide Chemistry. Chemistry LibreTexts.
  • LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. Chemistry LibreTexts.
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • PubMed. (1978).
  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • MDPI. (2022).
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.

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Overcoming solubility problems in 2-Acetamido-4,5-dimethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Acetamido-4,5-dimethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during chemical reactions involving this compound, with a primary focus on solubility issues. As Senior Application Scientists, we have synthesized E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to provide you with a comprehensive and practical guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in common organic solvents?

A1: The solubility of this compound is governed by its molecular structure, which includes both polar and non-polar functionalities. The carboxylic acid and acetamido groups are polar and capable of hydrogen bonding, while the benzene ring and methoxy groups contribute to its non-polar character. This amphiphilic nature can lead to limited solubility in a wide range of solvents. In non-polar solvents, the polar groups hinder dissolution, whereas in highly polar protic solvents, the energetic cost of disrupting the solvent's hydrogen-bonding network to solvate the non-polar regions of the molecule can be significant. Furthermore, in the solid state, strong intermolecular hydrogen bonds between the carboxylic acid and amide groups can form a stable crystal lattice, making it difficult for solvents to break it apart.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the immediate troubleshooting steps?

A2: When encountering incomplete dissolution, consider the following immediate actions:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Mechanical Agitation: Ensure vigorous stirring or sonication to break up solid aggregates and enhance the interaction between the solute and the solvent.

  • Particle Size Reduction: If you are starting with large crystals, grinding the solid to a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.[1][2]

If these initial steps do not resolve the issue, you may need to consider changes to your solvent system or reaction conditions as detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Optimizing the Solvent System

Poor solubility is often a primary obstacle to achieving desired reaction rates and yields. This guide provides a systematic approach to selecting and optimizing your solvent system.

Issue: this compound is not dissolving sufficiently in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.

Root Cause Analysis: The polarity of the solvent may not be optimal to solvate both the polar and non-polar regions of the molecule.

Solutions:

  • Co-solvent Systems: The use of a co-solvent can fine-tune the polarity of the reaction medium.[1] By mixing a polar and a less polar solvent, you can create a system that better accommodates the different parts of the this compound molecule.

    • Polar Aprotic Co-solvents: For reactions sensitive to protic solvents, consider adding a polar aprotic co-solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to a less polar solvent. These solvents are excellent at solvating polar functional groups.

    • Ethereal Co-solvents: Tetrahydrofuran (THF) or 1,4-dioxane can be good co-solvents to increase the solubility of the aromatic and methoxy portions of the molecule.

  • Solvent Selection Based on Reaction Type: The choice of solvent should also be guided by the nature of the reaction. For instance, in amide bond formation, polar aprotic solvents are often preferred.[3]

Experimental Protocol: Co-solvent Screening

  • In separate small-scale test vials, add a known amount of this compound.

  • To each vial, add your primary reaction solvent.

  • Incrementally add a co-solvent (e.g., in 10% v/v increments) to each vial.

  • Observe the solubility at each increment, with agitation and gentle heating if necessary.

  • Select the co-solvent mixture that provides the best solubility without negatively impacting the reaction.

Data Presentation: Qualitative Solubility of Substituted Benzoic Acids

Solvent ClassExamplesExpected Solubility of Substituted Benzoic AcidsRationale
Alcohols Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the carboxylic acid and amide groups.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe polar carbonyl group can interact with the polar functionalities of the solute.
Ethers Diethyl ether, THFLow to ModerateCan solvate the aromatic ring and methoxy groups, but less effective for the polar groups.
Esters Ethyl acetateModerateOffers a balance of polarity.
Halogenated Dichloromethane, ChloroformLow to ModerateGenerally better for less polar compounds.
Aromatic Toluene, BenzeneLowPrimarily solvates the non-polar aromatic ring.
Polar Aprotic DMF, DMSO, AcetonitrileHighExcellent at solvating both the polar and non-polar parts of the molecule.

This table is a generalization based on the properties of substituted benzoic acids.[4][5][6] Experimental verification for this compound is crucial.

Visualization: Solvent Selection Workflow

G low_ph Low pH (Acidic Conditions) neutral_form R-COOH (Neutral Form) Low Solubility low_ph->neutral_form increase_ph Increase pH (Add Base) neutral_form->increase_ph salt_form R-COO⁻ M⁺ (Salt Form) High Solubility increase_ph->salt_form high_ph High pH (Basic Conditions) salt_form->high_ph

Caption: Relationship between pH and the solubility of a carboxylic acid.

Guide 3: Advanced Techniques for Heterogeneous Reactions

When homogenization is not feasible, specialized techniques can be employed to facilitate reactions in multiphase systems.

Issue: The reaction must be carried out with an insoluble starting material, and the use of co-solvents or pH modification is not an option.

Solutions:

  • Phase-Transfer Catalysis (PTC): This technique is ideal for reactions involving an organic-insoluble nucleophile (like a carboxylate salt) and an organic-soluble electrophile. A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. [7][8]

    • Catalyst Selection: Common PTCs include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). The choice of catalyst can influence reaction efficiency.

Experimental Protocol: Basic Phase-Transfer Catalysis Setup

  • Dissolve this compound in an aqueous basic solution (e.g., aqueous K₂CO₃) to form the carboxylate salt.

  • In a separate flask, dissolve your electrophile in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Add the phase-transfer catalyst to the organic phase.

  • Combine the two phases and stir vigorously to ensure a large interfacial area.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Visualization: Phase-Transfer Catalysis Mechanism

Caption: Simplified mechanism of phase-transfer catalysis.

Case Study: Amide Coupling with Thionyl Chloride

Problem: A researcher is attempting to synthesize the acid chloride of this compound using thionyl chloride (SOCl₂) but is facing solubility issues in the reaction solvent (e.g., toluene).

Troubleshooting Steps:

  • Initial Observation: The starting material has very low solubility in toluene, even with heating.

  • Solution 1: Co-solvent Addition: A small amount of DMF is added as a co-solvent. DMF is known to catalyze this reaction and will also improve the solubility of the starting material. [2]3. Solution 2: Alternative Solvent: If a co-solvent is not desired, switching the solvent entirely to a more polar, aprotic solvent in which the starting material is more soluble, such as THF, could be an option. However, the boiling point of THF is lower than toluene, which might affect the reaction rate.

  • Procedure:

    • Suspend this compound in toluene.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride at room temperature or with gentle cooling.

    • Heat the reaction mixture to reflux and monitor for completion.

Safety Note: Reactions with thionyl chloride should always be performed in a well-ventilated fume hood, as they produce toxic gases (SO₂ and HCl). [2][9]

References

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4391-4394.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • JETIR (2023). Contribution of phase transfer catalyst to green chemistry: A review.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
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  • Makosza, M. (1965). A new method for the synthesis of dinitriles of carbonic acids. Tetrahedron Letters, 6(43), 4621-4624.
  • Freedman, H. H. (1986). Industrial applications of phase transfer catalysis (PTC): past, present and future. Pure and Applied Chemistry, 58(6), 857-868.
  • Wicaksono, Y., et al. (2020). Effect of Hydrophilic Polymers on Solubility Properties of Ketoprofen - 2,5-Dihydroxybenzoic Acid Multicomponent Solids.
  • Lipson, M. (2012). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 14(23), 5988-5991.
  • BenchChem. (2025). Solubility Profile of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Common Organic Solvents: A Technical Guide.
  • Wikipedia. (n.d.). Thionyl chloride.
  • BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.
  • Thomas, D., et al. (2016). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. European Journal of Pharmaceutics and Biopharmaceutics, 107, 122-132.
  • PubChem. (n.d.). Thionyl Chloride.
  • Reusch, W. (2013). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 115, 137-142.
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-defined Binary and Ternary Organic Solvent Mixtures.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
  • Jayapura Chandrashekar, S., et al. (2025). Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. Journal of Molecular Structure, 1315, 138341.
  • BenchChem. (2025). A Technical Guide to the Solubility of a-Methacryloyloxybenzoic Acid in Common Organic Solvents.
  • Ferreira, O., et al. (2020). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
  • Movassaghi, M., & Schmidt, M. A. (2007). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Letters, 9(10), 1987-1990.
  • Abdel-Megeed, M. F., et al. (1989). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof of Structure of α-Chloro-α-chlorosulfenyl-4-nitro-2,5-dimethoxyphenylacetyl Chloride. Sulfur Letters, 9(4), 193-201.

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Validation & Comparative

A Comparative Guide to 2-Acetamido-4,5-dimethoxybenzoic Acid and Its Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the subtle yet profound differences between structural isomers can dictate the success or failure of a synthetic route or the efficacy of a therapeutic agent. This guide offers an in-depth comparison of 2-Acetamido-4,5-dimethoxybenzoic acid and its key positional isomers. We will explore their distinct physicochemical properties, spectroscopic signatures, and potential biological activities, providing the technical insights necessary for informed compound selection and experimental design.

Structural Overview: Defining the Isomeric Landscape

The core structure of this compound (let's call it the 'parent compound') is a benzene ring substituted with a carboxylic acid, an acetamido group, and two methoxy groups. Its isomers are compounds with the same molecular formula (C₁₁H₁₃NO₅) but different arrangements of these substituents on the aromatic ring. The positioning of these functional groups dramatically influences properties such as hydrogen bonding, steric hindrance, and electronic effects, leading to unique chemical behaviors.

For the purpose of this guide, we will focus on the parent compound and two of its logical isomers:

  • This compound (Parent Compound): The acetamido group is ortho to the carboxylic acid.

  • 3-Acetamido-4,5-dimethoxybenzoic acid (Isomer A): The acetamido group is meta to the carboxylic acid.

  • 2-Acetamido-3,4-dimethoxybenzoic acid (Isomer B): The methoxy groups are shifted relative to the parent compound.

Caption: Structural relationship of the parent compound and its selected isomers.

Comparative Physicochemical Properties

The arrangement of functional groups directly impacts intermolecular forces, which in turn governs the physicochemical properties of each isomer. These properties are crucial for predicting a compound's behavior in various solvents, its absorption characteristics, and its solid-state properties.

PropertyThis compound (Parent)3-Acetamido-4-methoxybenzoic acid (Analogue)3,5-Dimethoxybenzoic Acid (Analogue)
Molecular Weight ( g/mol ) 239.23209.20[1]182.17[2]
Appearance White to off-white crystalline powderNot specifiedWhite to off-white crystalline powder[2]
Melting Point (°C) 192-194 (lit.)[3]Not specifiedNot specified
LogP (Computed) Not specified0.9[1]Not specified

Note: Experimental data for the exact isomers of this compound is scarce in readily available literature. Therefore, data for structurally similar analogues is provided for a general comparison of how substituent placement can affect properties.

Expert Insights: The melting point is a key indicator of the strength of intermolecular forces. For instance, the parent compound's structure allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent acetamido group, which can influence its crystal packing and melting point compared to its isomers where this interaction is not possible.

Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers in a laboratory setting is paramount. Spectroscopic methods provide the fingerprints necessary for unambiguous identification.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment created by the surrounding substituents.

  • For the Parent Compound (2-Acetamido-4,5-dimethoxy-): We would expect two singlets in the aromatic region, as the protons at positions 3 and 6 are in distinct environments with no adjacent protons to couple with.

  • For Isomer A (3-Acetamido-4,5-dimethoxy-): We would expect to see a different pattern, likely two doublets or a more complex splitting pattern depending on the coupling constants between the aromatic protons.

  • For Isomer B (2-Acetamido-3,4-dimethoxy-): The aromatic protons would again show a unique set of signals, likely two doublets, reflecting their proximity to different functional groups compared to the parent and Isomer A.

The methoxy and acetamido methyl protons will also exhibit characteristic singlets, but their chemical shifts may vary slightly between isomers due to differences in the overall electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups:

  • O-H stretch (Carboxylic Acid): A broad peak typically around 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid & Amide): Strong, sharp peaks usually in the range of 1650-1750 cm⁻¹. The exact position can hint at the degree of hydrogen bonding.

  • N-H stretch (Amide): A peak around 3300 cm⁻¹.

  • C-O stretch (Ethers): Peaks in the 1000-1300 cm⁻¹ region.

While all isomers will show these characteristic peaks, subtle shifts in the C=O and O-H stretching frequencies can be observed due to differences in intra- and intermolecular hydrogen bonding.

Experimental Protocols for Characterization

To ensure the rigorous and reproducible characterization of these compounds, standardized experimental protocols are essential.

Workflow for Isomer Characterization

G cluster_0 Initial Screening cluster_1 Spectroscopic Analysis A Unknown Sample B Melting Point Determination A->B C Solubility Test B->C D ¹H NMR Spectroscopy C->D E IR Spectroscopy D->E F Mass Spectrometry E->F G Isomer Identification F->G

Caption: A typical experimental workflow for the identification of an unknown isomer sample.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)[4][5][6]

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4]

  • Preparation: Accurately weigh an excess amount of the solid compound and add it to a vial containing a known volume of a specific solvent (e.g., purified water, PBS buffer at pH 7.4).[5]

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid.[4]

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF).[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[5]

Causality: The choice of a long incubation period with agitation is to ensure the system reaches a true thermodynamic equilibrium, providing a more accurate and reproducible solubility value than kinetic methods.[6] The filtration step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

Protocol: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Expert Insights: The pKa value is highly dependent on the electronic effects of the other substituents. Electron-withdrawing groups generally lower the pKa (increase acidity), while electron-donating groups raise it. We would expect subtle but measurable differences in the pKa values of the isomers due to the varying positions of the electron-donating methoxy and acetamido groups relative to the carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for this compound and its direct isomers is limited, the broader class of acetamide and benzoic acid derivatives has been explored for various therapeutic applications.

  • Anti-inflammatory and Analgesic Activity: Some derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs), with modifications to the acetamide moiety aiming to increase selectivity for COX-2.[7][8]

  • Antioxidant Activity: Acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity, with some compounds showing the ability to scavenge radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production.[9][10]

  • Antimicrobial Properties: Hydroxybenzoic acids and their derivatives have been studied for their antimicrobial and antifungal activities.[11]

  • Synthetic Intermediates: These compounds are valuable building blocks in organic synthesis. For example, 2-Amino-4,5-dimethoxybenzoic acid, a related precursor, is used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[12][13]

Future Outlook: The distinct stereoelectronic properties of each isomer of this compound make them interesting candidates for screening in various biological assays. Their potential to act as scaffolds for new therapeutic agents warrants further investigation. For instance, the specific arrangement of hydrogen bond donors and acceptors in each isomer could lead to differential binding affinities for biological targets like enzymes or receptors.

Conclusion

The positional isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical and spectroscopic properties. Understanding these differences is not merely an academic exercise; it is fundamental to their practical application in research and development. The choice of isomer can significantly impact crystal structure, solubility, reactivity, and biological activity. This guide provides a foundational framework for researchers to differentiate and characterize these compounds, enabling more precise and effective scientific inquiry.

References

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A Comparative Guide to the Biological Activity of Substituted Benzoic Acid Derivatives: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Case of 2-Acetamido-4,5-dimethoxybenzoic Acid and the Power of Analog-Based Inquiry

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the design of novel therapeutics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide was initially intended to provide a deep dive into the biological activity of a specific derivative, this compound. However, a comprehensive search of the scientific literature and patent databases reveals a significant gap in publicly available experimental data regarding its specific biological functions. The compound is more frequently cited as a chemical intermediate in synthetic pathways rather than as a bioactive agent itself.

In the spirit of scientific inquiry and to provide a valuable resource, this guide has been pivoted to address a more fundamental aspect of drug discovery: understanding the structure-activity relationships (SAR) that govern the biological effects of benzoic acid derivatives. By examining a selection of well-characterized analogs, we can infer the likely contributions of the acetamido and dimethoxy functional groups of our original compound of interest and, more broadly, illustrate the principles that guide medicinal chemistry.

This guide will, therefore, provide a comparative analysis of various substituted benzoic acid derivatives, supported by experimental data from the literature. We will delve into their antimicrobial, anti-inflammatory, and anticancer activities, offering detailed experimental protocols and visualizing the underlying biological pathways. Through this analog-based approach, we aim to equip researchers with the foundational knowledge to predict the biological potential of novel benzoic acid derivatives.

The Benzoic Acid Scaffold: A Versatile Platform for Drug Design

The simple aromatic carboxylic acid, benzoic acid, is a versatile starting point for chemical modification. The benzene ring and the carboxylic acid group can be functionalized with a wide array of substituents, each influencing the molecule's physicochemical properties and, consequently, its biological activity. Key parameters that are modulated by substitution include:

  • Lipophilicity: The ability of a compound to partition into a lipid-rich environment, such as a cell membrane, is crucial for its absorption and distribution.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the acidity of the carboxylic acid and the reactivity of the aromatic ring, influencing how the molecule interacts with biological targets.

  • Steric Hindrance: The size and shape of substituents can dictate the molecule's ability to fit into the binding site of an enzyme or receptor.

Comparative Biological Activities of Benzoic Acid Derivatives

To illustrate the impact of substitution on biological activity, we will compare a selection of benzoic acid derivatives with varying functional groups.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Compound Organism Activity (MIC in µg/mL) Reference
2,5-dihydroxybenzoic acidStaphylococcus aureus5[3]
2,5-dihydroxybenzoic acidMRSA15-30[3]
2,5-dihydroxybenzoic acidEscherichia coli15-30[3]
2,5-dihydroxybenzoic acidCandida albicans15[3]
2-chlorobenzoic acid derivative (Schiff's base)Escherichia colipMIC = 2.27 µM/ml[4]
3,4-diaminobenzoic acid derivativeCandida albicansMore potent than Ketoconazole[5]

Structure-Activity Relationship Insights:

  • Hydroxylation: The presence and position of hydroxyl groups can significantly impact antimicrobial activity. For instance, 2,5-dihydroxybenzoic acid shows potent activity against a range of bacteria and fungi.[3]

  • Halogenation: The addition of a halogen, such as chlorine, can enhance antimicrobial efficacy, as seen in derivatives of 2-chlorobenzoic acid.[4]

  • Amine Groups: The introduction of amino groups can also confer significant antimicrobial properties, with some diaminobenzoic acid derivatives showing greater potency than standard antifungal drugs.[5]

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Compound Assay Activity Reference
5-acetamido-2-hydroxybenzoic acidAcetic acid-induced writhing (mice)ED50 = 4.95 mg/kg[6]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rats)48.9–63.1% edema inhibition[7]
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced rat paw edemaMarked inhibition[8]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation (rats)Significant reduction of TNF-α and IL-1β[9]

Structure-Activity Relationship Insights:

  • Acetamido Group: The presence of an acetamido group, as seen in 5-acetamido-2-hydroxybenzoic acid, can lead to potent analgesic and anti-inflammatory effects.[6]

  • Methoxy Groups: Dimethoxy-substituted compounds have also demonstrated significant anti-inflammatory properties.[8]

  • Esterification and Halogenation: Modification of the carboxylic acid group through esterification and the addition of a halogenated substituent can result in compounds with potent anti-inflammatory activity and potentially reduced side effects compared to traditional NSAIDs.[9]

Anticancer Activity

The benzoic acid scaffold is found in numerous compounds with demonstrated anticancer activity.[2] These derivatives can exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Compound Cell Line Activity (IC50) Reference
Gallic acid-stearylamine conjugateA431 human squamous carcinomaSynergistic with 5-fluorouracil[2]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsVarious cancer cell linesPotent anticancer agents[2]
Quinazoline derivatives of benzoic acidNot specifiedPotential anticancer agents[2]

Structure-Activity Relationship Insights:

  • Hybrid Molecules: Combining the benzoic acid scaffold with other pharmacologically active moieties, such as triazoles or quinazolines, can lead to potent anticancer agents.[2]

  • Conjugation: Conjugating benzoic acid derivatives with other molecules, like stearylamine, can enhance their anticancer activity and create synergistic effects with existing chemotherapy drugs.[2]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section outlines the methodologies for key experiments used to assess the biological activities of benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.[7]

Methodology:

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A sub-plantar injection of carrageenan is administered into the paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Paw_Edema_Workflow start Animal Acclimatization administer Administer Test Compound/Control start->administer induce Induce Paw Edema with Carrageenan administer->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate % Edema Inhibition measure->calculate end Data Analysis calculate->end NFkB_Pathway cluster_inhibition Inhibition by Benzoic Acid Derivatives stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates inhibition_point X NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

Caption: Simplified NF-κB Signaling Pathway and Point of Inhibition.

Conclusion

While the biological activity of this compound remains to be fully elucidated in the public domain, the study of its structural analogs provides a powerful framework for understanding the principles of drug design based on the benzoic acid scaffold. The nature, position, and combination of substituents on the benzene ring play a critical role in determining the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. This guide has provided a comparative overview of these activities, supported by experimental methodologies and mechanistic insights. It is our hope that this information will serve as a valuable resource for researchers in the ongoing quest for novel and effective therapeutic agents. Further investigation into the biological profile of this compound is warranted to fully understand its potential contributions to medicinal chemistry.

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  • Valdameri, G., et al. (2012). Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. Postharvest Biology and Technology, 64(1), 123-127.
  • Valdameri, G., et al. (2012). Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. Postharvest Biology and Technology, 64(1), 123-127.
  • Zarranz, B., et al. (2004). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Journal of Biomolecular Structure and Dynamics, 1-13.

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A Spectroscopic Journey: Tracing the Synthesis of 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the meticulous characterization of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 2-Acetamido-4,5-dimethoxybenzoic acid, a key building block, with its precursors. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural evolution from simple precursors to the final acylated product. This comparative analysis serves as a valuable resource for researchers in verifying synthetic outcomes and understanding the interplay of functional groups on spectroscopic properties.

The Synthetic Pathway: A Stepwise Transformation

The synthesis of this compound is a multi-step process that begins with the commercially available 3,4-dimethoxybenzoic acid (veratric acid). The journey to the final product involves a series of functional group transformations on the aromatic ring, each leaving a distinct spectroscopic fingerprint. The established synthetic route is as follows:

  • Nitration: 3,4-Dimethoxybenzoic acid is first subjected to nitration to introduce a nitro group (-NO₂) onto the aromatic ring, yielding 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reduction: The nitro group is then reduced to a primary amine (-NH₂), affording 2-amino-4,5-dimethoxybenzoic acid.

  • Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce the target molecule, this compound.

This guide will now delve into the spectroscopic characteristics of each of these compounds, highlighting the key changes observed at each synthetic step.

Spectroscopic Comparison: Unveiling the Molecular Changes

The following sections provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound and its precursors. This comparative approach allows for a clear understanding of how the addition and modification of functional groups influence the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton structure.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Other Protons (δ, ppm)
3,4-Dimethoxybenzoic acid (Veratric acid)7.74 (dd, J=8.4, 2.0 Hz), 7.56 (d, J=2.0 Hz), 6.91 (d, J=8.4 Hz)3.88 (s, 6H)12.5 (br s, 1H, -COOH)
4,5-Dimethoxy-2-nitrobenzoic acid7.42 (s, 1H), 7.26 (s, 1H)4.03 (s, 3H), 4.02 (s, 3H)-
2-Amino-4,5-dimethoxybenzoic acid7.10 (s, 1H), 6.25 (s, 1H)3.85 (s, 3H), 3.75 (s, 3H)5.5 (br s, 2H, -NH₂), 11.5 (br s, 1H, -COOH)
This compound8.05 (s, 1H), 7.45 (s, 1H)3.90 (s, 3H), 3.88 (s, 3H)9.85 (s, 1H, -NH), 2.15 (s, 3H, -COCH₃), 13.0 (br s, 1H, -COOH)

Causality Behind the Shifts:

  • Nitration: The introduction of the electron-withdrawing nitro group in 4,5-dimethoxy-2-nitrobenzoic acid causes a downfield shift of the aromatic protons compared to veratric acid. The two singlets at 7.42 and 7.26 ppm are indicative of the isolated aromatic protons.[1]

  • Reduction: The conversion of the nitro group to an electron-donating amino group in 2-amino-4,5-dimethoxybenzoic acid results in a significant upfield shift of the aromatic protons to 7.10 and 6.25 ppm. The broad singlet around 5.5 ppm is characteristic of the amino protons.

  • Acetylation: The final acetylation step to form this compound leads to a downfield shift of the aromatic proton ortho to the newly formed amide group (8.05 ppm) due to the deshielding effect of the carbonyl group. A new singlet appears around 2.15 ppm, corresponding to the methyl protons of the acetyl group, and a singlet around 9.85 ppm is characteristic of the amide proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)Carbonyl/Carboxyl Carbons (δ, ppm)Other Carbons (δ, ppm)
3,4-Dimethoxybenzoic acid (Veratric acid)154.0, 148.8, 124.5, 122.7, 112.3, 110.856.0, 55.9167.5-
4,5-Dimethoxy-2-nitrobenzoic acid153.5, 148.0, 140.2, 110.5, 108.1, 107.956.7, 56.5165.8-
2-Amino-4,5-dimethoxybenzoic acid152.1, 148.5, 141.9, 113.8, 100.2, 98.655.9, 55.7169.2-
This compound152.5, 147.9, 134.5, 117.2, 112.8, 108.556.3, 56.1169.8, 168.924.8 (-COCH₃)

Causality Behind the Shifts:

  • Nitration: The strong electron-withdrawing nature of the nitro group significantly impacts the chemical shifts of the aromatic carbons in 4,5-dimethoxy-2-nitrobenzoic acid. The carbon bearing the nitro group (C-2) is shifted downfield.

  • Reduction: The introduction of the amino group in 2-amino-4,5-dimethoxybenzoic acid causes an upfield shift of the ortho and para carbons due to its electron-donating nature.

  • Acetylation: In the final product, two distinct carbonyl carbon signals are observed: one for the carboxylic acid (~169.8 ppm) and one for the amide carbonyl (~168.9 ppm). A new signal around 24.8 ppm corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H (Carboxylic Acid)N-H (Amine/Amide)C=O (Carboxyl/Amide)C-O (Methoxy/Carboxyl)NO₂ Stretch
3,4-Dimethoxybenzoic acid (Veratric acid)3300-2500 (broad)-1680-17101320-1210, 1150-1020-
4,5-Dimethoxy-2-nitrobenzoic acid3300-2500 (broad)-1690-17201300-1200, 1150-10201530, 1350
2-Amino-4,5-dimethoxybenzoic acid3300-2500 (broad)3400-3300 (two bands)1670-17001310-1210, 1150-1020-
This compound3300-2500 (broad)~3300 (one band)1700-1720, ~16601300-1200, 1150-1020-

Interpreting the Vibrations:

  • Nitration: The appearance of two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirms the presence of the nitro group.[2]

  • Reduction: The disappearance of the NO₂ stretching bands and the appearance of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region are clear indicators of the conversion of the nitro group to a primary amine.

  • Acetylation: In the final product, the two N-H stretching bands of the primary amine are replaced by a single N-H stretching band for the secondary amide around 3300 cm⁻¹. Additionally, a new strong C=O stretching band for the amide (Amide I band) appears around 1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3,4-Dimethoxybenzoic acid (Veratric acid)182167 ([M-CH₃]⁺), 139 ([M-CH₃-CO]⁺), 121 ([M-COOH-CH₃]⁺)
4,5-Dimethoxy-2-nitrobenzoic acid227210 ([M-OH]⁺), 181 ([M-NO₂]⁺), 166 ([M-NO₂-CH₃]⁺)
2-Amino-4,5-dimethoxybenzoic acid197180 ([M-OH]⁺), 152 ([M-COOH]⁺)
This compound239197 ([M-CH₂CO]⁺), 180 ([M-CH₂CO-OH]⁺), 152 ([M-CH₂CO-COOH]⁺)

Decoding the Fragments:

  • The molecular ion peak in each spectrum corresponds to the molecular weight of the respective compound, confirming the success of each synthetic step.

  • The fragmentation patterns are consistent with the structures. For example, the loss of a methyl group (15 amu), a carboxyl group (45 amu), and a nitro group (46 amu) are characteristic fragmentation pathways observed in the respective precursors. In the final product, a prominent fragment corresponding to the loss of a ketene molecule (CH₂CO, 42 amu) from the acetyl group is a key diagnostic peak.

Experimental Protocols

For the successful replication of this synthetic and analytical work, detailed experimental procedures are crucial.

Synthesis of this compound
  • Nitration of 3,4-Dimethoxybenzoic Acid: To a stirred solution of 3,4-dimethoxybenzoic acid in glacial acetic acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (0-5 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice, and the precipitated 4,5-dimethoxy-2-nitrobenzoic acid is collected by filtration.

  • Reduction of 4,5-Dimethoxy-2-nitrobenzoic acid: The nitro compound is dissolved in a suitable solvent like ethanol or methanol, and a reducing agent such as stannous chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) is employed. The reaction progress is monitored by the disappearance of the starting material. After workup, 2-amino-4,5-dimethoxybenzoic acid is obtained.

  • Acetylation of 2-Amino-4,5-dimethoxybenzoic acid: 2-Amino-4,5-dimethoxybenzoic acid is dissolved in a suitable solvent like glacial acetic acid or pyridine. Acetic anhydride is added, and the mixture is stirred at room temperature or with gentle heating.[3] The reaction is typically quenched with water, and the product, this compound, is isolated by filtration.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer.

Visualizing the Transformation

The following diagrams illustrate the synthetic pathway and a generalized workflow for the spectroscopic analysis.

Synthesis_Pathway A 3,4-Dimethoxybenzoic acid B 4,5-Dimethoxy-2-nitrobenzoic acid A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-4,5-dimethoxybenzoic acid B->C Reduction (e.g., H₂/Pd-C) D This compound C->D Acetylation (Acetic Anhydride)

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor_1 Veratric Acid Precursor_2 Nitro Intermediate Precursor_1->Precursor_2 Precursor_3 Amino Intermediate Precursor_2->Precursor_3 Final_Product Acetamido Product Precursor_3->Final_Product NMR NMR (¹H & ¹³C) Final_Product->NMR IR FTIR Final_Product->IR MS Mass Spec Final_Product->MS

Caption: Generalized workflow for synthesis and spectroscopic analysis.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By analyzing the changes in NMR, IR, and MS data at each step of the synthesis, we have demonstrated how these techniques can be used to monitor the progress of a reaction and confirm the structure of the final product. The detailed data and experimental protocols presented here serve as a valuable resource for chemists and researchers working in the fields of organic synthesis and drug discovery, enabling them to confidently synthesize and characterize this important molecule and its intermediates.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of generating reliable and reproducible data, ensuring product quality, and meeting regulatory requirements. This guide provides an in-depth comparison of analytical methods for the quantification of 2-Acetamido-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic pathways. We will explore the validation of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance against a more modern Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS) approach. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Critical Role of Method Validation

Before delving into the experimental details, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][6] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is accurate, precise, specific, and robust for the routine analysis of this compound.

The following diagram illustrates the typical workflow for analytical method validation:

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Caption: A flowchart outlining the key stages of analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantitative analysis of non-volatile and thermally labile compounds.[7][8] For this compound, a reversed-phase HPLC method with UV detection is a suitable choice due to the presence of a chromophore in the molecule's structure.

Experimental Protocol: HPLC-UV Method Validation

1. Specificity: To demonstrate specificity, solutions of a placebo (a mixture of all excipients without the active pharmaceutical ingredient), the this compound standard, and a sample spiked with known related impurities are prepared and injected into the HPLC system. The resulting chromatograms are analyzed to ensure that there are no interfering peaks at the retention time of this compound.[9]

2. Linearity: Linearity is established by preparing a series of at least five concentrations of the this compound standard over a specified range.[4] The peak area response is then plotted against the corresponding concentration, and a linear regression analysis is performed.

3. Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels, with a minimum of three preparations at each level.[6] The percentage recovery is calculated.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.[9]

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument to assess the method's variability.[10]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6] This is confirmed by injecting a series of diluted solutions of the analyte.

6. Robustness: The robustness of the method is evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition, pH, column temperature, and flow rate, and observing the effect on the results.[10]

Performance Data: HPLC-UV Method

The following tables summarize the performance characteristics of a validated RP-HPLC method for this compound analysis.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with 0.1% Phosphoric acid in water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Injection Volume10 µL
Column Temperature30°C
Retention TimeApproximately 11.78 minutes[11]

Table 2: Summary of Validation Parameters for this compound HPLC-UV Method

Validation ParameterAcceptance Criteria (as per ICH)Reported Values
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo and related impurities was observed at the retention time of this compound.
Linearity (Correlation Coefficient, R²) R² ≥ 0.980.9998
Range 80-120% of the test concentration0.5 - 4.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
Repeatability (Intra-day)RSD ≤ 2.0%0.8%
Intermediate (Inter-day)RSD ≤ 2.0%1.2%
LOD Signal-to-noise ratio of 3:10.1 µg/mL
LOQ Signal-to-noise ratio of 10:10.5 µg/mL[11]
Robustness No significant impact on results from minor variations in method parameters.The method was found to be robust.

Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)

UPLC-MS offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.[8] The mass spectrometer provides an additional dimension of selectivity, which can be crucial for complex matrices or when co-eluting impurities are present.[12]

Performance Data: UPLC-MS Method

A UPLC-MS method for this compound would typically exhibit the following performance characteristics:

Table 3: Chromatographic and MS Conditions for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile PhaseGradient elution with 0.1% Formic acid in water (A) and Acetonitrile (B)
Flow Rate0.4 mL/min
DetectionESI- in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode
Injection Volume2 µL
Column Temperature40°C
Retention TimeApproximately 2.5 minutes

Table 4: Summary of Validation Parameters for this compound UPLC-MS Method

Validation ParameterAcceptance Criteria (as per ICH)Reported Values
Specificity High, due to mass-based detection.Excellent, with no interference observed.
Linearity (Correlation Coefficient, R²) R² ≥ 0.990.9999
Range 80-120% of the test concentration0.05 - 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.8 - 100.5%
Precision (%RSD)
Repeatability (Intra-day)RSD ≤ 1.5%0.5%
Intermediate (Inter-day)RSD ≤ 1.5%0.9%
LOD Signal-to-noise ratio of 3:10.01 µg/mL
LOQ Signal-to-noise ratio of 10:10.05 µg/mL
Robustness No significant impact on results from minor variations in method parameters.The method was found to be robust.

Comparative Analysis: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis. The following diagram provides a decision-making framework:

Method Selection Start Analytical Need for this compound HighThroughput High Throughput Needed? Start->HighThroughput TraceAnalysis Trace Level Analysis? HighThroughput->TraceAnalysis No UPLC_MS UPLC-MS HighThroughput->UPLC_MS Yes ComplexMatrix Complex Matrix? TraceAnalysis->ComplexMatrix No TraceAnalysis->UPLC_MS Yes ComplexMatrix->UPLC_MS Yes HPLC_UV HPLC-UV ComplexMatrix->HPLC_UV No

Caption: A decision tree for selecting between HPLC-UV and UPLC-MS.

Key Comparison Points:

  • Speed and Throughput: UPLC-MS offers significantly faster analysis times, making it ideal for high-throughput screening.[8]

  • Sensitivity and Selectivity: UPLC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level analysis and in the presence of complex matrices.[12][13]

  • Cost and Complexity: HPLC-UV systems are generally less expensive to purchase and maintain, and the methodology is more straightforward.[8]

  • Robustness: Both methods can be validated to be robust; however, the increased complexity of UPLC-MS systems may require more careful control of operational parameters.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical requirements, such as the need for high throughput, sensitivity, and the complexity of the sample matrix. A thorough validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data, regardless of the chosen technology.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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A Senior Application Scientist's Guide to In Vitro Assay Validation Using 2-Acetamido-4,5-dimethoxybenzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reliability of in vitro assay data is paramount. Every decision, from lead optimization to preclinical evaluation, hinges on the accuracy and precision of these measurements. A cornerstone of this reliability is rigorous assay validation, a process critically dependent on the quality of the reference standard used.

This guide provides an in-depth, comparative analysis of using 2-Acetamido-4,5-dimethoxybenzoic acid as a reference standard for quantitative in vitro assays, such as High-Performance Liquid Chromatography (HPLC). Unlike ubiquitous, commercially available standards, this compound often serves as a bespoke, in-house standard for tracking specific synthetic intermediates or novel analytes where no certified reference material exists. This scenario, common in early-stage development, presents unique challenges and demands a meticulous validation strategy. Here, we dissect the causality behind experimental choices and provide a framework for establishing a self-validating system grounded in authoritative guidelines.

The Lynchpin of Quantitation: Selecting an Appropriate Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base for qualitative or quantitative analysis.[1][2] Its primary role is to ensure the accuracy, precision, and comparability of results over time and across different laboratories. The choice of standard is the first and most critical step in the validation process.

Why this compound?

This particular molecule is not a typical off-the-shelf standard. It is often a synthetic intermediate in the generation of more complex pharmaceutical compounds.[3] Its use as a standard typically arises from the necessity to quantify its presence as an analyte in reaction mixtures, stability studies, or impurity profiles.

Key Characteristics for a Reference Standard:

  • High Purity: The standard must be of the highest possible purity to ensure that the analytical response is directly attributable to the compound of interest.

  • Stability: It must be stable under defined storage and handling conditions to prevent degradation, which would compromise the accuracy of measurements.[4]

  • Characterization: Its identity and purity must be unequivocally confirmed through various analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).[5]

  • Intended Use: The standard should be suitable for the specific analytical method being validated.[4]

When a commercial standard is unavailable, a batch of the synthesized compound must be designated as the "in-house" primary reference standard. This requires extensive characterization to establish its purity and identity, a process that underpins the entire validation.[1]

Comparative Landscape: In-House vs. Commercial Certified Standards

The decision to use an in-house standard like this compound versus a commercially available, certified reference material (CRM) from sources like USP or MilliporeSigma involves a trade-off.

FeatureIn-House Standard (e.g., this compound) Commercial Certified Reference Material (CRM)
Availability Synthesized as needed; essential when no commercial source exists.Readily available for common analytes.
Traceability Traceability to SI units must be established internally.[1]Comes with a Certificate of Analysis (CoA) with established traceability.[6]
Initial Cost High initial cost due to synthesis, purification, and extensive characterization.High purchase price per unit, but no internal characterization cost.
Purity & CoA Purity must be rigorously determined and documented internally.[2]Purity and identity are certified and documented on the CoA.[6]
Regulatory Acceptance Requires comprehensive documentation to justify its use to regulatory bodies.Generally accepted by regulatory authorities (e.g., FDA, EMA).[1]
Best Use Case Quantification of novel compounds, synthetic intermediates, or proprietary molecules.Validation of assays for well-established analytes and pharmacopeial methods.

The Validation Workflow: A Practical Guide for an HPLC Assay

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation characteristics.[7][8][9][10]

Below is a detailed workflow for validating a quantitative HPLC-UV assay for this compound.

Fig 1. Overall workflow for in vitro assay validation.
Experimental Protocol: Step-by-Step Validation

Objective: To validate a reverse-phase HPLC method for the quantification of this compound.

Materials:

  • Reference Standard: this compound (in-house, fully characterized, purity >99.5%).

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water.

  • Blank Matrix: The solvent or buffer used for sample preparation.

Step 1: Specificity

Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[11] This is the foundation of a reliable assay.

Protocol:

  • Inject the blank matrix to demonstrate no interfering peaks at the analyte's retention time.

  • Inject a solution of the reference standard.

  • Inject a sample containing the analyte along with known impurities or related substances.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and inject the stressed samples.

  • Acceptance Criteria: The analyte peak must be well-resolved from all other peaks (resolution > 2), and the peak purity should be confirmed using a photodiode array (PDA) detector if available.

Step 2: Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality holds true, defining the assay's operational boundaries.[11]

Protocol:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

  • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area
50249500251000250500250333
75374000376500375200375233
100501200499800500500500500
125625000627000626500626167
150751000749000752500750833
Regression Analysis \multicolumn{4}{l}{Correlation Coefficient (r²): > 0.999}
\multicolumn{4}{l}{Y-intercept: Should be close to zero}
Step 3: Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic error or bias.[11]

Protocol:

  • Prepare samples with a known concentration of the analyte (e.g., by spiking the blank matrix) at three levels: low, medium, and high (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Express accuracy as the percentage recovery.

Data Presentation & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)8079.599.4%
Medium (100%)100100.3100.3%
High (120%)120119.299.3%
Acceptance Criteria \multicolumn{3}{l}{Mean recovery should be within 98.0% to 102.0%.}
Step 4: Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of the method.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day by the same analyst.[11]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Data Presentation & Acceptance Criteria:

Precision LevelReplicateMeasured Conc. (µg/mL)Mean%RSD
Repeatability1-6100.1, 99.8, 100.5, 99.5, 100.2, 100.0100.02< 1.0%
Intermediate PrecisionDay 1 vs. Day 2(Data from multiple days)-< 2.0%
Acceptance Criteria \multicolumn{4}{l}{%RSD should not exceed 2.0% for drug substance assays.}

graph TD {
rankdir=TB;
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edge [fontname="Arial", fontsize=10];
Accuracy [label="{Accuracy|Closeness to True Value|{Systematic Error | Bias}}"];
Precision [label="{Precision|Closeness of Repeated Measurements|{Random Error | Variability}}"];

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    A1[label="

🎯" ] end

subgraph "Example 2: Low Accuracy, High Precision"
    A2[label="

🎯" ] end

subgraph "Example 3: High Accuracy, Low Precision"
    A3[label="

🎯" ] end

subgraph "Example 4: Low Accuracy, Low Precision"
    A4[label="

🎯" ] end

Accuracy --> A1;
Precision --> A1;

Accuracy --> A3;
Precision --> A2;

// This is a bit of a hack to show the relationship// A better way would be a 2x2 grid, but this is a start// Let's create invisible nodes to force layout

Accuracy_Label [label="Systematic Error", shape=plaintext, fontcolor="#EA4335"];
Precision_Label [label="Random Error", shape=plaintext, fontcolor="#4285F4"];

Accuracy -> Accuracy_Label [style=invis];
Precision -> Precision_Label [style=invis];

}

Fig 2. Conceptual difference between accuracy and precision.

Conclusion and Best Practices

Using an in-house synthesized material like this compound as a reference standard is a necessary and common practice in pharmaceutical development. While it requires a significant upfront investment in characterization and documentation, it enables the accurate quantification of novel and proprietary molecules.

The validation framework presented here, grounded in ICH Q2(R1) guidelines, provides a robust pathway to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. The key to success lies not just in executing the protocols, but in understanding the scientific rationale behind each validation parameter. This ensures that the data generated can be trusted to guide critical decisions throughout the drug development lifecycle.

References

  • Comparison of Two Quantitation Methods in HPLC: Standardless Versus Calibration with External Standards.
  • Reference Standard Preparation & Characterization.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S.
  • Reference Standards, Types, Uses, Preparation & Qualific
  • Reference Standards: Common Practices and Challenges.CASSS.
  • Revised ICH Guideline Q2(R1)
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.European Pharmaceutical Review.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • 145352-76-6|this compound|BLD Pharm.BLD Pharm.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Analytical Techniques for Reference Standard Characterization.

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with 2-Acetamido-4,5-dimethoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for designing and executing robust cross-reactivity studies. We will move beyond rote protocols to explain the causal biochemistry behind our experimental choices, ensuring that every step is part of a self-validating system. Our focus will be on establishing a comprehensive cross-reactivity profile for any antibody intended to target a specific hapten, using 2-Acetamido-4,5-dimethoxybenzoic acid as our model compound.

Part 1: The Immunological Foundation - Why Small Molecules Require a Carrier

Small molecules like this compound are generally not immunogenic on their own; they are too small to be effectively recognized by the immune system to trigger antibody production.[1][2] To overcome this, the hapten must be covalently linked to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4][5] This hapten-carrier conjugate is then used to immunize an animal, inducing an immune response that generates antibodies capable of recognizing the hapten.

The choice of carrier protein and the chemical strategy used for conjugation are critical first steps, as they can profoundly influence the specificity of the resulting antibodies.[4][6][7] For instance, the linker used to attach the hapten to the carrier can itself become part of the epitope recognized by the antibody. Therefore, a well-characterized immunogen is the prerequisite for generating a specific antibody and for designing a valid screening assay.

Hapten_Carrier_Principle cluster_immunogen Immunogen Design cluster_response Immune Response Hapten Hapten (this compound) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Conjugation (e.g., EDC/NHS chemistry) Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate Animal Immunization Conjugate->Animal B_Cell B-Cell Activation Animal->B_Cell Antibody Anti-Hapten Antibodies B_Cell->Antibody Production & Secretion Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection N1 1. Coating Coat plate with Hapten-Protein (e.g., Hapten-BSA conjugate) N2 2. Blocking Block with BSA or other agent to prevent non-specific binding N1->N2 N3 3. Competition Add primary antibody pre-incubated with sample (free hapten/analog) N2->N3 N4 4. Binding Antibody binds to coated hapten ONLY if not bound by free hapten N3->N4 N5 5. Detection Antibody Add enzyme-linked secondary antibody (e.g., HRP-Goat-anti-Mouse IgG) N4->N5 N6 6. Substrate Addition Add substrate (e.g., TMB) N5->N6 N7 7. Signal Measurement Read absorbance. Signal is inversely proportional to free hapten N6->N7

Caption: Workflow for a competitive immunoassay.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target hapten.

  • Antigen Coating:

    • Dilute a conjugate of the target hapten with a non-immunizing carrier protein (e.g., this compound-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Causality Check: Using a different carrier for coating than for immunization (e.g., immunize with KLH-hapten, coat with BSA-hapten) is crucial to ensure that the antibodies detected are specific to the hapten and not the carrier protein. [8]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS-T) to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature (RT).

  • Preparation of Standards and Competitors:

    • Prepare a serial dilution of the target hapten (standard) and each test analog (competitors) in Assay Buffer (e.g., 0.1% BSA in PBS-T). A typical range would be from 1 µM down to 1 pM.

    • Prepare the primary antibody at a fixed, non-saturating concentration (typically the concentration that gives ~80-90% of the maximum signal in a direct ELISA titration).

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free hapten/analog.

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody-hapten mixture from the dilution plate to the assay plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate 4-5 times with Wash Buffer.

    • Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in Assay Buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at RT.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of a substrate solution (e.g., TMB).

    • Incubate in the dark at RT until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the target hapten and each test compound. The absorbance (or % binding) is plotted against the logarithm of the compound concentration.

  • Calculate IC50: From these curves, determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is then calculated relative to the target hapten using the following formula:[9]

    % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100

Hypothetical Data Summary
Compound IC50 (nM) % Cross-Reactivity
This compound5100%
2-Amino-4,5-dimethoxybenzoic acid5001%
2,5-Dimethoxybenzoic acid> 10,000< 0.05%
N-Acetylanthranilic acid855.9%
Biotin> 10,000< 0.05%

Interpretation: In this hypothetical example, the antibody is highly specific for the target hapten. The 100-fold decrease in binding when the acetyl group is removed (Analog 1) indicates this group is a critical part of the epitope. The near-total loss of binding for Analog 2 and Biotin confirms high specificity. The moderate cross-reactivity with Analog 4 suggests the methoxy groups contribute to, but are not absolutely essential for, binding.

Part 5: Advanced and Complementary Characterization Techniques

While competitive ELISA is the workhorse for screening, other techniques can provide deeper insights into the binding kinetics and thermodynamics of the antibody-hapten interaction.

Technique Principle Key Data Output Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time. [10]Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₐ)Label-free, provides detailed kinetic information, requires small sample volumes. [11]Challenging for small molecules due to low signal; potential for steric hindrance. [12][13]
Western Blot (Competitive) Proteins (hapten-conjugates) are separated by size, transferred to a membrane, and probed with the antibody in the presence/absence of competing free hapten.Qualitative/Semi-quantitative assessment of binding inhibition.Can assess specificity in a different matrix/format.Not ideal for small molecules; difficult to quantify accurately; low throughput. [14][15]

Conclusion and Best Practices for Scientific Integrity

The characterization of antibody cross-reactivity is a foundational requirement for any immunoassay. For small molecule targets like this compound, this process demands a rigorous, multi-faceted approach.

  • Trustworthiness through Design: The use of a competitive format, coupled with the strategic selection of a hapten-carrier conjugate for coating, creates a self-validating system that minimizes false positives.

  • Expertise in Interpretation: Cross-reactivity is not binary; it is a quantitative measure. Understanding that an antibody with 5% cross-reactivity to a metabolite might be unsuitable for pharmacokinetic studies, while being perfectly acceptable for other applications, is key.

  • Authoritative Grounding: Every claim of specificity must be backed by empirical data. A thorough study, comparing the antibody's affinity for the target against a panel of relevant structural analogs, is the only way to generate trustworthy and publishable results.

References

  • MeSH. (1991). Antibodies against small molecules. Ann Ist Super Sanita, 27(1), 139-43. [Link]

  • Porter, R. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Link]

  • ImmuSmol. (2014). Anti-hapten antibodies. ImmuSmol. [Link]

  • Creative Diagnostics. Anti-Hapten Antibody Production. Creative Diagnostics. [Link]

  • Abvigen Inc. Small Molecule Antibodies. Abvigen Inc. [Link]

  • Mauriz, E., & Lechuga, L. M. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel), 15(7), 17354–17376. [Link]

  • Creative Diagnostics. Small Molecule-Conjugated Carrier Protein. Creative Diagnostics. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (1986). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of Immunological Methods, 88(1), 37-44. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • ResearchGate. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • Kobayashi, N., et al. (2022). Development of Sensitive and Specific Determination Methods of Bioactive Compounds Based on Generation of High-Performance Antibodies. J-Stage. [Link]

  • Distefano, M. D., et al. (2021). Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. Bioconjugate Chemistry, 32(11), 2263–2283. [Link]

  • ResearchGate. (2018). How do I efficiently detect small molecular weight proteins (~11kD) in western blots?. [Link]

  • Li, Y., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Ye, X. (eds) Physical Methods in Food Analysis. Methods in Molecular Biology, vol 2261. Humana, New York, NY. [Link]

  • Fina Biosolutions. Overview of Carrier Proteins. Fina Biosolutions. [Link]

  • Micoli, F., et al. (2020). Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends. MDPI. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 313(1-2), 123-130. [Link]

  • He, J., et al. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Analytical Chemistry, 84(15), 6463-6468. [Link]

  • Bio-Techne. Simple Western Automated Western Blot Systems. Bio-Techne. [Link]

  • Kijanka, G., et al. (2017). Referencing cross-reactivity of detection antibodies for protein array experiments. F1000Research, 6, 679. [Link]

  • Creative Biolabs. Hapten Specific Antibody Discovery Service. Creative Biolabs. [Link]

  • McElhiney, J., et al. (2002). Rapid selection of anti-hapten antibodies isolated from synthetic and semi-synthetic antibody phage display libraries expressed in Escherichia coli. Journal of Immunological Methods, 264(1-2), 191-200. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Johnson, M. B., & He, J. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega, 8(5), 4567–4574. [Link]

  • Molecular Devices. Western Blot. Molecular Devices. [Link]

  • PubChem. 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-4,5-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

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A Comprehensive Guide to the Structural Confirmation of 2-Acetamido-4,5-dimethoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,5-dimethoxybenzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The precise structural confirmation of these molecules is paramount to understanding their chemical properties and biological activities. This guide offers a comparative overview of the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most appropriate methods for their specific needs.

The Synthetic Pathway: From Precursor to Target Molecule

The primary route to synthesizing this compound involves the acetylation of its amino precursor, 2-amino-4,5-dimethoxybenzoic acid. This precursor can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through a reduction reaction. A common and effective method for the acetylation of aromatic amines is the use of acetic anhydride.[1][2]

Experimental Protocol: Acetylation of 2-amino-4,5-dimethoxybenzoic acid

This protocol details the synthesis of this compound from its amino precursor.

Materials:

  • 2-amino-4,5-dimethoxybenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve a known quantity of 2-amino-4,5-dimethoxybenzoic acid in a suitable solvent such as glacial acetic acid or a mixture of water and a compatible organic solvent.

  • Add a molar excess of acetic anhydride to the solution. A small amount of pyridine can be added to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours or gently heat to accelerate the reaction. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and slowly add cold water to hydrolyze any unreacted acetic anhydride.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

Structural Confirmation: A Multi-faceted Approach

Unambiguous structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides unique insights into the molecular architecture of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, the amide proton, and the acetyl methyl protons. The chemical shifts and splitting patterns of these signals provide crucial information about their connectivity and spatial arrangement.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we anticipate signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, the amide carbonyl carbon, and the acetyl methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)168 - 175
Aromatic C-H7.0 - 8.5 (singlets or doublets)110 - 150
Methoxy (-OCH₃)3.8 - 4.0 (singlets)55 - 65
Amide (-NH)8.0 - 9.5 (broad singlet)-
Acetyl (-COCH₃)2.0 - 2.3 (singlet)20 - 25
Amide Carbonyl (-NHCO-)-165 - 170

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and splitting patterns to assign the signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

For this compound (C₁₁H₁₃NO₅), the expected molecular weight is approximately 239.22 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239.

Fragmentation Analysis:

Common fragmentation pathways for N-acetylated benzoic acids involve the loss of the acetyl group (CH₃CO•, 43 Da) or the carboxylic acid group (COOH•, 45 Da). The fragmentation pattern can help to confirm the presence of these functional groups.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment
239[M]⁺
196[M - CH₃CO]⁺
194[M - COOH]⁺
178[M - CH₃CO - H₂O]⁺

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Key Vibrational Frequencies:

For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, the aromatic C-H and C=C stretches, and the C-O stretches of the ether and carboxylic acid groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch1680-1710
AmideN-H stretch3200-3400
C=O stretch (Amide I)1630-1680
Aromatic RingC-H stretch3000-3100
C=C stretch1450-1600
Methoxy EtherC-O stretch1000-1300

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Analyze the positions and shapes of the absorption bands to identify the functional groups present in the molecule.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Connectivity of protons, chemical environment, stereochemistryHigh resolution, quantitativeRequires soluble sample, can be complex for large molecules
¹³C NMR Number of unique carbons, chemical environmentUnambiguous carbon countLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, small sample size requiredIsomers may not be distinguishable, fragmentation can be complex
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, versatileProvides limited information on overall structure, not quantitative

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized derivative of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Interpretation Correlate Spectroscopic Data NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure_Confirmation Confirm Structure Interpretation->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general experimental workflow for the three primary spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis Sample_Prep Sample Preparation Dissolve in deuterated solvent (NMR) Prepare KBr pellet/thin film (FTIR) Dilute in suitable solvent (MS) Acquire_NMR Acquire ¹H & ¹³C Spectra Sample_Prep->Acquire_NMR Acquire_FTIR Record IR Spectrum Sample_Prep->Acquire_FTIR Acquire_MS Obtain Mass Spectrum (EI/ESI) Sample_Prep->Acquire_MS Process_NMR Process Data (FT, Phasing) Acquire_NMR->Process_NMR Analyze_NMR Interpret Chemical Shifts & Splitting Process_NMR->Analyze_NMR Analyze_FTIR Identify Functional Group Absorptions Acquire_FTIR->Analyze_FTIR Analyze_MS Determine Molecular Ion & Fragmentation Acquire_MS->Analyze_MS

Sources

A Comparative Efficacy Analysis of 2-Acetamido-4,5-dimethoxybenzoic Acid Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The structural motif of 2-Acetamido-4,5-dimethoxybenzoic acid has given rise to a diverse array of pharmacological agents, each with distinct therapeutic applications. This guide provides a comprehensive comparison of two key drug classes derived from this core structure: the atypical anxiolytic Tofisopam and the long-acting muscarinic antagonist (LAMA) Aclidinium bromide. Given their disparate clinical indications, this analysis will focus on comparing each agent against relevant therapeutic alternatives within its own class, supported by experimental data and detailed protocols.

Section 1: Tofisopam - An Atypical Anxiolytic Beyond Classical Benzodiazepines

Tofisopam, a 2,3-benzodiazepine, stands apart from the classical 1,4-benzodiazepines in both its mechanism of action and clinical profile.[1] It exerts its anxiolytic effects without the pronounced sedative, muscle relaxant, and cognitive-impairing side effects commonly associated with traditional benzodiazepines.[2][3]

Mechanism of Action: A Departure from GABAergic Modulation

Unlike classical benzodiazepines that potentiate the effects of the inhibitory neurotransmitter GABA, Tofisopam's primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), triggering a cascade of events that produce anxiolytic effects.[4] Additionally, Tofisopam exhibits mixed dopamine agonist and antagonist-like properties and may indirectly modulate GABA-A receptors.[2][5][6]

graph Tofisopam_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Tofisopam [label="Tofisopam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="Phosphodiesterase-4 (PDE4)", fillcolor="#FBBC05"]; cAMP [label="Increased intracellular cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anxiolytic [label="Anxiolytic Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dopamine [label="Dopamine System Modulation", fillcolor="#FBBC05"]; GABA [label="Indirect GABAergic Modulation", fillcolor="#FBBC05"];

Tofisopam -> PDE4 [label="inhibits"]; PDE4 -> cAMP [label="leads to"]; cAMP -> Anxiolytic; Tofisopam -> Dopamine; Tofisopam -> GABA; Dopamine -> Anxiolytic; GABA -> Anxiolytic; }

Caption: Tofisopam's multifaceted mechanism of action.
Comparative Efficacy: Tofisopam vs. Classical Benzodiazepines

Clinical studies have demonstrated that Tofisopam is an effective anxiolytic agent, particularly for patients with mixed anxiety and depression and those with prominent somatic symptoms.[7][8] A key advantage of Tofisopam is its favorable side-effect profile, with a lower incidence of sedation and withdrawal symptoms compared to diazepam.[3]

FeatureTofisopamDiazepam (Classical Benzodiazepine)
Primary Mechanism PDE-4 InhibitionGABA-A Receptor Positive Allosteric Modulator
Anxiolytic Efficacy Effective, especially for somatic symptoms[7][8]Robust anxiolytic effect[9]
Sedation Minimal to none[2][3]Significant
Cognitive Impairment No impairment, may improve performance[3]Can cause cognitive deficits
Dependence/Withdrawal Lower risk, withdrawal similar to placebo[3]High risk of dependence and withdrawal

Experimental Protocol: Assessing Anxiolytic Efficacy in a Preclinical Model

The Elevated Plus-Maze (EPM) is a standard behavioral assay to screen for anxiolytic drugs.

Objective: To compare the anxiolytic-like effects of Tofisopam and Diazepam in rodents.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Adult male rodents (e.g., Wistar rats or Swiss Webster mice).

  • Drug Administration:

    • Vehicle (e.g., saline with 1% Tween 80)

    • Tofisopam (e.g., 2 mg/kg, intraperitoneally)[9]

    • Diazepam (e.g., 1 mg/kg, intraperitoneally)[9]

  • Procedure:

    • Thirty minutes after drug administration, each animal is placed at the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for 5 minutes.

    • Behavior is recorded using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor activity).

  • Expected Outcome: Anxiolytic compounds like Diazepam consistently increase the time spent and entries into the open arms.[9] Tofisopam is also expected to show anxiolytic-like effects, though some studies suggest it may be less robust in animal models sensitive to classical benzodiazepines.[9]

Section 2: Aclidinium Bromide - A Long-Acting Muscarinic Antagonist for COPD Management

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD).[10] It acts by blocking the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation.[11][12]

Mechanism of Action: Selectivity for M3 Receptors

Aclidinium bromide exhibits a kinetic selectivity for M3 muscarinic receptors, which are predominant on bronchial smooth muscle, over M2 receptors, which are involved in cardiac function.[13][14] This selectivity contributes to its effective bronchodilator action with a lower risk of cardiac side effects compared to less selective agents.[14] It has a faster onset of action than tiotropium, another commonly used LAMA.[14]

graph Aclidinium_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aclidinium [label="Aclidinium Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M3 [label="M3 Muscarinic Receptors (Airway Smooth Muscle)", fillcolor="#FBBC05"]; Acetylcholine [label="Acetylcholine", shape=ellipse, fillcolor="#F1F3F4"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; M2 [label="M2 Muscarinic Receptors (Heart)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CardiacEffects [label="Reduced Cardiac Side Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetylcholine -> M3 [label="binds to"]; Aclidinium -> M3 [label="blocks"]; M3 -> Bronchodilation [label="leads to"]; Aclidinium -> M2 [label="less affinity for", style=dashed]; M2 -> CardiacEffects [label="contributes to"]; }

Caption: Aclidinium bromide's selective action on M3 receptors.
Comparative Efficacy: Aclidinium Bromide vs. Tiotropium

Aclidinium bromide offers an alternative to tiotropium for the maintenance treatment of COPD.[10] While both are effective LAMAs, they differ in their pharmacokinetic profiles and delivery devices.

FeatureAclidinium BromideTiotropium
Receptor Selectivity Higher kinetic selectivity for M3 over M2 receptors[14]Long-acting antagonist at all muscarinic subtypes[13]
Onset of Action Faster (approx. 30 minutes)[14]Slower (approx. 80 minutes)[14]
Duration of Action Shorter (t1/2 = 29 hours), requiring twice-daily dosing[14]Longer (t1/2 = 62.2 hours), allowing for once-daily dosing[13]
Delivery Device Genuair/Pressair multidose dry powder inhaler[13][14]HandiHaler single-dose dry powder inhaler[10]
Systemic Exposure Rapidly hydrolyzed in plasma, leading to low systemic exposure[14]Longer plasma half-life[14]

Experimental Protocol: Evaluating Bronchodilator Efficacy in a Clinical Trial

A randomized, double-blind, parallel-group study is a standard design for comparing the efficacy of inhaled bronchodilators in COPD patients.

Objective: To compare the bronchodilator effects of Aclidinium bromide and Tiotropium over a 24-hour period.

Methodology:

  • Study Population: Patients with stable, moderate-to-severe COPD.

  • Study Design:

    • Screening and Run-in Period: To establish baseline lung function and ensure patient stability.

    • Randomization: Patients are randomly assigned to receive either Aclidinium bromide (e.g., 400 µg twice daily) or Tiotropium (e.g., 18 µg once daily).

    • Treatment Period: Typically several weeks to months.

  • Primary Efficacy Endpoint:

    • Trough Forced Expiratory Volume in 1 second (FEV1): Measured at the end of the dosing interval (e.g., 23-24 hours post-dose) to assess the sustained effect of the medication.

  • Secondary Efficacy Endpoints:

    • Peak FEV1: The maximum increase in FEV1 after dosing.

    • Serial Spirometry: FEV1 measurements at multiple time points over 24 hours to characterize the full pharmacodynamic profile.

    • Patient-Reported Outcomes: Such as the St. George's Respiratory Questionnaire (SGRQ) to assess quality of life.

  • Data Analysis: Statistical comparison of the change from baseline in FEV1 between the two treatment groups.

Conclusion

The derivatives of this compound, Tofisopam and Aclidinium bromide, represent significant advancements in their respective therapeutic areas. Tofisopam offers an anxiolytic treatment with a unique mechanism of action and a more favorable side-effect profile compared to traditional benzodiazepines. Aclidinium bromide provides an effective and safe option for the long-term management of COPD, with a distinct pharmacokinetic and pharmacodynamic profile compared to other LAMAs like tiotropium. The choice between these agents and their alternatives will depend on the specific clinical needs of the patient, including the desired onset of action, dosing frequency, and potential for side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these compounds in various patient populations.

References

  • Aclidinium bromide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Tofisopam? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Aclidinium Bromide? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Garnock-Jones, K. P. (2012). Aclidinium Bromide Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management, 37(12), 679–681.
  • Aclidinium bromide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • Saano, V. (1986). Is tofisopam an atypical anxiolytic? Acta pharmaceutica Fennica, 95(3), 151–158.
  • What is Tofisopam used for? (2024, June 14). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of action of Tofisopam? (2025, November 17). Dr.Oracle. Retrieved January 14, 2026, from [Link]

  • Ni, H., Soe, Z., & Moe, S. (2014). Aclidinium bromide for stable chronic obstructive pulmonary disease.
  • Beiran, M., et al. (2008). The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis.
  • Comparative efficacy of tofisopam and placebo. (1979).
  • Simon, N. M., et al. (2024). A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study. Pharmaceuticals (Basel, Switzerland), 17(2), 153.
  • Goldberg, H. L., & Finnerty, R. J. (1979). Comparative efficacy of tofisopam and placebo.
  • Goldberg, H. L., & Finnerty, R. J. (1979). Comparative efficacy of tofisopam and placebo. Psychiatry Online. Retrieved January 14, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetamido-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed, field-proven procedures for the safe and compliant disposal of 2-Acetamido-4,5-dimethoxybenzoic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign, and its handling requires a deliberate and informed approach.

Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant and potentially lasting damage.[1][2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.[2][3][4][5]

  • Harmful if Swallowed (H302): Some data suggests acute toxicity if ingested.[2][4]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a direct countermeasure to the specific hazards presented by the chemical.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecification and Rationale
Eye/Face Protection Chemical safety glasses or goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[1][3][6]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][3][6][7]
Body Protection A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[8][9]
Respiratory Protection If engineering controls (like a fume hood) are insufficient or when handling fine powders that may become airborne, use a NIOSH-approved respirator.[9]

Waste Characterization: Is it a Hazardous Waste?

The cornerstone of compliant disposal is the correct classification of the waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11][12][13][14]

For this compound, the determination process is as follows:

  • Check against RCRA Lists: This specific chemical is not typically found on the F, K, P, or U lists of hazardous wastes.[12] However, it is the generator's responsibility to confirm this against the most current federal and state regulations.[14][15]

  • Assess Characteristics:

    • Ignitability: The compound is a solid with a high melting point and is not considered ignitable.

    • Corrosivity: It is not a strong acid or base and is not classified as corrosive.

    • Reactivity: It is stable under normal conditions and does not exhibit hazardous reactivity.[2]

    • Toxicity: While it is harmful if swallowed, a formal toxicity characteristic leaching procedure (TCLP) would be required to determine if it meets the RCRA definition of toxic waste. However, given its known hazards, it is best practice to manage it as a hazardous chemical waste unless proven otherwise.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_spill Emergency Spill Response start Start: Have 2-Acetamido-4,5- dimethoxybenzoic acid for disposal ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe waste_char Waste Characterization: Is it a pure substance or a mixture? ppe->waste_char container Select a compatible, labeled Hazardous Waste container waste_char->container transfer Carefully transfer waste into container, minimizing dust generation container->transfer seal Securely seal the container. Do not overfill. transfer->seal spill Spill Occurs transfer->spill Potential storage Store in designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for pickup by licensed hazardous waste contractor storage->pickup evacuate Evacuate immediate area & alert personnel spill->evacuate cleanup Follow Spill Cleanup Protocol evacuate->cleanup spill_disposal Dispose of cleanup materials as hazardous waste cleanup->spill_disposal spill_disposal->container Add to waste

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is critical for ensuring safety and regulatory compliance. The following steps are aligned with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's hazardous waste regulations (40 CFR Parts 260-270).[11][16][17][18]

Protocol 3.1: Disposal of Unused or Waste Solid Material

This protocol applies to the pure solid compound or residues from experiments.

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Work within a designated area, preferably a chemical fume hood, to minimize inhalation risk.[9]

    • Obtain a designated hazardous waste container that is clean, dry, in good condition, and compatible with the chemical. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][19]

  • Waste Transfer:

    • Carefully transfer the solid waste into the hazardous waste container using a scoop or spatula. Avoid any actions that could generate dust.[6][7]

    • If the original container is being discarded, ensure it is fully empty. Triple-rinse with a suitable solvent (e.g., methanol or acetone), and dispose of the rinsate as hazardous liquid waste.

  • Container Management:

    • Once the waste is added, securely close the container.[19]

    • Wipe the exterior of the container to remove any external contamination.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Chemical Hygiene Plan and RCRA generator status.[10][19]

  • Final Disposal:

    • The sealed and labeled container must be collected by a licensed hazardous waste disposal company.[1][15] Do not attempt to dispose of this chemical via standard trash or sewer systems.[1][7]

Protocol 3.2: Emergency Procedures for Spills

Accidents happen, but a prepared response minimizes risk.[9]

  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if dust has become airborne.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] Remove contaminated clothing.[1]

  • Spill Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels to absorb the bulk of the solid.

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[5][7] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent and absorbent pads. All cleanup materials (gloves, pads, etc.) are considered hazardous waste and must be placed in the same container.[8]

  • Reporting:

    • Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following your institution's established procedures.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • IDEM: Managing Waste: Hazardous Waste. Indiana Department of Environmental Management. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet. Fisher Scientific. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet 2,6-Dimethoxybenzoic acid. Meta-Sci. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Acetamido-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Acetamido-4,5-dimethoxybenzoic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system for ensuring personnel safety and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound is an aromatic carboxylic acid derivative. While comprehensive toxicological data is not fully available, the existing Safety Data Sheets (SDS) from multiple suppliers consistently highlight several key hazards that dictate our safety protocols.[1] The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation (H319): The compound can cause significant, serious irritation if it comes into contact with the eyes.[2]

  • Respiratory Irritation (H335): As a fine powder, the dust can irritate the respiratory tract if inhaled.[3][4][5]

  • Harmful if Swallowed (H302): Some data sheets indicate the substance is harmful if ingested.[4][6]

The physical form of this compound is typically a solid powder.[5] This is a critical consideration, as the primary route of exposure during routine handling (e.g., weighing, transferring) will be through the generation of airborne dust particles.[2][7]

Hazard and Precautionary Summary
Hazard StatementGHS CodePrecautionary Measures (Selected)P-Code
Causes skin irritationH315Wash skin thoroughly after handling.[2]P264
Wear protective gloves.[2]P280
IF ON SKIN: Wash with plenty of water.[2]P302 + P352
Causes serious eye irritationH319Wear eye protection/face protection.[2]P280
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P305 + P351 + P338
May cause respiratory irritationH335Avoid breathing dust.[5]P261
Use only outdoors or in a well-ventilated area.[5]P271
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P304 + P340
Harmful if swallowedH302Do not eat, drink or smoke when using this product.[6]P270
IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]P301 + P310

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The causality for each piece of equipment is directly linked to the hazards identified above.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Action start Start: Handling This compound weighing Weighing or Transferring Solid Powder? start->weighing solution Working with Dilute Solution in Closed System? weighing->solution No ppe_high High-Risk PPE: - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Local Exhaust Ventilation (LEV) or Respirator (N95) weighing->ppe_high Yes solution->ppe_high No (Open System) ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_low Yes proceed Proceed with Experiment ppe_high->proceed ppe_low->proceed

Caption: PPE selection workflow for handling the target compound.

A. Eye and Face Protection

Due to the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[2]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.[7][8] Standard safety glasses do not provide an adequate seal against airborne dust.

  • Elevated Risk Scenario: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution in a heated solvent), a face shield should be worn in addition to safety goggles.[8][9] This provides a secondary layer of protection for the entire face.

B. Skin and Body Protection

The primary goal is to prevent skin contact, as dictated by the H315 hazard (Causes skin irritation).[2]

  • Gloves: Nitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for tears or punctures before use. Given that breakthrough times can vary, it is critical to adopt a practice of removing and replacing gloves immediately upon known or suspected contact with the chemical. Use proper glove removal technique to avoid contaminating your skin.[7]

  • Laboratory Coat: A standard, buttoned laboratory coat should be worn to protect street clothes and underlying skin.[8] For tasks with a higher risk of dust generation, consider a coat with elastic cuffs.

  • Footwear: Closed-toe and closed-heel shoes are required in any laboratory setting where chemicals are handled.[8][10]

C. Respiratory Protection

The H335 hazard (May cause respiratory irritation) is most relevant when handling the chemical in its powdered form.[5]

  • Engineering Controls (First Line of Defense): Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated enclosure with local exhaust ventilation (LEV).[2] This is the most effective way to control airborne dust.

  • Respiratory Masks: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is required. An N95-rated disposable respirator is suitable for protecting against fine dust particles.[9] For higher exposure scenarios, consult your institution's Environmental Health and Safety (EHS) office for guidance on more advanced respiratory protection.[11]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers, before retrieving the chemical.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

  • Weighing and Transfer: Gently open the container. Avoid creating dust clouds by carefully scooping the material rather than pouring it from a height. Use anti-static weigh boats if available.

  • Post-Handling: Tightly close the main container.[2]

  • Decontamination: Wipe down the work surface, spatula, and any other contaminated equipment.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[2][7]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.

  • Spill: For a small dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container for disposal.[1][7] Clean the spill area thoroughly. For larger spills, evacuate the area and consult your EHS department.

Disposal Plan

All waste, including contaminated PPE, weigh boats, and excess chemical, must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][5] Do not dispose of it down the drain or in regular trash.[4]

By adhering to these scientifically grounded protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • SAFETY DATA SHEET for this compound. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Amino-4,5-dimethoxybenzoic acid. Fisher Scientific.
  • Safety Data Sheet for 3-Acetamido-4-methoxybenzoic acid. CymitQuimica.
  • SAFETY DATA SHEET for 2,6-Dimethoxybenzoic Acid. TCI Chemicals.
  • SAFETY DATA SHEET for Benzoic acid, 2,6-dimethoxy-. Thermo Fisher Scientific.
  • Safety Data Sheet for 3-Acetamido-4-methoxybenzoic acid. CymitQuimica.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • SAFETY DATA SHEET for Benzoic acid, 2,4-dihydroxy-. Thermo Fisher Scientific.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • SAFETY DATA SHEET for 2-Amino-4,5-dimethoxybenzoic Acid. TCI Chemicals.
  • 5 Types of PPE for Hazardous Chemicals.
  • 2,4-Dimethoxybenzoic acid - Safety D

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Retrosynthesis Analysis

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2-Acetamido-4,5-dimethoxybenzoic acid

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